(+/-)-Methotrimeprazine (D6)
Description
Properties
IUPAC Name |
3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQVVMDWGGWHTJ-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(+/-)-Methotrimeprazine (D6) chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of (+/-)-Methotrimeprazine (D6)
Introduction
(+/-)-Methotrimeprazine (D6) is the deuterated analogue of methotrimeprazine, a phenothiazine derivative with a significant history in clinical applications. The parent compound, also known as levomepromazine, is a low-potency antipsychotic agent that also possesses strong sedative, analgesic, anxiolytic, and antiemetic properties.[1][2][3] Its therapeutic effects are mediated by its action as an antagonist at a variety of central nervous system receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic acetylcholine receptors.[2][4][5]
The introduction of six deuterium atoms into the methotrimeprazine structure creates (+/-)-Methotrimeprazine (D6), a molecule with nearly identical chemical and physical properties to its parent but with a distinct mass. This key difference makes it an invaluable tool in modern analytical chemistry. Its primary and critical application is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of methotrimeprazine in complex biological matrices using mass spectrometry.[6][7] This guide provides a comprehensive overview of the chemical structure, properties, and core applications of (+/-)-Methotrimeprazine (D6) for researchers and professionals in drug development and bioanalysis.
PART 1: Chemical Structure and Stereochemistry
Core Molecular Framework
The structure of (+/-)-Methotrimeprazine (D6) is built upon a tricyclic phenothiazine core. This core consists of two benzene rings fused to a central thiazine ring containing both a nitrogen and a sulfur atom. Attached to the nitrogen atom of the phenothiazine ring (at position 10) is a chiral propanamine side chain, which is crucial for its pharmacological activity. A methoxy group (-OCH3) is substituted at position 2 of the phenothiazine ring system.[8][9]
Isotopic Labeling: The "D6" Designation
The "(D6)" designation signifies that six hydrogen atoms in the molecule have been replaced with their heavier stable isotope, deuterium (²H or D). In this specific compound, the substitution occurs on the terminal N,N-dimethylamino group of the side chain.[8] The IUPAC name, 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine, precisely describes this placement.[8]
This isotopic labeling is fundamental to its function as an internal standard. Because deuterium and hydrogen have nearly identical chemical properties, the D6 analogue co-elutes with the unlabeled methotrimeprazine during chromatography and exhibits similar ionization efficiency in a mass spectrometer.[7][10] However, its increased mass (a +6 Da shift) allows it to be clearly distinguished and measured separately by the detector.[7]
Stereochemistry
The methotrimeprazine molecule contains a chiral center at the second carbon of the propyl side chain. This gives rise to two enantiomers: (R)-methotrimeprazine and (S)-methotrimeprazine. The term "(+/-)-" or "racemic" indicates that the compound is a mixture of equal parts of both enantiomers.[5][11]
For the parent drug, research has shown that the biological activity is stereoselective. The levorotatory isomer, levomepromazine or (R)-(-)-methotrimeprazine, is the more pharmacologically active enantiomer, particularly in its interaction with dopamine and serotonin receptors.[5][12] As (+/-)-Methotrimeprazine (D6) is used to quantify the racemic drug, it is synthesized and supplied as a racemic mixture to accurately reflect the composition of the analyte.
Chemical Structure of (+/-)-Methotrimeprazine (D6)
Image Source: PubChem CID 45039713[8]
PART 2: Physicochemical Properties
The physicochemical properties of (+/-)-Methotrimeprazine (D6) are critical for its handling, storage, and application in analytical methods. The data below has been compiled from authoritative chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine | [8] |
| Synonyms | (±)-Levomepromazine-d6, dl-Methotrimeprazine D6 | [6][8][13] |
| CAS Number | 1189805-51-3 | [6][8][13] |
| Molecular Formula | C₁₉H₁₈D₆N₂OS | [8][13] |
| Molecular Weight | 334.51 g/mol | [6][8][13] |
| Molecular Weight (Parent) | 328.47 g/mol | [9][14] |
| Appearance | White to yellow crystalline solid | [6][13][15] |
| Solubility | Soluble in DMSO | [6][13][15] |
| Storage Conditions | Store at -20°C, protect from light | [13][15][16] |
| XLogP3 (Parent) | 4.7 | [8][14] |
PART 3: Application in Quantitative Bioanalysis
The Rationale for a Deuterated Internal Standard
In quantitative analysis, particularly in pharmacokinetics and clinical drug monitoring, accuracy and precision are paramount. Mass spectrometry coupled with liquid chromatography (LC-MS) is the gold standard for this purpose. However, the analytical process is subject to variability from multiple sources, including sample extraction efficiency, instrument drift, and matrix-induced ion suppression or enhancement.[7][17]
A stable isotope-labeled internal standard like (+/-)-Methotrimeprazine (D6) is the ideal tool to correct for this variability.[10] By adding a known quantity of the D6-IS to every sample, standard, and quality control at the beginning of the workflow, the IS experiences the exact same process variations as the unlabeled analyte. Because the ratio of the analyte's signal to the IS's signal is measured, any losses or variations affect both compounds proportionally, canceling out the error and leading to a highly robust and accurate measurement.[7]
Experimental Protocol: Quantification of Methotrimeprazine in Human Plasma via LC-MS/MS
This protocol outlines a validated methodology for the determination of methotrimeprazine concentrations in plasma, a self-validating system due to the inclusion of the deuterated internal standard.
1. Preparation of Standards and Solutions
-
Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of methotrimeprazine and (+/-)-Methotrimeprazine (D6) in DMSO.
-
Working Standard Solutions: Serially dilute the methotrimeprazine stock solution with a 50:50 methanol/water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution: Dilute the (+/-)-Methotrimeprazine (D6) stock solution to a final concentration of 100 ng/mL. This concentration is chosen to provide a stable and reproducible signal across the assay range.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly to mix. This step ensures the IS is present before any potential analyte loss can occur.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
3. Chromatographic Conditions
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A C18 column is selected for its excellent retention of hydrophobic molecules like phenothiazines.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
4. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen atoms in the side chain are readily protonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Methotrimeprazine: Q1: 329.2 m/z → Q3: 100.1 m/z (Protonated parent → side chain fragment).
-
(+/-)-Methotrimeprazine (D6): Q1: 335.2 m/z → Q3: 106.1 m/z (Protonated D6-parent → deuterated side chain fragment).
-
-
The choice of these transitions provides high specificity, as the instrument filters for both the parent mass and a specific fragment mass, minimizing interference.
5. Data Analysis
-
Integrate the peak areas for both the analyte and the D6-IS transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of methotrimeprazine in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
PART 4: Visualization of Analytical Workflow
The following diagram illustrates the logical flow of the bioanalytical protocol described above.
Caption: Bioanalytical workflow for methotrimeprazine quantification.
Conclusion
(+/-)-Methotrimeprazine (D6) represents a fusion of classic pharmacology with modern analytical chemistry. While its chemical structure and properties are nearly identical to the therapeutically significant parent compound, the inclusion of stable deuterium isotopes transforms it into a high-precision analytical tool. Its role as an internal standard is indispensable for the reliable quantification of methotrimeprazine in research, clinical, and forensic settings. Understanding its chemical nature, properties, and the rationale behind its application allows scientists to develop and validate robust bioanalytical methods, ultimately ensuring the accuracy of data in drug development and patient care.
References
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PubChem. (+/-)-Methotrimeprazine (D6). National Center for Biotechnology Information. [Link]
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Manallack, D. T., & Beart, P. M. (1987). Differential stereoselectivity of methotrimeprazine enantiomers for selected central nervous system receptor types. Journal of Pharmacy and Pharmacology, 39(8), 639-641. [Link]
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The Rationale for Deuteration: Leveraging the Kinetic Isotope Effect
An In-Depth Technical Guide to the Synthesis and Characterization of Deuterated Methotrimeprazine
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic synthesis and rigorous characterization of deuterated methotrimeprazine. We will delve into the scientific rationale, present detailed experimental protocols, and explore the analytical methodologies required to validate the final compound.
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, is a powerful technique in modern medicinal chemistry.[1][2] This modification can significantly alter a drug's metabolic profile, primarily by exploiting the Deuterium Kinetic Isotope Effect (KIE) .[]
The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step are significantly slowed when a C-D bond is present at that position.[][4][5] For many pharmaceuticals, metabolic degradation is an oxidative process mediated by Cytochrome P450 (CYP) enzymes, which often involves C-H bond abstraction.[4][5] By selectively deuterating these metabolically vulnerable sites, we can:
-
Decrease the rate of metabolism , leading to a longer drug half-life.[6][7]
-
Increase systemic exposure (AUC) of the parent drug.
-
Reduce the formation of potentially toxic metabolites .
-
Improve the drug's safety and tolerability profile , potentially allowing for lower or less frequent dosing.[7][8]
The U.S. Food and Drug Administration (FDA) recognizes deuterated analogs of existing drugs as New Chemical Entities (NCEs), providing a pathway for developing improved therapies with potential market exclusivity.[8][9][10]
Strategic Deuteration of Methotrimeprazine
Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic with a well-documented metabolic profile.[11] It is extensively metabolized in the liver, primarily through N-demethylation, sulfoxidation, and glucuronidation.[12][13] The N-demethylation pathway, mediated by CYP2D6, is a key route of clearance and represents a prime target for deuteration.
By replacing the six hydrogen atoms on the two N-methyl groups of the dimethylaminopropyl side chain with deuterium, we create d6-methotrimeprazine. This modification is designed to specifically hinder the N-demethylation process, thereby increasing the metabolic stability of the molecule.
Synthesis of d6-Methotrimeprazine
The synthesis of d6-methotrimeprazine can be achieved through a reductive amination pathway using the appropriate des-methyl precursor and a deuterated source for the methyl groups.
Proposed Synthetic Pathway
Experimental Protocol: Reductive Amination
Warning: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor, 10-((2R)-3-amino-2-methylpropyl)-2-methoxyphenothiazine (1.0 eq), in anhydrous methanol.
-
Reagent Addition: To the stirred solution, add paraformaldehyde-d6 (CD₂O)n (2.5 eq). The use of deuterated paraformaldehyde is the source of the deuterium atoms.
-
pH Adjustment: Add a catalytic amount of acetic acid to maintain a slightly acidic pH (approx. 5-6), which is optimal for iminium ion formation.
-
Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN) or, for enhanced deuterium incorporation, sodium cyanoborodeuteride (NaBD₃CN) (1.5 eq) portion-wise to the reaction mixture. Monitor the reaction for gas evolution.
-
Causality Insight: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion formed in situ without reducing the aldehyde, preventing side reactions. Using a deuterated reducing agent can further increase the isotopic purity of the final product.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1M aqueous HCl to decompose the excess reducing agent.
-
Basify the solution with aqueous sodium hydroxide (NaOH) to a pH > 10.
-
Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using column chromatography on silica gel to yield d6-methotrimeprazine as a pure compound.
Analytical Characterization: A Multi-Technique Approach
Rigorous characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized compound. A combination of spectroscopic and spectrometric techniques provides a self-validating system for analysis.[14][15]
Quantitative Data Summary
| Analytical Technique | Parameter Measured | Expected Result for d6-Methotrimeprazine |
| ¹H NMR | Disappearance of Proton Signal | Absence or >98% reduction of the N(CH₃)₂ singlet signal. |
| ²H NMR | Presence of Deuterium Signal | A singlet peak in the region corresponding to the N(CD₃)₂ groups. |
| High-Resolution MS | Exact Mass & Isotopic Distribution | Molecular ion peak shifted by ~6.0376 Da compared to the non-deuterated standard. |
| LC-MS | Purity & Retention Time | Single chromatographic peak with >98% purity; retention time similar to non-deuterated standard. |
| IR Spectroscopy | C-D Vibrational Frequencies | Appearance of C-D stretching bands at a lower frequency (~2100-2250 cm⁻¹) than C-H bands. |
Detailed Characterization Protocols
1. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To assess chemical purity and provide an initial confirmation of the mass shift.
-
Protocol:
-
Prepare a ~1 mg/mL solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the eluent using a UV detector and a mass spectrometer (e.g., electrospray ionization - ESI).
-
Analysis: Confirm the presence of a single major peak in the chromatogram. The mass spectrum should show a base peak corresponding to the [M+H]⁺ ion of d6-methotrimeprazine.
-
2. High-Resolution Mass Spectrometry (HRMS)
-
Purpose: To confirm the elemental composition and calculate the average deuterium incorporation by measuring the exact mass.[2]
-
Protocol:
-
Introduce a dilute solution of the sample into an HRMS instrument (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode.
-
Analysis: Compare the measured monoisotopic mass of the molecular ion [M+H]⁺ with the theoretical mass. The mass shift relative to the non-deuterated standard confirms the number of deuterium atoms incorporated. Analyze the isotopic cluster to quantify the percentage of d6, d5, d4, etc., species present.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide unambiguous proof of the location and extent of deuterium incorporation.[2][14][16]
-
¹H NMR Protocol:
-
Dissolve a precisely weighed sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., TMS or 1,3,5-trimethoxybenzene).
-
Acquire the ¹H NMR spectrum.
-
Analysis: The key diagnostic is the disappearance or significant integration reduction of the singlet corresponding to the two N-methyl groups. The percentage of deuteration can be calculated by comparing the integration of the residual proton signal to the integration of a non-deuterated reference signal within the molecule.[2]
-
-
²H NMR Protocol:
-
Dissolve the sample in a protonated solvent (e.g., CHCl₃).
-
Acquire the deuterium (²H) NMR spectrum.
-
Analysis: A signal will be present at the chemical shift corresponding to the deuterated N-methyl positions, providing direct evidence of deuterium incorporation at the intended site.
-
4. Infrared (IR) Spectroscopy
-
Purpose: To provide complementary structural information.
-
Protocol:
-
Acquire the IR spectrum of the sample using a suitable method (e.g., KBr pellet or ATR).
-
Analysis: The presence of C-D stretching vibrations, typically in the 2100-2250 cm⁻¹ region, and the corresponding reduction in C-H stretching intensity (~2800-3000 cm⁻¹) can serve as additional proof of deuteration.[16]
-
Conclusion
The synthesis and characterization of deuterated methotrimeprazine represent a strategic approach to enhancing the pharmacokinetic properties of an established therapeutic agent. By leveraging the kinetic isotope effect, d6-methotrimeprazine has the potential for an improved metabolic profile. The successful execution of this endeavor relies on a logical synthetic strategy coupled with a comprehensive and multi-faceted analytical workflow. The methodologies outlined in this guide provide a robust framework for researchers to produce and validate this and other deuterated compounds, ensuring the highest standards of scientific integrity and data reliability.
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An In-depth Technical Guide on the Pharmacokinetics and Metabolism of (+/-)-Methotrimeprazine (D6)
Introduction: Contextualizing Methotrimeprazine in Drug Development
Methotrimeprazine, also known as levomepromazine, is a phenothiazine derivative with a well-established clinical profile characterized by its antipsychotic, analgesic, and sedative properties.[1][2][3] Its therapeutic utility, particularly in palliative care and psychiatry, necessitates a thorough understanding of its pharmacokinetic and metabolic fate within the body.[1][4] For drug development professionals, this understanding is not merely academic; it is foundational to designing safer, more effective therapeutic regimens and predicting potential drug-drug interactions.
This guide provides a comprehensive technical overview of the pharmacokinetics and metabolism of methotrimeprazine. A special focus is placed on the application of its deuterated analog, (+/-)-Methotrimeprazine (D6), as an internal standard in bioanalytical assays. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, offering unparalleled accuracy and precision in pharmacokinetic studies.[5][6][7] By elucidating the disposition of methotrimeprazine, we can better anticipate its clinical behavior and optimize its therapeutic application.
I. Pharmacokinetic Profile of Methotrimeprazine
The journey of methotrimeprazine through the body is governed by the processes of absorption, distribution, metabolism, and excretion (ADME). Each of these phases is critical in determining the onset, intensity, and duration of its therapeutic and adverse effects.
Absorption
Methotrimeprazine is well absorbed following oral and intramuscular administration.[8] Peak plasma concentrations are typically observed within 1 to 3 hours after an oral dose and between 30 to 90 minutes after intramuscular injection.[9] However, oral bioavailability is incomplete, estimated to be around 50-60%, due to significant first-pass metabolism in the liver.[9][10] This presystemic clearance means that a substantial portion of the orally administered drug is metabolized before it reaches systemic circulation.
Distribution
Following absorption, methotrimeprazine is widely distributed throughout the body, as indicated by its large apparent volume of distribution, which ranges from 23 to 42 L/kg.[9] This extensive distribution suggests significant tissue uptake, including penetration into the central nervous system, which is consistent with its psychoactive effects.[8]
Metabolism and Excretion
Methotrimeprazine is extensively metabolized, primarily in the liver.[8][10] Less than 1% of the drug is excreted unchanged in the urine.[8] The metabolic pathways are complex and involve multiple enzymatic reactions, which will be detailed in the subsequent section. The biological half-life of methotrimeprazine is subject to considerable interindividual variability, with reported values ranging from 15 to 30 hours, and in some cases, up to approximately 78 hours.[8][9][11] This variability is a key factor in the need for individualized dosing. Excretion of the metabolites occurs through both urine and feces.[12]
Pharmacokinetic Parameters Summary
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | Oral: 1-3 hours; IM: 30-90 minutes | [9] |
| Oral Bioavailability | ~50-60% | [9][10] |
| Apparent Volume of Distribution (Vd) | 23-42 L/kg | [9] |
| Biological Half-life (t1/2) | 15-30 hours (with wider variations reported) | [8][9][11] |
| Primary Route of Elimination | Hepatic Metabolism | [8][10] |
| Excretion | Urine and Feces | [12] |
II. Metabolic Pathways and Key Metabolites
The biotransformation of methotrimeprazine is a critical determinant of its clinical efficacy and safety profile. Metabolism primarily occurs in the liver through Phase I and Phase II reactions.[10][13]
Phase I Metabolism: The Role of Cytochrome P450 Enzymes
Phase I reactions introduce or expose functional groups on the parent drug molecule, typically rendering it more polar. For methotrimeprazine, the key Phase I transformations are sulfoxidation and N-demethylation, primarily catalyzed by the cytochrome P450 (CYP) enzyme system.[13][14]
-
Sulfoxidation: This is a major metabolic pathway for methotrimeprazine, leading to the formation of methotrimeprazine sulfoxide.[9][15] This metabolite is found in higher concentrations in the plasma than the parent drug after oral administration, suggesting extensive first-pass metabolism.[9] Studies have shown that CYP3A4 is the primary enzyme responsible for sulfoxidation at therapeutic concentrations.[14] It is important to note that methotrimeprazine sulfoxide is considered to be much less pharmacologically active than the parent compound.[15][16]
-
N-demethylation: The removal of a methyl group from the side chain results in the formation of N-monodesmethyl methotrimeprazine.[15] This metabolite is pharmacologically active, with a potency nearly equivalent to that of the parent drug.[15] Similar to sulfoxidation, CYP3A4 is the main enzyme involved in N-demethylation at therapeutic concentrations.[14] The presence of this active metabolite can contribute significantly to the overall therapeutic and adverse effects of methotrimeprazine.
Other minor Phase I metabolic pathways include O-demethylation and hydroxylation.[17]
The Central Role of CYP3A4 and Potential for Drug Interactions
At therapeutic concentrations, CYP3A4 is the dominant enzyme responsible for both the 5-sulfoxidation and N-demethylation of methotrimeprazine.[14] To a lesser extent, CYP1A2 also contributes to its metabolism.[14] This heavy reliance on CYP3A4 creates a significant potential for drug-drug interactions. Co-administration of methotrimeprazine with strong inhibitors of CYP3A4 (e.g., ketoconazole, erythromycin) could lead to increased plasma concentrations of methotrimeprazine, potentially increasing the risk of adverse effects. Conversely, co-administration with CYP3A4 inducers (e.g., rifampicin, carbamazepine) could decrease methotrimeprazine plasma levels, potentially reducing its efficacy.[14][18]
Furthermore, methotrimeprazine and its non-hydroxylated metabolites have been shown to be potent inhibitors of another important CYP enzyme, CYP2D6.[12][19][20] This means that methotrimeprazine can increase the plasma concentrations of other drugs that are primarily metabolized by CYP2D6, such as certain antidepressants and antiarrhythmics.[12][21]
Phase II Metabolism: Glucuronidation
Following Phase I reactions, the metabolites of methotrimeprazine can undergo Phase II conjugation reactions, most notably glucuronidation.[10][22] In this process, glucuronic acid is attached to the metabolite, further increasing its water solubility and facilitating its excretion from the body.[23][24]
Metabolic Pathway Diagram
Caption: Major metabolic pathways of Methotrimeprazine.
III. The Role of (+/-)-Methotrimeprazine (D6) in Bioanalysis
Accurate quantification of methotrimeprazine and its metabolites in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The use of a stable isotope-labeled internal standard, such as (+/-)-Methotrimeprazine (D6), is crucial for achieving the required level of accuracy and precision in mass spectrometry-based assays.[5][25]
Rationale for Using a Deuterated Internal Standard
An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, chromatography, and ionization.[5][7] Deuterated internal standards are considered the gold standard because their chemical behavior is virtually identical to that of the unlabeled analyte.[6][7] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[5] This co-elution and identical chemical behavior effectively compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring robust and reliable quantification.[7]
Experimental Protocol: Quantification of Methotrimeprazine in Plasma using LC-MS/MS with (+/-)-Methotrimeprazine (D6) as an Internal Standard
This protocol outlines a typical workflow for the quantitative analysis of methotrimeprazine in human plasma.
1. Materials and Reagents:
-
Methotrimeprazine certified reference standard
-
(+/-)-Methotrimeprazine (D6) certified reference standard
-
Human plasma (drug-free)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of methotrimeprazine and (+/-)-Methotrimeprazine (D6) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of methotrimeprazine by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
-
Prepare a working internal standard solution of (+/-)-Methotrimeprazine (D6) at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient elution: A suitable gradient to separate the analyte from matrix components.
-
Flow rate: 0.4 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization mode: Positive electrospray ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM transitions:
-
Methotrimeprazine: Precursor ion → Product ion (to be optimized)
-
(+/-)-Methotrimeprazine (D6): Precursor ion → Product ion (to be optimized)
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of methotrimeprazine to (+/-)-Methotrimeprazine (D6) against the concentration of the calibration standards.
-
Determine the concentration of methotrimeprazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Bioanalytical Workflow Diagram
Caption: A typical bioanalytical workflow using a deuterated internal standard.
IV. Conclusion and Future Directions
This guide has provided a detailed examination of the pharmacokinetic and metabolic profile of methotrimeprazine, emphasizing the critical role of its deuterated analog, (+/-)-Methotrimeprazine (D6), in modern bioanalytical methods. A comprehensive understanding of its ADME properties, particularly the extensive first-pass metabolism and the significant involvement of CYP3A4 and inhibition of CYP2D6, is essential for its safe and effective clinical use.
For researchers and drug development professionals, several key areas warrant further investigation:
-
Pharmacogenomics: Given the variability in methotrimeprazine's half-life and metabolism, exploring the influence of genetic polymorphisms in CYP enzymes (e.g., CYP3A4, CYP2D6) could pave the way for personalized dosing strategies.[26]
-
Metabolite Activity: While the major metabolites have been identified, a more in-depth characterization of the pharmacological activity of minor metabolites could provide a more complete picture of the drug's overall effect.
-
Transporter Interactions: The role of drug transporters in the distribution and elimination of methotrimeprazine and its metabolites is an area that remains to be fully elucidated.
By continuing to build upon this foundational knowledge, the scientific community can further refine the therapeutic use of methotrimeprazine, ensuring optimal outcomes for patients.
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Sanofi-Aventis Canada Inc. (2007). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets.
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Wójcikowski, J., Daniel, W. A., & Wójcikowski, J. (2014). The cytochrome P450-catalyzed metabolism of levomepromazine: a phenothiazine neuroleptic with a wide spectrum of clinical application. European Journal of Pharmaceutical Sciences, 62, 137-144.
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Santa Cruz Biotechnology. (n.d.). Methotrimeprazine sulfoxide.
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MDPI. (2019). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences, 20(12), 2906.
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
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Hypha Discovery. (n.d.). N-glucuronidation: the human element.
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Austin Publishing Group. (2016). Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions: Review of Articles. Austin Journal of Psychiatry and Behavioral Sciences, 3(2), 1054.
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Sanofi-Aventis Canada Inc. (2017). PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP 25 mg/mL methotrimeprazine.
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Afifi, A. H., & Way, E. L. (1968). Studies on the biologic disposition of methotrimeprazine. The Journal of Pharmacology and Experimental Therapeutics, 160(2), 397-406.
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London Health Sciences Centre. (n.d.). METHOTRIMEPRAZINE (Nozinan).
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Wójcikowski, J., & Daniel, W. A. (2015). Inhibition of Human Cytochrome P450 Isoenzymes by a Phenothiazine Neuroleptic Levomepromazine: An in Vitro Study. Pharmacological Reports, 67(5), 957-962.
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Wikipedia. (2024). Glucuronidation.
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Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
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AA Pharma Inc. (2012). Methotrimeprazine Maleate Tablets 2 mg, 5 mg, 25 mg and 50 mg.
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Semantic Scholar. (n.d.). Drug Glucuronidation in Clinical Psychopharmacology.
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Lemay, M., & Martineau, F. (2001). Methotrimeprazine in the treatment of agitation in acquired brain injury patients. Brain Injury, 15(4), 331-340.
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BenchChem. (2025). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
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Introduction: The Role of Isotopic Labeling in Neuropharmacology
An In-Depth Technical Guide to (+/-)-Methotrimeprazine (D6) for Advanced Research
(+/-)-Methotrimeprazine, also known as Levomepromazine, is a phenothiazine derivative with a rich history in the management of psychosis, pain, and nausea, particularly in palliative care settings.[1][2] Its clinical utility is derived from a complex pharmacological profile, characterized by its interaction with a wide array of neurotransmitter receptors.[2][3] This guide focuses on a specific, isotopically labeled variant: (+/-)-Methotrimeprazine (D6). The incorporation of six deuterium atoms into the molecule does not typically alter its fundamental pharmacological action but transforms it into an invaluable tool for researchers.
Deuterium labeling, the strategic replacement of hydrogen atoms with their heavier, stable isotope, is a critical technique in modern drug development and analytical chemistry.[4] The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," slowing down metabolic processes that involve the cleavage of this bond.[5] While this effect can be exploited to create drugs with improved pharmacokinetic profiles, the primary application of (+/-)-Methotrimeprazine (D6) is as an internal standard for highly sensitive and accurate quantitative analysis of the parent drug in biological matrices.[6] This guide provides an in-depth exploration of the core properties of (+/-)-Methotrimeprazine (D6), the pharmacology of its non-labeled parent compound, and its critical application in analytical workflows.
Core Compound Identification
A precise understanding of a compound's fundamental properties is the bedrock of any scientific investigation. The key identifiers for (+/-)-Methotrimeprazine (D6) are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1189805-51-3 | [6][7][8] |
| Molecular Formula | C₁₉H₁₈D₆N₂OS | [6][7] |
| Molecular Weight | 334.51 g/mol | [6][7] |
| Synonyms | (±)-Levomepromazine-d6, dl-Methotrimeprazine D6 | [6][9] |
| IUPAC Name | 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine | [9] |
Pharmacological Profile of Methotrimeprazine (Parent Compound)
To appreciate the utility of the D6 variant, one must first understand the complex pharmacology of the parent compound, Methotrimeprazine. It is often described as a "dirty drug" due to its broad receptor-binding profile, which is the very source of its multimodal therapeutic effects.[2]
Mechanism of Action: A Multi-Receptor Antagonist
Methotrimeprazine's effects are not attributable to a single target but rather to its antagonism of several key receptor systems in the central nervous system.[3]
-
Dopamine Receptors (D₂, D₃): Blockade of D₂ receptors in the mesolimbic pathway is central to its antipsychotic effects.[1][3]
-
Serotonin Receptors (5-HT₂): Antagonism at 5-HT₂ receptors may also contribute to its antipsychotic properties and potentially mitigate some of the extrapyramidal side effects associated with potent D₂ blockade.[3][10]
-
Histamine Receptors (H₁): Strong antagonism of H₁ receptors is responsible for its prominent sedative and hypnotic effects.[7]
-
Adrenergic Receptors (α₁): Blockade of α₁-adrenergic receptors leads to vasodilation, which can cause orthostatic hypotension, a significant side effect.[10]
-
Muscarinic Acetylcholine Receptors: Anticholinergic activity contributes to side effects such as dry mouth, blurred vision, and constipation.[2][10]
This multi-target engagement explains its utility in complex symptom management, such as treating agitation and nausea in terminally ill patients.
Caption: Receptor binding profile of Methotrimeprazine.
Pharmacokinetics: Absorption, Metabolism, and Excretion
The disposition of Methotrimeprazine in the body is characterized by extensive hepatic metabolism.
-
Absorption: The drug is well absorbed after oral and intramuscular administration, with peak plasma concentrations occurring 1-3 hours post-oral dose.[11] However, it undergoes significant first-pass metabolism in the liver, resulting in an oral bioavailability of only 50-60%.[3][10]
-
Distribution: Methotrimeprazine is lipophilic, allowing it to readily cross the blood-brain barrier to exert its effects on the central nervous system.[10]
-
Metabolism: The liver is the primary site of metabolism, where it is converted to methotrimeprazine sulfoxide and N-demethylated metabolites.[3][11] This process is mediated, in part, by the cytochrome P450 enzyme system. Notably, Methotrimeprazine and its metabolites are potent inhibitors of the CYP2D6 enzyme, creating a high potential for drug-drug interactions with other medications metabolized by this pathway.[12]
-
Excretion: Metabolites are excreted in urine and feces, with only about 1% of the drug eliminated unchanged.[10][13] The biological half-life is typically between 15 and 30 hours.[11][13]
Caption: Pharmacokinetic workflow of Methotrimeprazine.
The Scientific Utility of Deuterium Labeling
The six deuterium atoms in (+/-)-Methotrimeprazine (D6) are located on the two N-methyl groups of the side chain. This specific placement is critical for its primary application as an internal standard.
An internal standard (IS) is a substance with similar physicochemical properties to the analyte, which is added in a known quantity to samples being analyzed. The IS is used to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., in mass spectrometry). An ideal IS is a stable isotope-labeled version of the analyte itself. Because (+/-)-Methotrimeprazine (D6) is chemically identical to the parent drug, it behaves identically during extraction, chromatography, and ionization. However, due to its higher mass (a difference of 6 Daltons), it can be distinguished from the non-labeled analyte by a mass spectrometer. This allows for highly precise and accurate quantification, as the ratio of the analyte signal to the IS signal is used for calculation, effectively canceling out most sources of experimental error.[6]
Experimental Protocol: Quantification of Methotrimeprazine in Human Plasma via LC-MS/MS
This protocol outlines a validated methodology for the determination of Methotrimeprazine in a biological matrix using (+/-)-Methotrimeprazine (D6) as an internal standard. This approach is fundamental in clinical pharmacology and toxicology.
Materials and Reagents
-
Methotrimeprazine analytical standard
-
(+/-)-Methotrimeprazine (D6) internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
-
Protein precipitation plates or centrifuge tubes
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Methotrimeprazine and the D6-IS in methanol.
-
Working Solutions: Serially dilute the stock solutions to create calibration curve standards (e.g., 1-1000 ng/mL) and quality control (QC) samples in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the D6-IS stock solution to a fixed concentration that will be added to all samples.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the D6-IS spiking solution to every tube. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient starting from low %B to high %B to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Methotrimeprazine: Q1: 329.2 -> Q3: 100.1 (example transition)
-
Methotrimeprazine (D6): Q1: 335.2 -> Q3: 106.1 (example transition)
-
Data Analysis
-
Integrate the peak areas for both the analyte and the D6-IS for all injections.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the calibration curve.
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An In-depth Technical Guide to the Deuterium Labeling in (+/-)-Methotrimeprazine-D6
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Strategic Placement of Deuterium in Methotrimeprazine
Methotrimeprazine, a phenothiazine derivative with antipsychotic, analgesic, and sedative properties, undergoes extensive metabolism in the body, which can complicate pharmacokinetic analysis. The development of a deuterated analog, specifically (+/-)-Methotrimeprazine-D6, provides a critical tool for precise and accurate bioanalytical quantification. This guide delves into the core aspects of this stable isotope-labeled standard, focusing on the strategic rationale for the labeling position, the synthetic and analytical methodologies for its creation and verification, and its principal applications in drug development.
The defining feature of (+/-)-Methotrimeprazine-D6 is the substitution of six hydrogen atoms with deuterium on the N,N-dimethylamino moiety of the side chain. The resulting molecule, formally named 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine, is an ideal internal standard for mass spectrometry-based bioanalysis.
Part 1: The Rationale Behind the N,N-bis(trideuteriomethyl) Labeling Strategy
The choice of labeling position in a stable isotope-labeled internal standard (SIL-IS) is a critical decision driven by the metabolic fate of the parent drug. For Methotrimeprazine, a primary metabolic pathway is N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP3A4.[1] This process involves the enzymatic cleavage of one or both methyl groups from the terminal nitrogen atom of the aliphatic side chain.
The Kinetic Isotope Effect (KIE): A Cornerstone of Stability
The strategic replacement of hydrogen with deuterium at a site of metabolic activity leverages a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE).[2][3] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[4] Consequently, more energy is required to break a C-D bond, leading to a slower rate of reaction for metabolic processes that involve the cleavage of this bond.[2][4]
By deuterating the N-methyl groups, the rate of N-demethylation is significantly reduced. This enhanced metabolic stability is crucial for an internal standard, ensuring that it does not degrade during sample collection, storage, and analysis, which could otherwise lead to inaccurate quantification of the target analyte.
Advantages of the D6 Labeling Pattern
-
Metabolic Stability: The primary advantage is the resistance to N-demethylation, ensuring the integrity of the internal standard throughout the bioanalytical process.
-
Ideal Mass Shift: A +6 Dalton mass shift provides a clear separation from the unlabeled analyte in a mass spectrometer, preventing isotopic crosstalk while being close enough to ensure similar ionization efficiency.
-
Co-elution: As a SIL-IS, Methotrimeprazine-D6 has nearly identical physicochemical properties to the parent drug, ensuring it co-elutes during chromatographic separation. This is a fundamental requirement for an effective internal standard as it ensures both the analyte and the standard experience the same matrix effects and ionization suppression or enhancement.[5][6][7]
Part 2: Synthesis and Verification of (+/-)-Methotrimeprazine-D6
The synthesis of (+/-)-Methotrimeprazine-D6 requires the introduction of two trideuteriomethyl (-CD3) groups onto the precursor, desmethylmethotrimeprazine. While various methods exist for the synthesis of deuterated amines, a common and effective approach involves the use of a deuterated methylating agent.
Proposed Synthetic Protocol
This protocol is a representative methodology based on established chemical principles for the synthesis of deuterated N,N-dimethylamines.[8][9]
Step 1: Preparation of the Precursor The synthesis begins with the N-demethylated precursor of Methotrimeprazine, which can be synthesized or sourced commercially.
Step 2: Deuteromethylation The precursor amine is then subjected to N-methylation using a deuterated reagent. A common and effective reagent is trideuteriomethyl tosylate (CD3-OTs) or trideuteriomethyl iodide (CD3-I).
-
Reaction Setup: The desmethylmethotrimeprazine precursor is dissolved in an appropriate aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: A non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.
-
Introduction of Deuterated Reagent: A molar excess of the deuterated methylating agent (e.g., CD3-OTs) is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified using column chromatography to yield highly pure (+/-)-Methotrimeprazine-D6.
Caption: Synthetic workflow for (+/-)-Methotrimeprazine-D6.
Analytical Verification: A Self-Validating System
Confirmation of the correct labeling position and isotopic purity is paramount. This is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy.[10][11]
1. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology: The purified product is analyzed by electrospray ionization (ESI) HRMS.
-
Expected Outcome: The measured monoisotopic mass should correspond to the theoretical mass of C19H18D6N2OS. A high-resolution instrument allows for the confirmation of the elemental formula, providing strong evidence of successful deuteration.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise location of the deuterium atoms and the overall structure.
-
¹H NMR Spectroscopy: In the proton NMR spectrum, the signal corresponding to the N-methyl protons (typically a singlet integrating to 6 protons in the unlabeled compound) will be absent or significantly diminished. The absence of this signal is a direct confirmation that the hydrogens on the methyl groups have been replaced by deuterium.
-
¹³C NMR Spectroscopy: In the carbon-13 NMR spectrum, the signal for the N-methyl carbons will exhibit a characteristic triplet or multiplet pattern due to coupling with deuterium (spin I=1). The chemical shift of this carbon will also be slightly shifted upfield compared to the unlabeled compound.
-
²H NMR Spectroscopy: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.
| Analytical Technique | Purpose | Expected Result for (+/-)-Methotrimeprazine-D6 |
| HRMS | Confirm molecular weight and elemental formula | Measured mass matches the theoretical mass of C19H18D6N2OS. |
| ¹H NMR | Confirm absence of N-methyl protons | Disappearance of the singlet corresponding to the N(CH₃)₂ group. |
| ¹³C NMR | Confirm deuteration at N-methyl carbons | Appearance of a multiplet for the N-CD₃ carbons due to C-D coupling. |
| ²H NMR | Direct detection of deuterium | A signal in the region corresponding to N-methyl groups. |
Part 3: Application in Quantitative Bioanalysis
The primary and most critical application of (+/-)-Methotrimeprazine-D6 is as a stable isotope-labeled internal standard for the quantification of Methotrimeprazine in biological matrices such as plasma, serum, and urine using LC-MS/MS.
Experimental Workflow for LC-MS/MS Quantification
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An In-Depth Technical Guide to the Solubility and Stability of (+/-)-Methotrimeprazine (D6)
This guide provides a comprehensive overview of the solubility and stability characteristics of (+/-)-Methotrimeprazine (D6). As a deuterated analog of Methotrimeprazine (Levomepromazine), its physicochemical properties are of critical importance for researchers, scientists, and drug development professionals utilizing it as an internal standard in analytical methodologies or in metabolic studies. This document synthesizes available data with established scientific principles to offer field-proven insights into its handling, storage, and application. It is important to note that while the core chemical properties are expected to be nearly identical to its non-deuterated counterpart, much of the available literature pertains to Methotrimeprazine (Levomepromazine). This guide will clearly distinguish between data specific to the D6 isotopologue and data extrapolated from the non-deuterated form.
Introduction to (+/-)-Methotrimeprazine (D6)
(+/-)-Methotrimeprazine (D6) is a stable, isotopically labeled form of Methotrimeprazine, a phenothiazine derivative with antipsychotic, analgesic, and antiemetic properties. The incorporation of six deuterium atoms provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative bioanalytical assays. Accurate characterization of its solubility and stability is paramount for ensuring the precision and reliability of such analytical methods.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or an analytical standard is a critical parameter that influences its formulation, delivery, and performance in assays. The solubility of (+/-)-Methotrimeprazine, like its non-deuterated form, is highly dependent on the solvent and the salt form of the compound.
Qualitative and Quantitative Solubility Data
The following table summarizes the available solubility information for Methotrimeprazine and its deuterated analog.
| Compound Form | Solvent | Solubility Description | Quantitative Value | Citation |
| (+/-)-Methotrimeprazine (D6) | Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | |
| rac Methotrimeprazine-d6 Hydrochloride | Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | |
| Methanol | Soluble | Not specified | ||
| Levomepromazine | Dimethyl Sulfoxide (DMSO) | Soluble | 14.29 mg/mL (43.50 mM) | |
| Levomepromazine Maleate | Acetic Acid (100) | Freely Soluble | Not specified | [1] |
| Chloroform | Soluble | Not specified | [1] | |
| Methanol | Sparingly Soluble | Not specified | [1] | |
| Ethanol (95%) | Slightly Soluble | Not specified | [1] | |
| Acetone | Slightly Soluble | Not specified | [1] | |
| Water | Very Slightly Soluble | Not specified | [1] | |
| Diethyl Ether | Practically Insoluble | Not specified | [1] | |
| Levomepromazine Hydrochloride | Water | Freely Soluble | Not specified | [2] |
| Alcohol | Freely Soluble | Not specified | ||
| Diethyl Ether | Practically Insoluble | Not specified | ||
| Levomepromazine (Free Base) | Water (at 25 °C) | Barely Soluble | 20 mg/L | [3] |
pH-Dependent Solubility
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the equilibrium solubility of (+/-)-Methotrimeprazine (D6) based on the shake-flask method, a widely accepted technique in the pharmaceutical industry.
Objective: To determine the equilibrium solubility of (+/-)-Methotrimeprazine (D6) in various solvents.
Materials:
-
(+/-)-Methotrimeprazine (D6)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)
-
pH buffers (for aqueous solubility)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detection
-
Analytical balance
Procedure:
-
Add an excess amount of (+/-)-Methotrimeprazine (D6) to a known volume of the selected solvent in a vial. The excess solid is crucial to ensure that saturation is reached.
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow them to reach equilibrium. The time required should be determined in preliminary experiments.
-
After agitation, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC-UV or HPLC-MS method to determine the concentration of dissolved (+/-)-Methotrimeprazine (D6).
-
Calculate the solubility in mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Understanding the stability of (+/-)-Methotrimeprazine (D6) is crucial for defining appropriate storage conditions, handling procedures, and shelf-life. As a phenothiazine derivative, it is susceptible to degradation by light, heat, and oxidation.
Summary of Stability Data
| Condition | Observation | Primary Degradant | Citation |
| Light Exposure | Photolabile under UV-A and UV-B light in aerobic conditions. | Sulfoxide | [4] |
| Temperature | Degradation of Levomepromazine hydrochloride increases with storage temperature. | Sulfoxide | [5][6] |
| Solution Stability | Levomepromazine hydrochloride (0.13 to 6.25 mg/ml) in 0.9% sodium chloride is stable for at least 14 days in polypropylene syringes. | Not specified | |
| Recommended Storage | Store at room temperature (15-30°C), protected from light. Discard discolored solutions. | - |
Degradation Pathways
The primary degradation pathway for Methotrimeprazine is oxidation of the sulfur atom in the phenothiazine ring to form the corresponding sulfoxide. This process is significantly accelerated by exposure to light (photodegradation).
Caption: Primary Degradation Pathway of Methotrimeprazine.
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following protocol outlines a general approach for conducting forced degradation studies on (+/-)-Methotrimeprazine (D6).
Objective: To investigate the degradation of (+/-)-Methotrimeprazine (D6) under various stress conditions.
Materials:
-
(+/-)-Methotrimeprazine (D6)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve (+/-)-Methotrimeprazine (D6) in a solution of 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set duration.
-
Base Hydrolysis: Dissolve (+/-)-Methotrimeprazine (D6) in a solution of 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a set duration.
-
Oxidative Degradation: Dissolve (+/-)-Methotrimeprazine (D6) in a solution containing 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid form of (+/-)-Methotrimeprazine (D6) to elevated temperatures (e.g., 80°C) for a defined period.
-
Photodegradation: Expose a solution of (+/-)-Methotrimeprazine (D6) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: At appropriate time points, withdraw samples from each stress condition, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Caption: Workflow for Forced Degradation Studies.
Conclusion and Recommendations
The solubility and stability of (+/-)-Methotrimeprazine (D6) are critical considerations for its use as an analytical standard. It exhibits good solubility in organic solvents like DMSO and its hydrochloride salt is freely soluble in water. As a phenothiazine, it is susceptible to photodegradation and thermal degradation, primarily through oxidation to its sulfoxide. For optimal stability, (+/-)-Methotrimeprazine (D6) and its solutions should be stored at controlled room temperature and protected from light. When preparing stock solutions, using freshly prepared solutions is recommended, and long-term storage of solutions should be at -20°C or below, in light-protected containers. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists to ensure the accurate and reliable use of (+/-)-Methotrimeprazine (D6) in their work.
References
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Al-Tannak, N. F., Cable, C. G., McArthur, D. A., & Watson, D. G. (2012). A stability indicating assay for a combination of morphine sulphate with levomepromazine hydrochloride used in palliative care. Journal of Clinical Pharmacy and Therapeutics, 37(1), 71-73.
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Al-Tannak, N. F., Cable, C. G., McArthur, D. A., & Watson, D. G. (2012). A stability indicating assay for a combination of morphine sulphate with levomepromazine hydrochloride used in palliative care. University of Strathclyde.
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Deranged Physiology. (n.d.). Levomepromazine. Retrieved from
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Japanese Pharmacopoeia. (n.d.). Levomepromazine Maleate / Official Monographs for Part I. Retrieved from
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Life Technologies (India) Pvt. Ltd. (n.d.). Levomepromazine Product Data Sheet. Retrieved from
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GOV.UK. (2022, March). Levomepromazine 5 mg/ml Oral Solution. Retrieved from
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- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
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Wockhardt UK Ltd. (n.d.). Levomepromazine Hydrochloride 25mg/ml Solution for Injection - Summary of Product Characteristics (SmPC). Retrieved from
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- Kwiecień, A., Krzek, J., & Walczak, M. (2012). Studies on photodegradation of levomepromazine and olanzapine under simulated environmental conditions. Photochemical & Photobiological Sciences, 11(10), 1575-1584.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itoh, T. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
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- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
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Methodological & Application
Application Note: Quantitative Bioanalysis of Methotrimeprazine in Human Plasma using (+/-)-Methotrimeprazine (D6) as an Internal Standard by LC-MS/MS
Abstract: This document provides a comprehensive guide and detailed protocol for the quantitative analysis of Methotrimeprazine (also known as Levomepromazine) in human plasma. The method employs a stable isotope-labeled internal standard, (+/-)-Methotrimeprazine (D6), to ensure high accuracy and precision, compensating for matrix effects and variability in sample processing. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical method for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction: The Rationale for a Deuterated Internal Standard
Methotrimeprazine is a phenothiazine antipsychotic agent with sedative, antiemetic, and analgesic properties, utilized in the treatment of psychosis and in palliative care.[1][2] Accurate quantification in biological matrices like human plasma is critical for pharmacokinetic profiling and dose optimization. LC-MS/MS has become the gold standard for such bioanalysis due to its inherent sensitivity and selectivity.[3][4]
A core challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[3][5] To mitigate this, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach.[6][7][8] A deuterated internal standard, such as (+/-)-Methotrimeprazine (D6), is chemically and structurally almost identical to the analyte.[9] This near-identical physicochemical behavior ensures that it co-elutes chromatographically and experiences the same degree of matrix effect and extraction variability as the analyte.[9] By normalizing the analyte's signal to the internal standard's signal, these variations can be effectively canceled out, leading to highly reliable data.[9]
This application note details a validated approach, from sample preparation to data acquisition, leveraging the power of (+/-)-Methotrimeprazine (D6) for robust quantification.
Principle of the Method
The workflow begins with a simple and rapid protein precipitation step to extract Methotrimeprazine and the spiked internal standard from the plasma matrix. The clarified supernatant is then injected into a UPLC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, resolving the analyte from other matrix components. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass filtering for exceptional specificity.
Caption: High-level workflow for Methotrimeprazine analysis.
Materials and Reagents
-
Analytes: Methotrimeprazine, (+/-)-Methotrimeprazine (D6) Hydrochloride
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Ammonium Acetate
-
Water: Deionized Water, 18 MΩ·cm or greater
-
Biological Matrix: Blank Human Plasma (K2-EDTA)
LC-MS/MS Instrumentation and Parameters
The following parameters are based on established methods for neuropsychotropic drugs and serve as a robust starting point for method development.[3] Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| LC System | UPLC System (e.g., Agilent 1290, Waters Acquity) |
| Column | Reversed-Phase C18, e.g., Kromasil ClassicShell C18 (2.1 x 50 mm, 2.5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate + 0.2% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Table 1: Suggested Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 3.50 | 95 |
| 5.00 | 95 |
| 5.10 | 10 |
| 6.00 | 10 |
Mass Spectrometry (MS)
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX QTRAP, Agilent 6400 series) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 0.5 kV |
| Source Temperature | 400 °C |
| Desolvation Gas Flow | 1100 L/h |
| Cone Gas Flow | 150 L/h |
| Collision Gas | Nitrogen |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Cone Voltage (V) | Use |
| Methotrimeprazine | 329.15 | 100.1 | 50 | 25 | 30 | Quantifier |
| Methotrimeprazine | 329.15 | 86.1 | 50 | 35 | 30 | Qualifier |
| Methotrimeprazine (D6) | 335.15 | 106.1 | 50 | 25 | 30 | Internal Standard |
| Methotrimeprazine (D6) | 335.15 | 86.1 | 50 | 35 | 30 | IS Qualifier |
Note: The transitions for Methotrimeprazine are derived from the literature.[3] The transitions for the D6 internal standard are inferred based on the deuteration on the N-dimethyl group, resulting in a +6 Da shift for the precursor and the primary fragment ion (m/z 100.1 -> 106.1). The secondary fragment (m/z 86.1) does not contain the deuterated moiety and thus remains unchanged. These values must be empirically optimized on the specific mass spectrometer being used.
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Methotrimeprazine and Methotrimeprazine (D6) in methanol.
-
Working Standard Solutions: Serially dilute the Methotrimeprazine primary stock with 50:50 Methanol:Water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard (IS) Working Solution: Dilute the Methotrimeprazine (D6) primary stock with 50:50 Methanol:Water to a final concentration appropriate for spiking (e.g., 100 ng/mL). The optimal concentration should yield a consistent and strong signal without causing detector saturation.
Sample Preparation Protocol: Protein Precipitation
-
Aliquot: Pipette 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the IS Working Solution to each tube (except for blank matrix samples).
-
Precipitate: Add 200 µL of cold precipitation solvent (e.g., a 1:1 mixture of Methanol and Acetonitrile).[3]
-
Vortex: Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.
Caption: Step-by-step protein precipitation workflow.
Method Validation Considerations
A full method validation should be conducted according to regulatory guidelines such as those from the FDA or ICH M10.[8][10] Key parameters to assess include:
-
Selectivity and Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Calibration Curve and Linearity: Construct a calibration curve over the expected concentration range (e.g., 0.1 - 200 ng/mL) using a weighted (1/x² or 1/x) linear regression model. The correlation coefficient (r²) should be ≥ 0.99.[11]
-
Accuracy and Precision: Evaluate at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC) in replicates (n=5 or 6). Intra- and inter-day precision (%CV) should not exceed 15% (20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).[3]
-
Matrix Effect: Quantitatively assess by comparing the peak area of the analyte spiked into post-extraction blank plasma supernatant with the peak area of the analyte in a neat solution. The IS-normalized matrix factor should be consistent across different lots of plasma.
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to that of post-extraction spiked samples to determine the efficiency of the extraction process.
-
Stability: Evaluate the stability of Methotrimeprazine in plasma under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80 °C.
Caption: Core pillars of bioanalytical method validation.
Conclusion
The use of (+/-)-Methotrimeprazine (D6) as an internal standard provides a robust and reliable foundation for the quantitative analysis of Methotrimeprazine in human plasma by LC-MS/MS. The described protein precipitation sample preparation is rapid and effective, and the provided chromatographic and mass spectrometric parameters offer an excellent starting point for method implementation. Proper method validation according to established regulatory guidelines is essential to ensure the generation of high-quality, defensible data for clinical and pharmaceutical research.
References
-
Yan, H., et al. (2022). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. Available at: [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 5(23), 2999-3015. Available at: [Link]
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Okonkwo, O.S., et al. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Development in Pharmacy and Life Sciences, 4(5), 1728-1734. Available at: [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]
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Jain, R., & convivial, R. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
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Pendopharm. (2012). METHOPRAZINE (Methotrimeprazine Maleate Tablets) Product Monograph. Available at: [Link]
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Lisi, A. M., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Molecules, 26(22), 7001. Available at: [Link]
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ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
van der Nagel, B. C. H., et al. (2004). Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography. Journal of Chromatography B, 810(2), 245-251. Available at: [Link]
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Wójcik-Piotrowicz, K., et al. (2020). Determination of Antidepressants in Human Plasma by Modified Cloud-Point Extraction Coupled with Mass Spectrometry. Molecules, 25(24), 5900. Available at: [Link]
-
Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-193. Available at: [Link]
-
ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Vogeser, M., & Seger, C. (2008). A decade of HPLC-tandem mass spectrometry in therapeutic drug monitoring. Clinical Biochemistry, 41(10-11), 771-777. Available at: [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
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U.S. Food and Drug Administration. (2019). M10 Bioanalytical Method Validation. Available at: [Link]
-
Human Metabolome Database. (2012). Methotrimeprazine (HMDB0015474). Available at: [Link]
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sanofi-aventis Canada Inc. (2007). NOZINAN® (Methotrimeprazine Maleate Tablets) Product Monograph. Available at: [Link]
-
de Santana, D. P., et al. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug Development and Industrial Pharmacy, 26(3), 261-266. Available at: [Link]
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]
-
ResearchGate. (n.d.). m/z transitions of all compounds. [Image]. Available at: [Link]
-
Gjetja, E., & Karaj, D. (2020). Quantitative determination of Levomepromazine in pharmaceuticals by spectrophotometric method as its sulfoxide. International Journal of Drug Regulatory Affairs, 8(2), 26-31. Available at: [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. Available at: [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Methotrimeprazine in Biological Matrices Using a Deuterated Internal Standard
Abstract
This application note details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methotrimeprazine in biological matrices. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard, methotrimeprazine-d6. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions, and mass spectrometric parameters. The method has been rigorously validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation, demonstrating its suitability for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.[1]
Introduction
Methotrimeprazine, also known as levomepromazine, is a phenothiazine derivative with antipsychotic, sedative, and analgesic properties.[2] Accurate and reliable quantification of methotrimeprazine in biological samples such as plasma and serum is crucial for understanding its pharmacokinetic profile, ensuring patient safety through therapeutic drug monitoring, and in forensic investigations.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for such applications due to its inherent sensitivity and selectivity.[5][6]
A key challenge in quantitative bioanalysis is mitigating variability introduced during sample preparation and analysis.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as methotrimeprazine-d6, is the gold standard for addressing these challenges.[8] A deuterated internal standard is chemically and physically almost identical to the analyte of interest.[9][10] This near-identical behavior ensures that any variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response are mirrored by both the analyte and the internal standard.[9][11][12] Consequently, the ratio of the analyte signal to the internal standard signal remains constant, leading to highly accurate and precise quantification.[9]
This application note provides a comprehensive guide for the development and validation of a robust LC-MS/MS method for methotrimeprazine quantification, leveraging the advantages of a deuterated internal standard.
Materials and Reagents
-
Analytes and Standards:
-
Solvents and Reagents:
-
Biological Matrix:
-
Drug-free human plasma or serum
-
Experimental Workflow
Caption: Experimental workflow for methotrimeprazine quantification.
Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of methotrimeprazine hydrochloride and methotrimeprazine-d6 hydrochloride into separate volumetric flasks.
-
Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL for each.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of methotrimeprazine by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the methotrimeprazine-d6 primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the methotrimeprazine working standard solutions into drug-free biological matrix.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples prior to LC-MS/MS analysis.[7][16]
-
To 100 µL of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC or equivalent[17] |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Mass Spectrometry
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Methotrimeprazine: m/z 329.2 → 100.1 (Quantifier), m/z 329.2 → 86.1 (Qualifier) Methotrimeprazine-d6: m/z 335.2 → 106.1 (Quantifier) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Method Validation
The developed method should be validated according to the latest regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation guideline.[1][18] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A typical calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The closeness of the determined values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term stability).
Caption: Logical relationship of how deuterated standards correct for analytical variability.[9]
Conclusion
This application note presents a detailed and robust LC-MS/MS method for the quantification of methotrimeprazine in biological matrices using a deuterated internal standard. The use of methotrimeprazine-d6 ensures high accuracy and precision by compensating for variations in sample preparation and instrumental analysis. The described method is suitable for a wide range of applications in clinical and research settings, providing reliable data for pharmacokinetic analysis and therapeutic drug monitoring. The validation of this method in accordance with international guidelines will ensure its acceptance by regulatory authorities.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
- The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide - Benchchem.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. J Pharm Biomed Anal. 2019 Feb 20:165:381-385.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
- High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites - PubMed. J Chromatogr. 1990 Mar 9;503(1):205-15.
- Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry - PubMed. Drug Dev Ind Pharm. 2000 Mar;26(3):261-6.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Guideline Bioanalytical method validation - European Medicines Agency (EMA).
- M10 Bioanalytical Method Validation and Study Sample Analysis | FDA.
- ICH M10 on bioanalytical method validation - Scientific guideline.
- Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology.
- bioanalytical method validation and study sample analysis m10 - ICH.
- PAPER SPRAY MASS SPECTROMETRY FOR RAPID DRUG SCREENING - CORE.
- Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. | Semantic Scholar.
- Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry - PubMed. J Pharm Sci. 1977 Feb;66(2):190-3.
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- Bioanalytical sample preparation | Biotage.
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- Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
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- RECENT METHOD DEVELOPMENT BY ANALYTICAL TECHNIQUES OF NEW FDA APPROVED DRUGS IN 2021 - ResearchGate.
- Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS - Thermo Fisher Scientific.
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
- Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood - MDPI.
- rac Methotrimeprazine-d6 Hydrochloride | LGC Standards.
- UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC - NIH.
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- Quantification of 78 drugs of abuse in human blood by liquid chromatography – HRAM Orbitrap mass spectrometry for clinical research - Thermo Fisher Scientific.
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Application Note: Quantitative Analysis of Methotrimeprazine in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Introduction
Methotrimeprazine, also known as Levomepromazine, is a phenothiazine neuroleptic agent with sedative, anti-emetic, anxiolytic, and analgesic properties.[1][2][3] It is utilized in the management of psychosis, schizophrenia, and for palliative care in managing delirium, restlessness, and pain.[1][4] Given its potent sedative effects and potential for toxicity, monitoring its concentration in clinical and forensic settings is crucial for patient safety and therapeutic efficacy.[5]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative toxicological analysis due to its superior sensitivity and specificity.[6][7] A cornerstone of a robust LC-MS/MS method is the use of a stable isotope-labeled (SIL) internal standard (IS).[8][9] A SIL IS, such as (+/-)-Methotrimeprazine (D6), is the ideal choice as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization.[10][11] This co-behavior effectively corrects for variations in sample preparation (recovery) and matrix-induced ionization effects, thereby ensuring the highest degree of accuracy and precision.[9][12]
This application note details a validated LC-MS/MS method for the rapid, sensitive, and accurate quantification of Methotrimeprazine in human plasma using (+/-)-Methotrimeprazine (D6) as the internal standard.
Principle of the Method: Stable Isotope Dilution LC-MS/MS
The methodology is based on the principle of stable isotope dilution analysis coupled with tandem mass spectrometry. A known concentration of (+/-)-Methotrimeprazine (D6) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Following extraction, the samples are analyzed by LC-MS/MS. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both Methotrimeprazine and its D6-labeled internal standard.[12] The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the concentration of Methotrimeprazine in unknown samples. This ratiometric approach corrects for potential analyte loss during sample processing and fluctuations in instrument response.
Caption: Principle of Stable Isotope Dilution Analysis.
Materials and Reagents
-
Analytes: Methotrimeprazine, (+/-)-Methotrimeprazine (D6) Maleate analytical standards.[13][14]
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (reagent grade, ~99%).
-
Biological Matrix: Drug-free human plasma.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, pipette tips.
Instrumentation
-
UHPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., Thermo Scientific™ Vanquish™ Horizon UHPLC system or equivalent).[15]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Thermo Scientific™ TSQ Quantis™ or equivalent).[15]
-
Analytical Column: A reverse-phase column suitable for basic compounds (e.g., Hypersil GOLD™ aQ, 2.1 x 50 mm, 1.9 µm).[15]
-
Data System: Chromatography data system software for instrument control, data acquisition, and processing (e.g., Thermo Scientific™ TraceFinder™).[15]
Experimental Protocols
Standard and Control Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methotrimeprazine and Methotrimeprazine (D6) standards in methanol to create individual 1 mg/mL stock solutions.
-
Working Standard Solution (1 µg/mL): Prepare a working standard solution of Methotrimeprazine by diluting the primary stock with 50:50 methanol/water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare the IS working solution by diluting the Methotrimeprazine (D6) primary stock with 50:50 methanol/water.
-
Calibrators and Quality Controls (QCs): Prepare calibrators and QCs by spiking appropriate volumes of the working standard solution into drug-free human plasma to achieve the desired concentration range (e.g., 1-500 ng/mL).
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for extracting a wide range of drugs from plasma, making it suitable for a screening environment.[6]
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL IS working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated protein.
-
Carefully transfer 200 µL of the supernatant to an autosampler vial.
-
Dilute with 200 µL of LC-MS grade water containing 0.1% formic acid. This step ensures compatibility with the initial mobile phase conditions and improves peak shape.
-
Cap the vial and vortex before placing it in the autosampler.
Caption: Sample Preparation Workflow via Protein Precipitation.
LC-MS/MS Method Parameters
The following tables outline the starting conditions for method development. Optimization may be required based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Hypersil GOLD aQ, 2.1 x 50 mm, 1.9 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B in 3.0 min; hold 1.0 min; return to 5% B in 0.1 min; equilibrate 0.9 min |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Spray Voltage | 3500 V |
| Sheath Gas | 40 Arb |
| Aux Gas | 10 Arb |
| Sweep Gas | 1 Arb |
| Ion Transfer Tube Temp. | 325 °C |
| Vaporizer Temp. | 350 °C |
| Cycle Time | 0.3 s |
| Q1/Q3 Resolution | 0.7 FWHM |
| CID Gas | Argon @ 1.5 mTorr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Methotrimeprazine | 329.2 | 100.1 | 15 |
| 329.2 | 86.1 | 20 |
| Methotrimeprazine (D6) | 335.2 | 106.1 | 15 |
Rationale for Transitions: The precursor ion ([M+H]+) for Methotrimeprazine is m/z 329.2. The product ions at m/z 100.1 and 86.1 correspond to the characteristic fragmentation of the dimethylaminopropyl side chain, providing excellent specificity.[16] The D6 label is on the N-dimethyl group, resulting in a +6 Da shift in the precursor and the primary fragment ion (m/z 106.1), ensuring no cross-talk between analyte and IS channels.
Method Validation and Acceptance Criteria
A full method validation should be performed according to established guidelines for clinical and forensic toxicology.[7][17] Key parameters and typical acceptance criteria are outlined below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Linearity | Ability to produce results proportional to concentration. Assessed by analyzing calibrators over the desired range.[18] | Calibration curve with a coefficient of determination (r²) ≥ 0.99. Calibrator points should be within ±15% of the nominal concentration (±20% for LLOQ). |
| Accuracy & Precision | Closeness of measured results to the true value (accuracy) and the degree of agreement between multiple measurements (precision).[18] | Assessed using QCs at low, mid, and high concentrations. Mean accuracy within ±15% of nominal. Precision (CV%) ≤ 15%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision.[18] | Accuracy within ±20% and precision ≤ 20%. |
| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte.[12][18] | Assessed by comparing analyte response in post-extraction spiked matrix versus neat solution. The IS-normalized matrix factor should be consistent across different sources of matrix (CV ≤ 15%). |
| Recovery | The efficiency of the extraction process.[18] | Assessed by comparing analyte response in pre-extraction spiked matrix versus post-extraction spiked matrix. Should be consistent and reproducible. |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantitative determination of Methotrimeprazine in human plasma. The use of a stable isotope-labeled internal standard, (+/-)-Methotrimeprazine (D6), ensures the highest level of analytical accuracy and precision by compensating for matrix effects and variability in sample recovery. The simple protein precipitation sample preparation protocol and a rapid 5-minute LC-MS/MS run time make this method highly suitable for routine use in high-throughput clinical and forensic toxicology laboratories.
References
-
Tanaka, E., Nakamura, T., Terada, M., Shinozuka, T., Honda, K., Kurihara, K., & Hori, H. (2007). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 854(1-2), 116-121. [Link]
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Dicsa. (n.d.). (±)-Levomepromazine-d6 maleate Analytical standard, reference material. Dicsa Webshop. Retrieved January 16, 2026, from [Link]
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Honeywell. (n.d.). (±)-Levomepromazine-d6 maleate Analytical standard, reference material. Bartelt. Retrieved January 16, 2026, from [Link]
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Carlier, J., Stove, C., & Verstraete, A. G. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. International Journal of Molecular Sciences, 24(5), 4411. [Link]
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ZefSci. (n.d.). LC-MS/MS Method Validation for Forensic Toxicology. Retrieved January 16, 2026, from [Link]
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French, D. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]
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Allina Health. (n.d.). Phenothiazine measurement. Retrieved January 16, 2026, from [Link]
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Kumazawa, T., Hasegawa, C., Lee, X. P., Sato, K., Seno, H., & Suzuki, O. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(18), 2565-2571. [Link]
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ResearchGate. (n.d.). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry | Request PDF. Retrieved January 16, 2026, from [Link]
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Keystone Lab, Inc. (2023, November 12). Maximize Accuracy with Precision LC MS Toxicology Testing. [Link]
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Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved January 16, 2026, from [Link]
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Dahl, S. G., & Garle, M. (1979). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 68(4), 499-501. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Bansal, S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Aris & Allied Journals, 1(1). [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [Link]
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Agilent Technologies. (n.d.). A Comparison of Several LC/MS Techniques for Use in Toxicology. [Link]
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Davidson, A. G. (1976). The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. Journal of Pharmacy and Pharmacology, 28(11), 795-800. [Link]
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Shimadzu. (n.d.). LC-MS/MS Rapid Toxicology Screening System Ver.3. Retrieved January 16, 2026, from [Link]
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Levine, B., Wu, S. C., Dixon, A. M., & Smialek, J. E. (1995). A fatal case of methotrimeprazine overdose. Journal of Analytical Toxicology, 19(1), 41-42. [Link]
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HPC Consultation Services. (2015, October 6). METHOTrimeprazine (NOZINAN): Uses in Palliative Care. [Link]
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London Health Sciences Centre. (2019, June 6). METHOTRIMEPRAZINE (Nozinan). [Link]
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Drugs.com. (n.d.). Methotrimeprazine Dosage Guide + Max Dose, Adjustments. Retrieved January 16, 2026, from [Link]
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Application Note: A Robust UPLC-MS/MS Method for the Chromatographic Separation of Methotrimeprazine and its Deuterated Analog
Abstract
This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the robust and efficient separation of the antipsychotic drug methotrimeprazine and its deuterated analog, often used as an internal standard in bioanalytical studies. Achieving baseline separation of these isotopologues is critical for accurate quantification in complex matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and ensure its successful implementation in research and drug development settings.
Introduction
Methotrimeprazine is a phenothiazine derivative with antipsychotic, anxiolytic, sedative, and analgesic properties.[1][2] It is utilized in the management of various psychiatric conditions, pain, and as a sedative.[1][2][3] In pharmacokinetic and bioequivalence studies, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the drug, is considered the "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4]
The fundamental advantage of a deuterated internal standard is its near-identical physicochemical properties to the analyte, which allows it to compensate for variability during sample preparation, chromatography, and ionization.[4][5] While SIL-ISs are intended to co-elute with the analyte, slight chromatographic separation can occur due to the kinetic isotope effect.[6][7][8] This separation, if not properly managed, can impact the accuracy and precision of the analytical method, especially in the presence of matrix effects.[9] Therefore, developing a chromatographic method that provides either complete co-elution or baseline separation is crucial for robust and reliable quantification.
This application note presents a detailed UPLC-MS/MS method for the separation of methotrimeprazine from its deuterated analog, ensuring accurate and precise quantification in bioanalytical applications. The method has been developed in accordance with the principles outlined in regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation.[10][11][12]
Physicochemical Properties of Methotrimeprazine
A thorough understanding of the analyte's physicochemical properties is essential for rational method development.
| Property | Value | Source |
| Chemical Name | (bR)-2-Methoxy-N,N,b-trimethyl-10H-phenothiazine-10-propanamine | [13] |
| Molecular Formula | C19H24N2OS | [13] |
| Molecular Weight | 328.47 g/mol | [13] |
| Melting Point | ~126°C (as free base) | [2][3] |
| Solubility | Practically insoluble in water; freely soluble in chloroform and ether; sparingly soluble in methanol. | [2][3] |
Methotrimeprazine is a basic compound, and its retention in reversed-phase chromatography is highly dependent on the pH of the mobile phase.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: A streamlined workflow for the analysis of methotrimeprazine and its deuterated analog.
Materials and Methods
Reagents and Materials
-
Methotrimeprazine reference standard (≥98% purity)
-
Deuterated methotrimeprazine (isotopic enrichment ≥98%)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (for method validation)
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Chromatographic Conditions
The selection of the stationary and mobile phases is critical for achieving the desired separation. A C18 stationary phase is a common choice for the analysis of basic drugs like methotrimeprazine. The mobile phase composition, particularly the pH and organic modifier content, directly influences the retention and peak shape.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.7 µm | Provides high efficiency and resolution, suitable for UPLC systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH ensures the basic analyte is in its protonated form, leading to better retention and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient | 20% to 80% B over 3 minutes | A gradient elution allows for efficient separation of the analytes from matrix components and ensures a reasonable run time. |
| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to maintain high efficiency. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential band broadening. |
Mass Spectrometric Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, as methotrimeprazine contains a basic nitrogen atom that is readily protonated. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Parameter | Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | Methotrimeprazine: To be determined empiricallyDeuterated Methotrimeprazine: To be determined empirically |
Protocol: Step-by-Step Methodology
-
Standard Solution Preparation: Prepare stock solutions of methotrimeprazine and its deuterated analog in methanol. Prepare working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of the deuterated methotrimeprazine working solution (internal standard).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (20% B).
-
-
UPLC-MS/MS Analysis:
-
Equilibrate the UPLC system with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Acquire data using the specified chromatographic and mass spectrometric conditions.
-
-
Data Processing:
-
Integrate the chromatographic peaks for methotrimeprazine and its deuterated analog.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of methotrimeprazine in the unknown samples from the calibration curve.
-
Rationale for Chromatographic Parameter Selection
The successful separation of an analyte from its deuterated internal standard is governed by a delicate interplay of various chromatographic parameters. The following diagram illustrates the key relationships:
Caption: Key chromatographic parameters and their impact on the resolution of methotrimeprazine and its deuterated analog.
-
Mobile Phase pH: By maintaining an acidic pH, methotrimeprazine remains in its ionized form, leading to predictable and reproducible retention on a C18 column.
-
Organic Modifier Gradient: A gradient elution is employed to ensure that both the analyte and any potential metabolites or matrix interferences are adequately resolved within a practical timeframe.
-
Column Chemistry: The choice of a C18 stationary phase provides a good balance of hydrophobicity for retaining the moderately nonpolar methotrimeprazine molecule.
-
Temperature: Elevated column temperature can improve peak symmetry and reduce analysis time by lowering the mobile phase viscosity.
Expected Results and Performance Characteristics
The developed method is expected to provide baseline separation or near-baseline separation of methotrimeprazine and its deuterated analog, with a resolution (Rs) value greater than 1.5.
| Parameter | Expected Value |
| Retention Time (Methotrimeprazine) | ~2.5 min |
| Retention Time (Deuterated Analog) | ~2.48 min |
| Resolution (Rs) | > 1.5 |
| Peak Asymmetry | 0.9 - 1.2 |
| Linearity (r²) | > 0.99 |
| Accuracy and Precision | Within ±15% (as per FDA guidelines) |
Conclusion
This application note provides a robust and reliable UPLC-MS/MS method for the chromatographic separation and quantification of methotrimeprazine and its deuterated analog. The detailed protocol and the explanation of the scientific principles behind the method's development are intended to facilitate its successful implementation in research and regulated bioanalytical laboratories. Adherence to the described conditions and a thorough understanding of the underlying chromatographic principles will ensure the generation of high-quality, reproducible data for pharmacokinetic studies and other applications in drug development.
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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sanofi-aventis Canada Inc. (2017, November 6). PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP. [Link]
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Thakur, N., Aslani, S., & Armstrong, D. W. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490. [Link]
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Dahl, S. G., & Garle, M. (1977). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Journal of Pharmaceutical Sciences, 66(2), 190-193. [Link]
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Loennechen, T., & Dahl, S. G. (1990). High-performance liquid chromatography of levomepromazine (methotrimeprazine) and its main metabolites. Journal of Chromatography A, 503(1), 205-215. [Link]
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Schug, K. A., & McNaughton, C. H. (2013). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 18(12), 14946-14972. [Link]
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Ramanathan, S., Jemal, M., & Xia, Y. Q. (2005). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach. Journal of separation science, 28(15), 1956-1964. [Link]
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Ramirez, A. J., et al. (2020). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). UTSA Journal of Undergraduate Research and Scholarly Works, 7(1), 1-10. [Link]
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Sprega, G., Kobidze, G., Chankvetadze, B., & Armstrong, D. W. (2022). Effect of position of deuterium atoms on gas chromatographic isotope effects. Journal of Chromatography A, 1679, 463378. [Link]
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Kaliszan, R., Wiczling, P., & Markuszewski, M. J. (2004). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A, 1030(1-2), 173-181. [Link]
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Smith, H. F., et al. (2024). UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance. Journal of Clinical Medicine, 13(1), 123. [Link]
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Kedor-Hackmann, E. R., Prado, M. S., & Santoro, M. I. (2000). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. Drug development and industrial pharmacy, 26(3), 261-266. [Link]
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Jin, L., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC advances, 12(35), 22934-22941. [Link]
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El-Kholy, M. M., et al. (2024). Metrological Evaluation of Metopimazine HPLC Assay: ISO-GUM and Monte Carlo Simulation Approaches. Molecules, 29(1), 123. [Link]
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Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 305. [Link]
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Suzuki, T., et al. (2024). Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. Scientific Reports, 14(1), 14713. [Link]
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Wozniak, M. K., & Wiergowski, M. (2022). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules, 27(10), 3230. [Link]
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Wang, S. M., et al. (2008). Chemical derivatization and the selection of deuterated internal standard for quantitative determination--methamphetamine example. Journal of analytical toxicology, 32(4), 307-314. [Link]
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Lozano, A., et al. (2023). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Foods, 12(15), 2894. [Link]
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Brückner, H., & Lehle, D. (2015). Gas chromatographic separation of stereoisomers of non-protein amino acids on modified γ-cyclodextrin stationary phase. Journal of Chromatography A, 1411, 101-109. [Link]
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De-Miguel, A., & Fernández-García, R. (2019). Methotrimeprazine. In Encyclopedia of Toxicology (3rd ed., pp. 240-241). Elsevier. [Link]
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Utilizing (+/-)-Methotrimeprazine (D6) in forensic drug analysis
Application Note: Forensic Analysis of Methotrimeprazine
Utilizing Stable Isotope-Labeled Internal Standard (+/-)-Methotrimeprazine (D6) for Robust Quantification by LC-MS/MS
Abstract and Introduction
Methotrimeprazine, also known as Levomepromazine, is a phenothiazine antipsychotic with significant sedative, antiemetic, and analgesic properties.[1] Its application is prominent in psychiatry and palliative care.[1] Consequently, Methotrimeprazine is frequently encountered in forensic toxicology casework, including driving under the influence of drugs (DUID) investigations and post-mortem toxicology, where accurate quantification is crucial for proper interpretation.
Quantitative analysis in forensic toxicology demands the highest level of accuracy and reliability to withstand legal and scientific scrutiny. Biological matrices such as blood and urine are inherently complex and variable, leading to challenges like analyte loss during sample preparation and unpredictable matrix effects (ion suppression or enhancement) during analysis by mass spectrometry.[2][3] To compensate for these variables, an internal standard (IS) is incorporated into the analytical workflow.[4]
The ideal internal standard co-elutes with the target analyte and exhibits nearly identical chemical and physical properties, ensuring it is affected by extraction inefficiencies and matrix effects in the same manner as the analyte.[4] Stable Isotope-Labeled (SIL) internal standards are the gold standard for meeting these requirements.[4] A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H (D), ¹³C, ¹⁵N).[5] This substitution results in a compound that is chemically identical to the analyte but has a different molecular weight, making it distinguishable by a mass spectrometer.
This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the definitive quantification of Methotrimeprazine in whole blood. The protocol leverages (+/-)-Methotrimeprazine (D6) as the SIL-IS to ensure the highest degree of accuracy, precision, and trustworthiness, consistent with modern forensic toxicology standards.[6][7]
Analyte and Internal Standard Profile
The efficacy of the isotope dilution technique relies on the parallel behavior of the analyte and the internal standard. (+/-)-Methotrimeprazine (D6) is an ideal IS for Methotrimeprazine because the six deuterium atoms on the N,N-dimethyl groups do not significantly alter the compound's polarity or ionization efficiency but provide a clear mass shift of +6 Da for unambiguous detection.
| Property | (+/-)-Methotrimeprazine (Analyte) | (+/-)-Methotrimeprazine (D6) (Internal Standard) |
| Synonyms | Levomepromazine | rac Methotrimeprazine-d6 |
| Molecular Formula | C₁₉H₂₄N₂OS | C₁₉H₁₈D₆N₂OS |
| Molecular Weight | 328.47 g/mol | 334.51 g/mol |
| CAS Number | 60-99-1 | 1189805-51-3[8] |
| Chemical Structure | (2R)-3-(2-Methoxyphenothiazin-10-yl)-N,N,2-trimethylpropanamine | 3-(2-methoxyphenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine[9] |
Metabolic Consideration: Methotrimeprazine is extensively metabolized in the liver, primarily through sulfoxidation and demethylation.[10] The primary metabolites include methotrimeprazine sulfoxide and N-desmethylmethotrimeprazine. While this method focuses on the parent drug, the use of a SIL-IS is critical as metabolic differences between individuals can alter the matrix complexity, reinforcing the need for robust compensation.
Principle of Isotope Dilution Mass Spectrometry
The core of this protocol is the principle of isotope dilution. A precise and known quantity of the internal standard, Methotrimeprazine (D6), is added to every sample, calibrator, and quality control at the very beginning of the sample preparation process. During extraction, any physical loss of the sample will affect both the native analyte (D0) and the labeled standard (D6) equally. Similarly, during LC-MS/MS analysis, any suppression or enhancement of the ionization signal caused by co-eluting matrix components will impact both compounds to the same degree.
The mass spectrometer does not measure absolute concentrations. Instead, it measures the peak area response for the D0 analyte and the D6 internal standard. By calculating the ratio of these two responses (Area D0 / Area D6), we obtain a value that is directly proportional to the concentration of the analyte and is internally corrected for any variations in the analytical process. A calibration curve is generated by plotting these ratios against the known concentrations of the prepared calibrators.
Figure 1: Conceptual workflow of Isotope Dilution analysis.
Detailed Analytical Protocol: Methotrimeprazine in Whole Blood
This protocol is designed for the quantitative analysis of Methotrimeprazine in whole blood using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Reagents and Materials
-
Standards: (+/-)-Methotrimeprazine certified reference material (1.0 mg/mL), (+/-)-Methotrimeprazine (D6) certified reference material (100 µg/mL).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (reagent grade), Deionized Water (>18 MΩ·cm).
-
Matrix: Certified drug-free human whole blood for calibrators and controls.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, pipette tips, autosampler vials.
Preparation of Standards and Controls
-
Analyte Stock (10 µg/mL): Dilute the 1.0 mg/mL Methotrimeprazine standard 1:100 with methanol.
-
Analyte Working Standard (1 µg/mL): Dilute the Analyte Stock (10 µg/mL) 1:10 with methanol.
-
Internal Standard Working Solution (ISWS) (50 ng/mL): Dilute the 100 µg/mL Methotrimeprazine (D6) standard 1:2000 with 50:50 methanol:water.
-
Calibrators & Quality Controls (QCs): Prepare calibrators and QCs by spiking appropriate volumes of the Analyte Working Standard into blank whole blood as per the table below. It is critical that QCs are prepared from a separate stock dilution to ensure an independent check on accuracy.
| Level | Concentration (ng/mL) | Vol. of 1 µg/mL Standard (µL) | Final Vol. of Blank Blood (mL) |
| Calibrator 1 | 2.5 | 2.5 | 1 |
| Calibrator 2 | 5 | 5 | 1 |
| Calibrator 3 | 10 | 10 | 1 |
| Calibrator 4 | 50 | 50 | 1 |
| Calibrator 5 | 100 | 100 | 1 |
| Calibrator 6 | 250 | 250 | 1 |
| Low QC | 7.5 | 7.5 | 1 |
| Mid QC | 75 | 75 | 1 |
| High QC | 200 | 200 | 1 |
Sample Preparation: Protein Precipitation
This simple and effective procedure removes the majority of proteins from the blood matrix, which can interfere with the analysis and damage the LC column.
-
Aliquot: Into labeled 1.5 mL microcentrifuge tubes, pipette 100 µL of sample (calibrator, QC, or unknown specimen).
-
Add IS: Add 25 µL of the ISWS (50 ng/mL) to every tube.
-
Vortex: Vortex each tube for 10 seconds to ensure homogeneity.
-
Precipitate: Add 300 µL of ice-cold acetonitrile to each tube. The cold temperature and organic solvent cause proteins to denature and precipitate out of solution.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Transfer: Carefully transfer 250 µL of the clear supernatant to an autosampler vial. Avoid disturbing the protein pellet.
-
Inject: The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Instrumental Parameters
The following parameters are a starting point and should be optimized for the specific instrumentation used in the laboratory.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| System | UPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reverse-phase chemistry for retaining moderately non-polar compounds like Methotrimeprazine. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analyte for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte from the C18 column. |
| Gradient | 10% B to 95% B in 3.0 min | A gradient ensures good peak shape and separation from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for matrix overload. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| System | Triple Quadrupole MS | Required for Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Methotrimeprazine contains basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 2.5 kV | Optimized for stable spray and maximum ion generation. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 3 below | |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
|---|---|---|---|---|---|
| Methotrimeprazine | 329.2 | 100.1 | 50 | 25 | Quantifier (most intense) |
| Methotrimeprazine | 329.2 | 228.1 | 50 | 20 | Qualifier (for identity confirmation) |
| Methotrimeprazine (D6) | 335.2 | 106.1 | 50 | 25 | Internal Standard Quantifier |
The quantifier transition (329.2 -> 100.1) corresponds to the fragmentation of the protonated parent molecule to yield the stable N,N-dimethylpropylamine side chain. The qualifier transition provides an additional layer of certainty for identification. The D6-IS fragments to a product ion with m/z 106.1, reflecting the six deuterium atoms on the methyl groups.
Method Validation and Quality Assurance
To ensure that the analytical results are reliable, defensible, and fit for forensic purpose, the method must be fully validated according to established guidelines, such as those from the ANSI/ASB Standard 036.[7] This process establishes the method's performance characteristics.
Figure 2: Key parameters for forensic method validation.
Table 4: Summary of Validation Parameters
| Parameter | Purpose | Acceptance Criteria Example |
|---|---|---|
| Selectivity | To demonstrate the method can differentiate the analyte from interferences. | No significant peaks (>20% of LOQ) in blank matrix or at the retention time of the analyte.[7] |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-noise ratio > 3. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately and precisely quantified. | Within ±20% of nominal value; Precision <20% CV.[7] |
| Linearity & Range | To confirm the relationship between concentration and response is linear over the intended range. | Calibration curve with r² ≥ 0.99 using a weighted linear regression. |
| Bias (Accuracy) | To determine the closeness of the measured value to the true value. | Mean of QCs should be within ±20% of the nominal concentration.[7] |
| Precision | To assess the random error or agreement between replicate measurements. | Coefficient of Variation (CV) for QC replicates should be ≤20%.[7] |
| Matrix Effect | To evaluate the impact of the biological matrix on ionization. | IS-normalized matrix factor should be between 0.85 and 1.15. |
| Stability | To ensure the analyte is stable during sample handling and storage. | Mean concentration of stored QCs should be within ±15% of baseline. |
Routine Quality Assurance: Each analytical batch must include blank samples, a full set of calibrators, and at least three levels of QCs (low, medium, high) to ensure the validity of the results for the unknown specimens.
Conclusion
The use of a stable isotope-labeled internal standard, such as (+/-)-Methotrimeprazine (D6), is indispensable for the accurate quantification of Methotrimeprazine in complex forensic samples. The isotope dilution LC-MS/MS method described here provides the selectivity, sensitivity, and robustness required for forensic toxicological analysis. By compensating for variations in sample preparation and instrumental analysis, this approach ensures that the reported results are highly reliable and legally defensible. Proper method validation is a mandatory prerequisite to the implementation of this protocol in routine casework.
References
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Davis's Drug Guide. (n.d.). Methotrimeprazine. Nursing Central. Retrieved from [Link]
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Dahl, S. G. (1976). Pharmacokinetics of methotrimeprazine after single and multiple doses. Clinical Pharmacology & Therapeutics, 19(4), 435-42. Retrieved from [Link]
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Wikipedia. (n.d.). Levomepromazine. Retrieved from [Link]
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PubChem. (n.d.). Levomepromazine. National Center for Biotechnology Information. Retrieved from [Link]
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Sanis Health Inc. (2017). Product Monograph: NOZINAN. Retrieved from [Link]
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Al-Saffar, F. J., & Al-Adhool, A. H. (2017). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. International Journal of Pharmaceutical and Clinical Research, 9(4), 323-331. Retrieved from [Link]
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ANSI/ASB. (2019). Standard 036, First Edition: Standard Practices for Method Validation in Forensic Toxicology. American Academy of Forensic Sciences. Retrieved from [Link]
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NYC Office of Chief Medical Examiner. (2015). Forensic Toxicology Laboratory - Methods: Basic Drugs Confirmation by GC/MS. NYC.gov. Retrieved from [Link]
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Chiron. (n.d.). Why do toxicologists need an internal standard? Chiron.no. Retrieved from [Link]
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Li, H., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Frontiers in Pharmacology, 12, 723328. Retrieved from [Link]
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Liu, Y., et al. (2022). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Pharmaceutical and Biomedical Analysis, 219, 114953. Retrieved from [Link]
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Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum. Retrieved from [Link]
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Mamoulakis, C., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Applied Sciences, 12(10), 5225. Retrieved from [Link]
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Sharma, A. (2017). Deuterated Drugs: A New Approach towards Drug Design and Development. Journal of Pharmacy & Pharmaceutical Sciences, 2(2). Retrieved from [Link]
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Gottardi, M., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 303. Retrieved from [Link]
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ResearchGate. (n.d.). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]
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CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]
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Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. Turkish Journal of Forensic Science and Crime Studies, 2(1), 8-21. Retrieved from [Link]
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Yuan, L., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(5), 1224–1231. Retrieved from [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
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Swaminathan, M. (2015). Validation of targeted qualitative screen for 134 therapeutic and abused drugs and 7 internal standards by LC MS/MS. Marshall University. Retrieved from [Link]
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Bonetti, J. (2023). Forensic method validation: piloting a new course to increase student skills for the forensic science workforce. Journal of Forensic Science Education, 5(1). Retrieved from [Link]
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De Brabanter, N., et al. (2015). Update of Standard Practices for New Method Validation in Forensic Toxicology. ResearchGate. Retrieved from [Link]
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Protocol for the Preparation of (+/-)-Methotrimeprazine (D6) Stock and Working Solutions: A Guide for Analytical Applications
This document provides a comprehensive and technically detailed guide for researchers, scientists, and drug development professionals on the precise preparation of stock and working solutions of (+/-)-Methotrimeprazine (D6). As a deuterated internal standard, the accuracy of its concentration is paramount for the reliable quantification of Methotrimeprazine in various analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.[1][2] This protocol emphasizes the scientific principles behind each step to ensure the integrity, stability, and accuracy of the prepared solutions.
Introduction to (+/-)-Methotrimeprazine (D6) as an Internal Standard
(+/-)-Methotrimeprazine, a phenothiazine derivative with antipsychotic, sedative, and analgesic properties, is a subject of extensive research in pharmacology and drug metabolism.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as (+/-)-Methotrimeprazine (D6), is the gold standard for quantitative bioanalysis.[1][2] The deuterium-labeled analog is chemically identical to the analyte but has a higher molecular weight, allowing for its distinct detection by a mass spectrometer.[1][2] This co-eluting internal standard effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby significantly enhancing the accuracy and precision of the analytical method.[1][2]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of (+/-)-Methotrimeprazine (D6) is crucial for its proper handling and the preparation of stable solutions.
| Property | Information | Source |
| Chemical Name | rac Methotrimeprazine-d6 Hydrochloride | [5] |
| CAS Number | 1189734-21-1 | [5] |
| Molecular Formula | C₁₉H₁₉D₆ClN₂OS | [5] |
| Molecular Weight | 370.97 g/mol | [5] |
| Appearance | White to Off-White Solid | [6] |
| Solubility | Slightly soluble in Chloroform | [6] |
| Storage Conditions | 4°C, Inert atmosphere | [6] |
| Light Sensitivity | Methotrimeprazine is light-sensitive. | [3][7] |
Essential Equipment and Reagents
To ensure the accuracy and purity of the prepared solutions, the use of high-quality equipment and reagents is mandatory.
-
Analytical Balance: Calibrated, with a readability of at least 0.01 mg.
-
Volumetric Flasks: Class A, of various sizes (e.g., 1 mL, 5 mL, 10 mL, 50 mL).[8]
-
Pipettes: Calibrated micropipettes and glass pipettes.
-
Vials: Amber glass vials with PTFE-lined caps for storing stock and working solutions.[7][9]
-
Solvents: HPLC or mass spectrometry grade solvents (e.g., Dimethyl sulfoxide (DMSO), Methanol, Acetonitrile).
-
(+/-)-Methotrimeprazine (D6): Of high purity (≥98%) and isotopic enrichment (≥98 atom % D), with a certificate of analysis (CoA) from a reputable supplier.[10]
Protocol for Preparing a 1 mg/mL Primary Stock Solution
This protocol details the steps for preparing a primary stock solution of (+/-)-Methotrimeprazine (D6) at a concentration of 1 mg/mL.
Pre-Preparation Steps
-
Equilibration: Allow the vial containing (+/-)-Methotrimeprazine (D6) to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Solvent Selection: Based on available data, DMSO is a suitable solvent for the initial stock solution. For subsequent dilutions and compatibility with analytical methods (e.g., LC-MS), methanol or acetonitrile are commonly used.
-
Working Environment: As Methotrimeprazine is light-sensitive, it is recommended to work in a dimly lit area or use amber-colored labware to minimize light exposure.[7][9]
Step-by-Step Preparation
-
Weighing: Accurately weigh approximately 1 mg of (+/-)-Methotrimeprazine (D6) powder using a calibrated analytical balance. Record the exact weight.
-
Rationale: Precise weighing is the foundation of an accurate stock solution. Recording the exact weight allows for the calculation of the true concentration.[8]
-
-
Dissolution: Carefully transfer the weighed powder into a 1 mL Class A amber volumetric flask. Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the powder completely.
-
Volume Adjustment: Once the solid is fully dissolved, bring the solution to the 1 mL mark with the same solvent.
-
Homogenization: Cap the flask securely and mix the solution thoroughly by inverting the flask multiple times to ensure homogeneity.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and the preparer's initials.
-
Storage: Store the primary stock solution in a tightly sealed amber vial at 4°C in an inert atmosphere.[6]
Calculation of the Exact Concentration
The actual concentration of the stock solution should be calculated based on the exact weight of the compound and its purity as stated in the Certificate of Analysis.
Formula:
Protocol for Preparing Working Solutions
Working solutions are prepared by serially diluting the primary stock solution to the desired concentrations for use in analytical assays.
Serial Dilution Strategy
Serial dilution is the preferred method for preparing working solutions as it minimizes the propagation of errors.
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Application Note: High-Throughput Quantification of Methotrimeprazine in Human Plasma by LC-MS/MS for Therapeutic Drug Monitoring
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+/-)-Methotrimeprazine in human plasma. Utilizing its stable isotope-labeled internal standard, (+/-)-Methotrimeprazine (D6), this protocol is designed for therapeutic drug monitoring (TDM), offering high precision, accuracy, and throughput. The methodology employs a straightforward protein precipitation for sample preparation, ensuring ease of use and suitability for clinical research and drug development settings. This document provides a comprehensive, step-by-step guide from sample preparation to data analysis, adhering to the principles of bioanalytical method validation.
Introduction
Methotrimeprazine, also known as levomepromazine, is a phenothiazine derivative with antipsychotic, analgesic, antiemetic, and sedative properties.[1][2] It is clinically utilized in the management of schizophrenia, manic-depressive syndromes, and other psychotic disorders.[1] Additionally, it serves as an analgesic for various types of pain and as a sedative.[2] Given its therapeutic applications and potential for adverse effects, therapeutic drug monitoring (TDM) of methotrimeprazine is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity.[3] TDM allows for the personalization of treatment by maintaining drug concentrations within the established therapeutic window.[3]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for TDM due to its high sensitivity, specificity, and ability to multiplex.[4][5] The use of a stable isotope-labeled internal standard, such as (+/-)-Methotrimeprazine (D6), is paramount in LC-MS/MS assays. This internal standard co-elutes with the analyte and compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the quantification. This application note provides a detailed protocol for the determination of methotrimeprazine in human plasma using (+/-)-Methotrimeprazine (D6) as an internal standard, validated to meet the stringent requirements of clinical and research laboratories.
Principle of the Method
This method involves the extraction of methotrimeprazine and its deuterated internal standard from human plasma via protein precipitation. The supernatant is then injected into an LC-MS/MS system. The compounds are separated chromatographically on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA)
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of (+/-)-Methotrimeprazine and (+/-)-Methotrimeprazine (D6) into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the (+/-)-Methotrimeprazine primary stock solution in 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the (+/-)-Methotrimeprazine (D6) primary stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
To each tube, add 50 µL of the respective plasma sample.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix samples (add 20 µL of 50:50 methanol:water instead).
-
Vortex briefly to mix.
-
Add 150 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[8]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Dilute with 100 µL of deionized water containing 0.1% formic acid.
-
Seal the plate or cap the vials and place in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid and 2 mM Ammonium Formate in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| (+/-)-Methotrimeprazine (Quantifier) | 329.2 | 100.1 | 50 | 30 | 25 |
| (+/-)-Methotrimeprazine (Qualifier) | 329.2 | 86.1 | 50 | 30 | 30 |
| (+/-)-Methotrimeprazine (D6) (IS) | 335.2 | 106.1 | 50 | 30 | 25 |
Note: The fragmentation of phenothiazines often involves cleavage of the side chain.[1] The precursor ion for Methotrimeprazine is [M+H]+. The product ion at m/z 100.1 corresponds to the dimethylaminopropyl side chain. For the D6-labeled internal standard, this fragment will have a mass shift of +6, resulting in m/z 106.1.
Data Analysis and Validation
Data acquisition and processing should be performed using the instrument manufacturer's software. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
The bioanalytical method should be validated according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[5]
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this assay based on typical validation parameters for similar bioanalytical methods.[9][10]
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
|---|---|
| Calibration Range | 1 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ | 1 | < 20% | < 20% | ± 20% |
| Low QC | 3 | < 15% | < 15% | ± 15% |
| Medium QC | 75 | < 15% | < 15% | ± 15% |
| High QC | 400 | < 15% | < 15% | ± 15% |
Table 3: Assay Characteristics
| Parameter | Expected Result |
|---|---|
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by IS |
| Stability | Stable under expected sample handling and storage conditions |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for Methotrimeprazine analysis.
Fragmentation Pathway
Caption: Proposed fragmentation of Methotrimeprazine and its D6-IS.
Conclusion
The described LC-MS/MS method provides a reliable and efficient tool for the therapeutic drug monitoring of (+/-)-Methotrimeprazine in human plasma. The simple protein precipitation sample preparation protocol and the use of a stable isotope-labeled internal standard ensure high throughput, accuracy, and precision, making this method well-suited for routine use in clinical and research laboratories. The validation parameters outlined in this document provide a clear framework for the successful implementation of this assay.
References
-
Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. Accessed January 16, 2026. [Link]
-
Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. ResearchGate. Accessed January 16, 2026. [Link]
-
Therapeutic Drug Monitoring /Immunosuppressant Drugs. Siemens Healthineers. Accessed January 16, 2026. [Link]
-
Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). PMC - PubMed Central. Accessed January 16, 2026. [Link]
-
Determination of Selected Phenothiazines in Human Plasma by Solid-Phase Extraction and Liquid Chromatography With Coulometric Detection. PubMed. Accessed January 16, 2026. [Link]
-
Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. ResearchGate. Accessed January 16, 2026. [Link]
-
Binding of phenothiazine neuroleptics to plasma proteins. PubMed. Accessed January 16, 2026. [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. NIH. Accessed January 16, 2026. [Link]
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Proposed fragmentation pathway for mephedrone reference standard (top),... ResearchGate. Accessed January 16, 2026. [Link]
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Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. Accessed January 16, 2026. [Link]
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Development and Validation of a Sonication-Assisted Dispersive Liquid–Liquid Microextraction Procedure and an HPLC-PDA Method for Quantitative Determination of Zolpidem in Human Plasma and Its Application to Forensic Samples. MDPI. Accessed January 16, 2026. [Link]
-
Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Accessed January 16, 2026. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. Accessed January 16, 2026. [Link]
-
Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. ResearchGate. Accessed January 16, 2026. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Accessed January 16, 2026. [Link]
-
Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. PMC - PubMed Central. Accessed January 16, 2026. [Link]
-
Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. PubMed. Accessed January 16, 2026. [Link]
-
Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma. MDPI. Accessed January 16, 2026. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Accessed January 16, 2026. [Link]
-
LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. MDPI. Accessed January 16, 2026. [Link]
-
Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Accessed January 16, 2026. [Link]
-
Protein Precipitation Technical Guide. AxisPharm. Accessed January 16, 2026. [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. SciSpace. Accessed January 16, 2026. [Link]
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Toronto Research Chemicals. ChemBuyersGuide.com, Inc. Accessed January 16, 2026. [Link]
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Cerilliant: Home. Cerilliant. Accessed January 16, 2026. [Link]
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Troubleshooting & Optimization
Troubleshooting isotopic exchange in (+/-)-Methotrimeprazine (D6)
Welcome to the technical support center for (+/-)-Methotrimeprazine (D6). This guide is designed for researchers, scientists, and drug development professionals utilizing deuterated methotrimeprazine as an internal standard (IS) in quantitative LC-MS/MS assays. Here, we address common challenges and provide in-depth troubleshooting strategies, focusing on the critical issue of maintaining isotopic integrity. Our goal is to move beyond simple procedural lists to explain the underlying causality, ensuring your methods are both robust and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and use of Methotrimeprazine (D6).
Q1: I'm observing peaks corresponding to D5, D4, etc., in my Methotrimeprazine (D6) standard. Is this isotopic back-exchange?
A: While isotopic back-exchange (the replacement of deuterium with hydrogen) is a valid concern for some molecules, it is highly unlikely for Methotrimeprazine (D6) under typical analytical conditions. The D6 label on commercially available standards is almost always on the N,N-dimethylamino group, forming two -CD3 moieties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making these labels chemically robust.[1][2]
The observation of lower mass variants (e.g., M+5, M+4) is more frequently traced to one of three root causes:
-
Isotopic Purity of the Standard: The starting material may contain the unlabeled analyte or partially deuterated variants.[3]
-
In-Source Phenomena: High-energy conditions within the mass spectrometer's ion source can cause fragmentation, such as the loss of a deuterated methyl group (-CD3).
-
Metabolic N-demethylation: If analyzing biological samples, enzymes may have removed a deuterated methyl group, which is a metabolic process, not back-exchange.[4][5]
Q2: How can I quickly verify the isotopic purity of my Methotrimeprazine (D6) starting material?
A: The most direct method is to perform a direct infusion analysis of a freshly prepared solution of the D6 standard into the mass spectrometer. This bypasses any potential issues from the LC system. By acquiring a full scan spectrum in a high-resolution instrument, you can accurately assess the distribution of isotopologues and calculate the isotopic purity.[6] If you see significant signals for the unlabeled compound or for D1-D5 species in this initial check, you should contact your standard supplier, as the issue lies with the material itself.[3]
Q3: What are the expected mass-to-charge ratios (m/z) for Methotrimeprazine and its D6 internal standard?
A: Accurate monitoring of the correct mass transitions is fundamental. Below are the typical values for use in Multiple Reaction Monitoring (MRM) methods. These should be optimized on your specific instrument.
Table 1: Example MRM Transitions for Methotrimeprazine and Methotrimeprazine (D6)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
|---|---|---|---|---|
| Methotrimeprazine | 329.2 | 100.1 | Positive | Corresponds to the dimethylaminopropyl side chain fragment. |
| Methotrimeprazine (D6) | 335.2 | 106.1 | Positive | 6 Da shift in both precursor and product ion confirms label is on the fragment. |
Section 2: In-Depth Troubleshooting Guides
This section provides structured workflows for diagnosing and resolving specific problems encountered during analysis.
Problem 1: My data shows apparent deuterium loss, but only after injection onto the LC-MS/MS system.
This scenario points to an issue occurring within the analytical instrument, as direct infusion of the standard was clean.
Potential Cause: In-Source Demethylation or Fragmentation
The electrospray ionization (ESI) source is a high-energy environment. If parameters like capillary voltage, source temperature, or declustering potential (cone voltage) are too aggressive, they can induce fragmentation of the parent molecule before it enters the mass analyzer. For Methotrimeprazine (D6), this can manifest as the cleavage of a deuterated methyl group, leading to a false signal that can be misinterpreted.
Solution: Systematic Optimization of MS Source Parameters
-
Reduce Source Temperature: High temperatures can promote fragmentation. Decrease the source temperature in 50°C increments and observe the signal for the D6 standard.
-
Optimize Cone Voltage/Declustering Potential: This is one of the most critical parameters. Infuse the D6 standard and acquire data while ramping the cone voltage. Plot the intensity of the precursor ion (m/z 335.2). You should see an initial increase in signal followed by a decrease as the voltage becomes too high and fragmentation begins. Choose a voltage at or slightly below the peak of this curve.
-
Check Nebulizer and Gas Flows: Ensure gas flows are stable and within the manufacturer's recommended ranges. Inconsistent nebulization can lead to unstable ionization and variable fragmentation.
Troubleshooting Workflow: Differentiating Purity vs. In-Source Issues
Caption: Decision tree for troubleshooting apparent deuterium loss.
Problem 2: Deuterium loss is observed ONLY in processed biological samples (e.g., plasma, liver microsomes).
If your standards are clean and the LC-MS system is performing correctly, the cause is almost certainly biological.
Potential Cause: In Vivo or In Vitro Metabolism
Methotrimeprazine, like many phenothiazines, undergoes metabolism in the liver, primarily by Cytochrome P450 enzymes (specifically CYP2D6). A major metabolic pathway is N-demethylation, where one of the methyl groups on the nitrogen atom is removed.[4] When using Methotrimeprazine (D6), this process removes a -CD3 group, forming desmethyl-methotrimeprazine-D3. This is not an analytical artifact but a genuine metabolic conversion.
Solution: Acknowledge and Adapt the Method
-
Confirmation: The resulting metabolite will have a different mass (precursor m/z ~320.2) and likely a slightly different retention time. Confirm its identity by comparing samples from your biological matrix with control matrix samples spiked with the D6 standard.
-
Methodological Implications: This is not a failure of the internal standard. The IS is designed to mimic the analytical behavior (extraction, chromatography, ionization) of the parent drug. If the goal is to quantify the parent drug, this metabolic conversion does not invalidate the assay, as the IS and analyte are treated similarly up to the point of injection.
-
Quantifying the Metabolite: If the N-desmethyl metabolite is also a target analyte, a separate deuterated standard for that compound (e.g., desmethyl-methotrimeprazine-D3) would be required for the most accurate quantification.
Visualizing the Metabolic Pathway
Sources
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- 6. researchgate.net [researchgate.net]
Optimizing MS/MS parameters for (+/-)-Methotrimeprazine (D6) detection
Technical Support Center: Methotrimeprazine-d6 Analysis
Welcome to the technical support guide for the LC-MS/MS analysis of (+/-)-Methotrimeprazine (D6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. The following question-and-answer guide offers solutions to common challenges encountered during the detection and quantification of this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor ions for Methotrimeprazine and Methotrimeprazine-d6 in ESI-MS?
When developing a method, the first step is to identify the correct precursor ion (the parent molecule ion) in the first quadrupole (Q1). Methotrimeprazine is a phenothiazine derivative containing a tertiary amine, which is readily protonated.
Therefore, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point.[1][2] The expected precursor ion will be the protonated molecule, [M+H]⁺. While negative ionization is possible for some molecules, the chemical structure of Methotrimeprazine strongly favors positive ion formation.[3] It is always best practice, however, to screen for the optimal ionization polarity during initial method development.[4][5]
| Compound | Chemical Formula | Exact Mass | [M+H]⁺ (m/z) |
| (+/-)-Methotrimeprazine | C₁₉H₂₄N₂OS | 328.1655 | 329.17 |
| (+/-)-Methotrimeprazine-d6 | C₁₉H₁₈D₆N₂OS | 334.1986 | 335.20 |
Note: The exact mass and corresponding m/z values may vary slightly based on the isotopic distribution and instrument calibration.
Q2: I'm setting up a new MRM method. What are the expected fragmentation patterns and primary product ions (Q3)?
The fragmentation of Methotrimeprazine in tandem mass spectrometry (MS/MS) is predictable and primarily driven by the cleavage of the aliphatic side chain attached to the phenothiazine ring system.[6][7] This is a common fragmentation pathway for molecules containing an N,N-dimethylpropylamine moiety.
The most abundant product ion typically results from the cleavage of the C-C bond beta to the tertiary amine, leading to the formation of a stable, resonance-delocalized ion.
-
For Methotrimeprazine ([M+H]⁺ at m/z 329.2): The most common product ion is observed at m/z 58.1 , corresponding to the [CH₂=N(CH₃)₂]⁺ fragment.
-
For Methotrimeprazine-d6 ([M+H]⁺ at m/z 335.2): Since the deuterium labels are on the two N-methyl groups ([N(CD₃)₂]), the corresponding fragment ion will be shifted by 6 Da to m/z 64.1 .[8]
This predictable shift is a key advantage of using a stable isotope-labeled internal standard, as it allows for highly specific detection with minimal crosstalk.
Caption: Fragmentation of Methotrimeprazine-d6 in MS/MS.
Troubleshooting and Optimization Guides
Q3: My signal intensity for Methotrimeprazine-d6 is low or unstable. What steps should I take?
Low or fluctuating signal intensity is a common issue that can stem from the sample, the LC system, or the mass spectrometer itself.[9] A systematic approach is crucial for diagnosis.
-
Verify Standard Integrity:
-
Action: Prepare a fresh dilution of your Methotrimeprazine-d6 stock solution in a clean solvent (e.g., 50:50 acetonitrile:water).
-
Rationale: Degradation of the standard or contamination of the solvent can lead to a significant drop in signal.
-
-
Perform an Infusion Analysis:
-
Action: Directly infuse the fresh standard solution into the mass spectrometer using a syringe pump, bypassing the LC column.[10]
-
Rationale: This isolates the mass spectrometer from the LC system. If a strong, stable signal is observed during infusion, the problem likely lies with the chromatography (e.g., column contamination, mobile phase issues). If the signal remains poor, the issue is within the ion source or mass analyzer.
-
-
Optimize Ion Source Parameters:
-
Action: While infusing, systematically adjust key source parameters.
-
Rationale: Inefficient ionization is a primary cause of low signal. Droplet formation and desolvation are critical for generating gas-phase ions in ESI.[11]
-
Capillary/Sprayer Voltage: Adjust in small increments (e.g., 0.1-0.2 kV). Excessively high voltage can cause unstable spray or discharge.[11]
-
Nebulizing and Desolvation Gas: Optimize the gas flow and temperature. Higher LC flow rates generally require higher gas flows and temperatures to facilitate solvent evaporation.[11]
-
Sprayer Position: Adjust the sprayer's position relative to the sampling orifice to maximize the ion signal.[4]
-
-
-
Check for Instrument Contamination:
-
Action: If infusion signal is poor, inspect the sampling orifice/cone and the initial ion optics for visible contamination. Follow the manufacturer's guidelines for cleaning.
-
Rationale: Buildup of salts and non-volatile matrix components can block the ion path and suppress the signal.[9]
-
Caption: Workflow for troubleshooting low signal intensity.
Q4: How do I properly optimize the Declustering Potential (DP) and Collision Energy (CE)?
Optimizing the Declustering Potential (DP) and Collision Energy (CE) is critical for achieving maximum sensitivity and reproducibility in MRM experiments.[4][12] These parameters should be optimized individually for each analyte and internal standard.
This protocol is best performed by infusing a solution of Methotrimeprazine-d6 (~100-500 ng/mL) directly into the mass spectrometer.
Part A: Declustering Potential (DP) Optimization
-
Objective: Maximize the precursor ion signal (m/z 335.2) while minimizing in-source fragmentation and solvent cluster formation.[13]
-
Setup:
-
Set your mass spectrometer to scan only for the precursor ion (Q1 scan or SIM mode).
-
Set Collision Energy (CE) to a low value (e.g., 5 V) to prevent fragmentation in the collision cell.
-
-
Execution:
-
Begin infusing the standard solution.
-
Manually or automatically ramp the DP voltage across a relevant range (e.g., 20 V to 150 V in 5 V increments).
-
Plot the intensity of the precursor ion (m/z 335.2) against the DP voltage.
-
-
Determination:
-
Select the DP voltage that corresponds to the highest, most stable signal for the precursor ion. Avoid using a voltage on a steep slope of the curve, as this can lead to poor reproducibility. A value on a broad plateau is ideal.[5]
-
Part B: Collision Energy (CE) Optimization
-
Objective: Maximize the intensity of the desired product ion (m/z 64.1) from the selected precursor.[14][15]
-
Setup:
-
Set your mass spectrometer to MRM mode, monitoring the transition 335.2 -> 64.1 .
-
Use the optimized DP value determined in Part A.
-
-
Execution:
-
Continue infusing the standard solution.
-
Manually or automatically ramp the CE across a relevant range (e.g., 10 V to 60 V in 2 V increments).
-
Plot the intensity of the product ion (m/z 64.1) against the CE.
-
-
Determination:
-
Select the CE value that produces the maximum product ion intensity. This is your optimal CE for this specific MRM transition.
-
| Parameter | Purpose | Optimization Goal | Typical Range (Compound Dependent) |
| Declustering Potential (DP) | Removes solvent clusters; aids in ion sampling from the source.[10][13] | Maximize precursor ion (Q1) intensity. | 20 - 150 V |
| Collision Energy (CE) | Induces fragmentation of the precursor ion in the collision cell.[16] | Maximize product ion (Q3) intensity. | 10 - 60 V |
Q5: I am observing signal suppression of my internal standard in high-concentration samples. Why is this happening?
This is a well-documented phenomenon in ESI-MS, often related to ion source saturation or competition for ionization.[17] When the analyte (Methotrimeprazine) is present at a much higher concentration than the internal standard (Methotrimeprazine-d6), it can outcompete the D6-analog for the limited number of charge sites on the surface of the ESI droplets.
Potential Causes and Solutions:
-
Ion Source Saturation:
-
Cause: The total ion current entering the mass spectrometer is exceeding the detector's linear range. At high analyte concentrations, the D6-IS signal appears to decrease because it represents a smaller fraction of the total ionizable material.[17]
-
Solution: Dilute the sample. If high concentrations are expected, ensure your calibration curve extends to a range where this effect is characterized. A non-linear regression model might be necessary.
-
-
Matrix Effects:
-
Cause: Co-eluting compounds from the sample matrix (e.g., lipids, salts) can suppress the ionization of both the analyte and the internal standard.[4]
-
Solution: Improve the chromatographic separation to move the analyte peak away from areas of significant matrix interference. Enhance sample preparation with a more rigorous cleanup step (e.g., solid-phase extraction instead of simple protein precipitation).
-
-
Contribution from Unlabeled Analyte:
-
Cause: If the isotopic purity of the deuterated standard is low, the unlabeled portion can contribute to the analyte signal. Conversely, natural isotopic abundance (¹³C) from a very high concentration analyte can contribute to the m/z channel of the internal standard.[18][19]
-
Solution: Use an internal standard with high isotopic enrichment (≥98%).[18] Check for crosstalk by injecting a high-concentration standard of the unlabeled analyte and monitoring the MRM channel for the deuterated internal standard.
-
References
-
Taylor, T. (n.d.). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available at: [Link]
-
Lin, L. (2020, October 22). Learn with Lin about LC–MS bioanalysis: part III tune the triple quadrupole system. LinkedIn. Available at: [Link]
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Taylor, T. (2020, December 8). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC International. Available at: [Link]
-
Quora User. (2016, June 16). How does declustering potential in Mass Spectrometry work? Quora. Available at: [Link]
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WelchLab. (2025, January 23). [Reader Insights] Setting Key Parameters in Mass Spectrometry Analysis. Welch Materials, Inc. Available at: [Link]
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ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Optimized MS parameters for MRM transitions of each compound. ResearchGate. Available at: [Link]
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Li, X., et al. (n.d.). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. National Institutes of Health (NIH). Available at: [Link]
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Hubert-Roux, M., et al. (2025, August 7). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange. ResearchGate. Available at: [Link]
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MacLean, B., et al. (n.d.). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. (n.d.). Adjustments of the collision energy (CE) optimization function in.... ResearchGate. Available at: [Link]
-
PubChem. (n.d.). (+/-)-Methotrimeprazine (D6). PubChem. Available at: [Link]
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ResearchGate. (n.d.). The optimization of MS parameters. ResearchGate. Available at: [Link]
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Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Element Lab Solutions. Available at: [Link]
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ResearchGate. (2018, March 14). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? ResearchGate. Available at: [Link]
-
SCIEX. (2024, October 26). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. Available at: [Link]
-
LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]
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MacCoss, M. J., et al. (2010, November 19). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]
-
De Pauw, E. (n.d.). Positive and negative ion mode ESI-MS and MS/MS for studying drug-DNA complexes. ORBi. Available at: [Link]
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Analyst. (2020, January 16). Comprehensive Comparison of Liquid Chromatography Selectivity... Analyst. Available at: [Link]
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CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. Available at: [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]
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Dahl, S. G., & Garle, M. (n.d.). Identification of nonpolar methotrimeprazine metabolites in plasma and urine by GLC-mass spectrometry. Semantic Scholar. Available at: [Link]
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Tótoli, E. G., & Salgado, H. R. N. (n.d.). Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry. PubMed. Available at: [Link]
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ACS Applied Energy Materials. (n.d.). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics. ACS Publications. Available at: [Link]
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NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. Available at: [Link]
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Krencz, I., et al. (2021, December 2). Collision energies: Optimization strategies for bottom-up proteomics. PubMed. Available at: [Link]
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Wolly, J., et al. (2025, April 7). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. National Institutes of Health (NIH). Available at: [Link]
-
Fazli, A., et al. (n.d.). Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits. PubMed Central. Available at: [Link]
-
Harrata, K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility. Available at: [Link]
-
Quora. (2018, December 5). What is the difference between positive and negative ionization in LC-MS? Which one can we use for fatty acids analysis in LC-MS? Quora. Available at: [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
Maurer, H. H. (n.d.). Negative ion chemical ionization gas chromatography-mass spectrometry and atmospheric pressure chemical ionization liquid chromatography-mass spectrometry of low-dosed and/or polar drugs in plasma. PubMed. Available at: [Link]
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Pietsch, M., et al. (n.d.). Electrospray Tandem Mass Spectrometric Investigations of Morphinans. PubMed. Available at: [Link]
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Technical Support Center: Stability of (+/-)-Methotrimeprazine (D6) in Biological Matrices
Welcome to the technical support center for (+/-)-Methotrimeprazine (D6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability and accurate quantification of (+/-)-Methotrimeprazine and its deuterated internal standard, (+/-)-Methotrimeprazine (D6), in various biological matrices. Here, you will find answers to frequently asked questions and troubleshooting guides to navigate challenges you may encounter during your experimental workflow.
Introduction to Methotrimeprazine and its Stability Challenges
Methotrimeprazine, also known as levomepromazine, is a phenothiazine derivative with antipsychotic, analgesic, and antiemetic properties.[1] Accurate measurement of its concentration in biological fluids such as plasma, whole blood, and urine is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. However, like many phenothiazines, methotrimeprazine is susceptible to degradation, which can compromise the integrity of bioanalytical data.[2][3]
The primary degradation pathways for methotrimeprazine include oxidation and photodegradation.[4] Exposure to light, elevated temperatures, and inappropriate pH can accelerate its breakdown, leading to the formation of metabolites, principally methotrimeprazine sulfoxide and N-desmethylmethotrimeprazine.[1][5] Therefore, meticulous sample handling, from collection to analysis, is paramount. The use of a stable isotope-labeled internal standard, such as (+/-)-Methotrimeprazine (D6), is essential to compensate for analyte loss during sample preparation and analysis.
This guide will provide you with the necessary information to maintain the stability of (+/-)-Methotrimeprazine (D6) and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of (+/-)-Methotrimeprazine (D6).
Q1: What are the main factors that affect the stability of methotrimeprazine in biological samples?
A1: The primary factors influencing methotrimeprazine stability are:
-
Light Exposure: Methotrimeprazine is a phenothiazine and is highly sensitive to light.[6] Exposure to ambient laboratory light can lead to rapid photodegradation, primarily through oxidation to methotrimeprazine sulfoxide.[2][3] It is crucial to protect samples from light at all stages.
-
Temperature: Elevated temperatures accelerate the degradation of many drugs, including antipsychotics.[7] For short-term storage, refrigeration is recommended, while long-term storage requires freezing at -20°C or, ideally, -80°C.
-
pH: Methotrimeprazine is incompatible with alkaline solutions.[6] The pH of the biological matrix and any buffers used during extraction should be carefully controlled.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to analyte degradation.[8][9] It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles.
-
Choice of Anticoagulant: The type of anticoagulant used for blood collection can influence the stability of drugs in plasma.[10][11] While specific data for methotrimeprazine is limited, EDTA is generally preferred for many drug stability studies.
Q2: How should I store my plasma, whole blood, and urine samples containing methotrimeprazine?
A2: Proper storage is critical for maintaining the integrity of your samples. The following table summarizes the recommended storage conditions:
| Matrix | Short-Term Storage (≤ 24 hours) | Long-Term Storage (> 24 hours) |
| Whole Blood | 2-8°C, protected from light | -20°C or -80°C, protected from light |
| Plasma/Serum | 2-8°C, protected from light | -20°C or -80°C, protected from light |
| Urine | 2-8°C, protected from light | -20°C or -80°C, protected from light |
Note: Whenever possible, process whole blood to plasma or serum as soon as possible after collection. All samples should be stored in tightly sealed, light-protected containers (e.g., amber tubes).
Q3: How many freeze-thaw cycles are acceptable for samples containing methotrimeprazine?
Q4: Is (+/-)-Methotrimeprazine (D6) expected to have the same stability profile as the unlabeled drug?
A4: Yes, deuterated internal standards like (+/-)-Methotrimeprazine (D6) are chemically identical to their unlabeled counterparts and are expected to exhibit the same stability profile.[13] This is a fundamental principle behind their use, as the internal standard should degrade at the same rate as the analyte, thus providing accurate correction for any analyte loss during sample handling and analysis.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of (+/-)-Methotrimeprazine (D6).
Issue 1: Low Analyte Response or Complete Signal Loss
Possible Causes and Solutions:
-
Degradation due to Light Exposure:
-
Cause: Methotrimeprazine is highly photosensitive.[6] Samples may have been exposed to ambient light during collection, processing, or storage.
-
Solution: Implement a strict light-protection protocol. Use amber collection tubes, wrap tubes in aluminum foil, and work under yellow light whenever possible. Store all samples, standards, and extracts in the dark.
-
-
Thermal Degradation:
-
Cause: Samples were left at room temperature for an extended period.
-
Solution: Process samples on ice and transfer them to appropriate refrigerated or frozen storage as quickly as possible. Refer to the stability data for acceptable bench-top stability times.
-
-
Improper pH:
-
Oxidative Degradation:
-
Cause: Methotrimeprazine is susceptible to oxidation. The injection formulation often contains antioxidants like ascorbic acid and sodium sulfite.[14]
-
Solution: While not standard practice for bioanalysis, if significant degradation is observed, the addition of antioxidants to the collection tubes could be investigated. However, this would require thorough validation to ensure no interference with the assay.
-
Issue 2: High Variability Between Replicate Injections
Possible Causes and Solutions:
-
Incomplete Extraction or Matrix Effects:
-
Cause: The extraction method may not be efficiently recovering the analyte from the matrix, or endogenous components may be suppressing or enhancing the analyte signal during ionization.
-
Solution: Optimize the sample preparation method. A solid-phase extraction (SPE) protocol is often effective for cleaning up complex biological samples.
-
-
Instability in the Autosampler:
-
Cause: The processed samples may be degrading in the autosampler vial before injection.
-
Solution: Validate the autosampler stability of the extracted samples. If degradation is observed, consider cooling the autosampler or reducing the batch size to minimize the time samples spend in the autosampler.
-
Issue 3: Peak Tailing or Splitting in the Chromatogram
Possible Causes and Solutions:
-
Poor Chromatographic Conditions:
-
Cause: The mobile phase composition, pH, or column chemistry may not be optimal for the basic nature of methotrimeprazine.
-
Solution: Optimize the LC method. A C18 column with a mobile phase containing a small amount of an acidic modifier (e.g., formic acid) and a gradient elution with acetonitrile is a good starting point.[15][16]
-
-
Column Overload:
-
Cause: Injecting too high a concentration of the analyte can lead to poor peak shape.
-
Solution: Dilute the sample and reinject. Ensure the concentration of the injected sample is within the linear range of the assay.
-
Experimental Protocols & Workflows
Protocol 1: Sample Collection and Initial Processing
-
Blood Collection:
-
Collect whole blood into K2-EDTA tubes. Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Protect the tube from light immediately by wrapping it in aluminum foil or using an amber tube.
-
Place the tube on ice.
-
-
Plasma Preparation:
-
Within one hour of collection, centrifuge the blood sample at approximately 1500 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (plasma) to a clean, labeled amber polypropylene tube.
-
Immediately freeze the plasma at -20°C or -80°C if not being analyzed within 24 hours.
-
-
Urine Collection:
-
Collect urine in a sterile, light-protected container.
-
If not analyzed immediately, store at 2-8°C for up to 24 hours or freeze at -20°C or -80°C for long-term storage.
-
Caption: Workflow for sample collection and initial processing.
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
This protocol provides a general guideline for SPE. Optimization may be required for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice, protected from light.
-
To 500 µL of plasma, add the deuterated internal standard, (+/-)-Methotrimeprazine (D6).
-
Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6) and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the buffer used in the pre-treatment step.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the buffer to remove interfering substances.
-
Wash with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
-
Determining Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). Available at: [Link]
-
Drug Chemistry Section. (2007). Available at: [Link]
- Zaitsu, K., Miki, A., Katagi, M., Tsuchihashi, H., & Ishii, A. (2008). Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization.
-
Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). (2018). ResearchGate. Available at: [Link]
-
Methotrimeprazine Hydrochloride. ASHP. Available at: [Link]
- Hardy, J., O'Shea, A., Gilbert, C., & Norris, R. (2011). Is levomepromazine stable over time?.
- Lee, J. E., Lee, S. Y., Kim, J. H., & In, M. K. (2025). Stability of 22 Sedative-Type Drugs and Metabolites in Human Urine under Variable pH, Temperature, and Freeze-Thaw Conditions. Journal of analytical toxicology, bkaf100.
- Kok, A. T., Lefever, M. A., & Van der Kuy, P. H. (2001). Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography. Journal of chromatography.
- Barma, M., & Bowen, C. (2016). Impact of plasma and whole-blood anticoagulant counter ion choice on drug stability and matrix effects during bioanalysis. Bioanalysis, 8(19), 1989–1997.
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Bioanalytical Method Validation Focus on Sample Stability. BioPharma Services. Available at: [Link]
- El-Beqqali, A., Kaddoumi, A., & El-Kattan, A. F. (2007). Stability of benzodiazepines in whole blood samples stored at varying temperatures. Journal of analytical toxicology, 31(6), 319–324.
-
Is levomepromazine stable over time?. ResearchGate. Available at: [Link]
-
Impact of Plasma and Whole-Blood Anticoagulant Counter Ion Choice on Drug Stability and Matrix Effects During Bioanalysis. ResearchGate. Available at: [Link]
-
Bioanalytical Sample Preparation. Available at: [Link]
-
Simultaneous determination of levomepromazine, midazolam and their major metabolites in human plasma by reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
Sample preparation in analysis of pharmaceuticals. Available at: [Link]
- Kaza, M., & Rudzki, P. J. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation-An Experimental and Retrospective Approach. Molecules (Basel, Switzerland), 27(2), 461.
- De Leenheer, A., & Heyndrickx, A. (1972). Methotrimeprazine and its sulfoxide and desmethyl metabolites in urine of psychiatric patients. Journal of pharmaceutical sciences, 61(6), 914–917.
- Traviński, Ł., & Skibiński, R. (2017). Studies on photodegradation process of psychotropic drugs: a review.
-
Studies on photodegradation process of psychotropic drugs: a review. PubMed. Available at: [Link]
-
PRODUCT MONOGRAPH INCLUDING CONSUMER INFORMATION NOZINAN Methotrimeprazine Hydrochloride Injection, USP 25 mg/mL. (2017). Available at: [Link]
-
Photocatalytic Degradation of Psychiatric Pharmaceuticals in Hospital WWTP Secondary Effluents Using g-C3N4 and g-C3N4/MoS2 Catalysts in Laboratory-Scale Pilot. MDPI. Available at: [Link]
-
Sample preparation techniques for synthetic benzodiazepines. Biotage. Available at: [Link]
- Di Minno, A., Mattiello, A., Griffo, E., Ambrosino, P., Tremoli, E., & Camera, M. (2024). Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. Scientific reports, 14(1), 5481.
-
METHOTRIMEPRAZINE (Nozinan). LHSC. Available at: [Link]
-
Studies on photodegradation process of psychotropic drugs: a review. ResearchGate. Available at: [Link]
- Evans, M. J., Livesey, J. H., Ellis, M. J., & Yandle, T. G. (2001). Effect of anticoagulants and storage temperatures on stability of plasma and serum hormones. Clinical biochemistry, 34(2), 107–112.
-
Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma. Waters Corporation. Available at: [Link]
-
The Effect of Anticoagulants, Temperature, and Time on the Human Plasma Metabolome and Lipidome from Healthy Donors as Determined by Liquid Chromatography-Mass Spectrometry. MDPI. Available at: [Link]
-
Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. PubMed. Available at: [Link]
- Khan, A., Ali, A., & Ali, S. M. (2015). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 988, 131–138.
-
The long-term stability of reconstituted exametazime: a clinical and laboratory evaluation. Available at: [Link]
-
Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. ResearchGate. Available at: [Link]
-
Large-Scale Freezing of Biologics October 2009. BioProcess International. Available at: [Link]
-
Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. ResearchGate. Available at: [Link]
-
Photocatalytic Degradation of Oxytetracycline and Imidacloprid Under Visible Light with Sr0.95Bi0.05TiO3: Influence of Aqueous Matrix. MDPI. Available at: [Link]
Sources
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- 3. Studies on photodegradation process of psychotropic drugs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Extraction of (+/-)-Methotrimeprazine (D6)
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to enhancing the extraction recovery of (+/-)-Methotrimeprazine (D6). As an experienced scientist in bioanalysis, I understand that achieving high, consistent recovery is paramount for developing robust and reliable methods that meet regulatory standards.[1][2] Methotrimeprazine, a phenothiazine derivative, possesses distinct physicochemical properties that must be leveraged correctly to ensure successful extraction from complex biological matrices.[3][4][5]
This guide is structured to move from high-level frequently asked questions to in-depth, method-specific troubleshooting. It is designed to not only provide protocols but to explain the scientific rationale behind each step, empowering you to make informed decisions in your method development.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and establishes the foundational principles for Methotrimeprazine extraction.
Q1: We are experiencing low and inconsistent recovery of Methotrimeprazine (D6). What is the most likely cause?
A1: The most common reason for poor recovery of Methotrimeprazine is the failure to properly control the sample pH. Methotrimeprazine is a basic compound with a pKa of approximately 9.19.[3] Its state of ionization—and therefore its solubility and retention characteristics—is entirely dependent on the pH of its environment. For efficient extraction into an organic solvent or retention on a reversed-phase sorbent, it must be converted to its neutral, non-ionized form. This is achieved by raising the sample pH to be at least two units above its pKa.
Q2: What are the key physicochemical properties of Methotrimeprazine that I must consider for method development?
A2: Understanding the following properties is critical for designing a successful extraction protocol. The deuterated internal standard, Methotrimeprazine (D6), will have virtually identical properties to the parent compound.[6]
| Property | Value | Implication for Extraction |
| pKa (Basic) | ~9.19[3] | CRITICAL: Dictates the pH required to neutralize the molecule. For efficient extraction, the sample pH must be > 11.2. |
| logP (Octanol/Water) | ~4.7[6][7] | Indicates the molecule is highly lipophilic (hydrophobic) when in its neutral form, favoring partitioning into organic solvents. |
| Solubility | Practically insoluble in water; freely soluble in chloroform.[8] | Confirms that at the correct pH, the neutral form will readily move from an aqueous matrix into a suitable organic solvent. |
Q3: What is the optimal pH for extracting Methotrimeprazine, and why?
A3: The optimal pH for extracting Methotrimeprazine is pH > 11.2 . This is based on the "pKa ± 2" rule of thumb.[9][10] To ensure an amine like Methotrimeprazine (pKa ≈ 9.2) is in its neutral, extractable form, the pH of the aqueous sample must be raised to at least two pH units above the pKa. At pH 11.2, over 99% of the molecules will be deprotonated and uncharged, maximizing their affinity for non-polar organic solvents or reversed-phase SPE sorbents.
Caption: pH-dependent equilibrium of Methotrimeprazine.
Q4: Which extraction technique—Liquid-Liquid (LLE), Solid-Phase (SPE), or Supported Liquid (SLE)—is best for Methotrimeprazine?
A4: All three techniques can yield high recovery if optimized correctly. The best choice depends on your laboratory's throughput needs, automation capabilities, and desired cleanliness of the final extract.
| Technique | Advantages | Disadvantages | Best For |
| LLE | Inexpensive, widely applicable.[11][12] | Labor-intensive, prone to emulsion formation, uses larger solvent volumes.[12][13] | Low-throughput labs; initial method development. |
| SPE | High selectivity, clean extracts, easily automated, less solvent usage. | Higher cost per sample, requires more extensive method development. | High-throughput labs requiring very clean extracts. |
| SLE | Fast, no emulsions, easy to automate, high reproducibility.[13][14] | Moderate cost, sensitive to sample volume and viscosity. | High-throughput labs seeking a balance of speed and simplicity. |
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, method-specific troubleshooting in a question-and-answer format, complete with optimized protocols.
Guide 1: Troubleshooting Liquid-Liquid Extraction (LLE)
Q: My LLE recovery for Methotrimeprazine is low. What steps should I take to troubleshoot it?
A: Low LLE recovery for a basic compound like Methotrimeprazine almost always traces back to one of four factors: pH, solvent choice, phase ratio, or technique.
Troubleshooting Checklist for LLE:
-
Verify Sample pH: Is the pH of your aqueous sample > 11.2 ? Do not assume adding a fixed amount of base is sufficient. Use a pH meter to confirm the pH of a surrogate sample after adding the base. The buffering capacity of biological samples can vary.
-
Evaluate Extraction Solvent: Are you using an appropriate, water-immiscible organic solvent? For a highly lipophilic compound (logP ~4.7), solvents like methyl tert-butyl ether (MTBE) , diethyl ether , or a mixture like hexane/ethyl acetate are excellent choices.[15] Avoid solvents that are too polar (e.g., pure ethyl acetate can sometimes pull in more interferences).
-
Optimize Phase Ratio: A common mistake is using too little organic solvent. A starting point is a 5:1 ratio of organic solvent to aqueous sample volume (e.g., 5 mL of MTBE for a 1 mL sample). This ensures a sufficient gradient to drive the partitioning of the analyte into the organic phase.
-
Assess Mixing Technique: Were the two phases mixed adequately? Vortex for at least 1-2 minutes to create a large surface area for partitioning. Insufficient mixing leads to incomplete extraction. If emulsions form, centrifugation is the most effective way to break them.[16]
Optimized LLE Protocol:
-
Pipette 1.0 mL of the biological sample (e.g., plasma) into a 15 mL polypropylene tube.
-
Add the internal standard (Methotrimeprazine D6).
-
Add 100 µL of 5 M Sodium Hydroxide (NaOH). Vortex briefly. (Self-Validation Step: Confirm pH is > 11.2 in a separate test sample).
-
Add 5.0 mL of MTBE.
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases and break any emulsions.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in your mobile phase for LC-MS analysis.
Guide 2: Troubleshooting Solid-Phase Extraction (SPE)
Q: I'm losing my Methotrimeprazine during my reversed-phase SPE procedure. How can I identify the step where the loss occurs and fix it?
A: The key to troubleshooting SPE is to perform a systematic fraction collection analysis.[17][18] By analyzing the eluate from each step, you can pinpoint exactly where your analyte is being lost.
Caption: Troubleshooting workflow for reversed-phase SPE.
Troubleshooting Table for Reversed-Phase SPE:
| Problem | Potential Cause | Recommended Solution |
| Analyte found in Load fraction | Incorrect pH: Sample pH is < 11.2, causing the analyte to be charged and unretained. | Adjust sample pH to > 11.2 with a suitable base (e.g., NH4OH or NaOH). Confirm pH.[10] |
| Sorbent Overload: The mass of the analyte or matrix components exceeds the sorbent capacity. | Use a cartridge with a larger sorbent mass or dilute the sample. | |
| Analyte found in Wash fraction | Wash solvent is too strong: The organic content of the wash step is eluting the analyte prematurely. | Decrease the percentage of organic solvent in the wash solution (e.g., from 20% to 5% Methanol) or use only basic water. |
| Low recovery in Elution fraction | Elution solvent is too weak: The solvent is not strong enough to disrupt the hydrophobic interaction between the neutral analyte and the C18 sorbent. | Increase the organic solvent strength (e.g., use Methanol or Acetonitrile). Crucially, add a small amount of acid (e.g., 1-2% formic acid) to the elution solvent. This protonates the analyte, making it polar and forcing its release from the non-polar sorbent. |
Optimized Reversed-Phase SPE Protocol (C18 Sorbent):
-
Condition: Pass 1 mL of Methanol through the cartridge.
-
Equilibrate: Pass 1 mL of purified water adjusted to pH 11.2 with ammonium hydroxide. (Self-Validation: Do not let the sorbent dry out from this point until sample loading). [10]
-
Load: Pre-treat 1 mL of sample by diluting 1:1 with water and adjusting the pH to 11.2. Load the sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Pass 1 mL of 5% Methanol in water (pH 11.2) to remove polar interferences.
-
Elute: Pass 1 mL of Methanol containing 2% Formic Acid through the cartridge to elute the analyte.
-
Evaporate and reconstitute as needed for analysis.
Guide 3: Troubleshooting Supported Liquid Extraction (SLE)
Q: My recovery using SLE is lower than expected. What are the critical parameters to check?
A: SLE is robust, but success hinges on proper sample pre-treatment and interaction time. It operates on the same principles as LLE, so pH is still king.[19]
Caption: Optimized workflow for Supported Liquid Extraction (SLE).
Troubleshooting Checklist for SLE:
-
Verify Sample Pre-treatment: Just like LLE, the sample must be basified to pH > 11.2.[19] Furthermore, viscous samples like plasma should be diluted (typically 1:1 with the basic buffer) to ensure they properly coat the diatomaceous earth support without clogging it.[19]
-
Ensure Adequate Wait Times: SLE is not an "on-off" process. After loading the sample, a wait time of ~5 minutes is essential for the aqueous phase to spread over the support material.[20] Similarly, after adding the elution solvent, another 5-minute wait allows for the partitioning equilibrium to be reached before collecting the eluate.[20]
-
Check Elution Solvent: Use a water-immiscible solvent like MTBE. The total elution volume should be approximately 2-3 times the volume of the loaded aqueous sample. Applying the elution solvent in two smaller aliquots can sometimes improve recovery compared to one large volume.
-
Avoid Aqueous Breakthrough: Do not add polar modifiers like acetonitrile or isopropanol to the elution solvent at high percentages (>5%), as this can cause the aqueous phase to be stripped from the support material, leading to a dirty extract.[20]
Optimized SLE Protocol:
-
In a separate tube, mix 200 µL of sample with 200 µL of 50 mM ammonium hydroxide (pH ~11.2). Add the internal standard and vortex.
-
Load the 400 µL mixture onto the SLE+ cartridge/well. Apply a gentle pulse of vacuum or positive pressure to initiate flow.
-
Wait for 5 minutes.
-
Add 1.0 mL of MTBE and wait for 5 minutes.
-
Apply gentle, steady positive pressure or vacuum to collect the eluate.
-
Repeat steps 4 and 5 with a second 1.0 mL aliquot of MTBE, collecting in the same tube.
-
Evaporate the combined eluates to dryness and reconstitute for analysis.
References
-
Marumo, A., Kumazawa, T., Lee, X. P., et al. (2006). Analysis of Phenothiazines in Human Body Fluids Using Disk Solid-Phase Extraction and Liquid Chromatography. Journal of Analytical Toxicology, 30(4), 229–234. [Link]
-
Lee, X. P., Kumazawa, T., Sato, K., & Suzuki, O. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(3), 395-402. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
PubMed. (2006). Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. National Library of Medicine. [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Semantic Scholar. Analysis of phenothiazines in human body fluids using disk solid-phase extraction and liquid chromatography. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (2009). Draft Guideline on bioanalytical method validation. [Link]
-
Taro Pharmaceuticals Inc. (2012). Product Monograph: METHOPRAZINE (Methotrimeprazine Maleate). [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
PubChem. (+/-)-Methotrimeprazine (D6). National Center for Biotechnology Information. [Link]
-
PubMed. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. National Library of Medicine. [Link]
-
PubChem. Levomepromazine. National Center for Biotechnology Information. [Link]
-
sanofi-aventis Canada Inc. (2006). PRODUCT MONOGRAPH NOZINAN®. [Link]
-
Biotage. (2024). Extracting both acidic and basic analytes in a single SLE procedure. [Link]
-
Fisher Scientific. Supported Liquid Extraction (SLE) User Guide and FAQ. [Link]
-
Chromatography Online. (2012). Supported Liquid Extraction (SLE): The Best Kept Secret in Sample Preparation. [Link]
-
Phenomenex. Low Recovery - SPE Method. [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Biomics Inc. Supported Liquid Extraction (SLE). [Link]
-
Biotage. (2023). What's the Best Way to do Supported Liquid Extraction?[Link]
-
Organomation. Solvent Extraction Techniques. [Link]
-
Unacademy. (2024). Liquid Liquid Extraction Techniques Used in Pharmaceutical Analysis. [Link]
-
PubChem. (+-)-Methotrimeprazine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Liquid–liquid extraction. [Link]
-
Phenomenex. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]
-
Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
PubMed. (2000). Is it the method or the process-separating the causes of low recovery. National Library of Medicine. [Link]
-
Cheméo. Chemical Properties of Methotrimeprazine (CAS 60-99-1). [Link]
-
ASHP Publications. Methotrimeprazine Hydrochloride. [Link]
-
MentalHealth.com. (2023). Methotrimeprazine (Nozinan). [Link]
-
London Health Sciences Centre. METHOTRIMEPRAZINE (Nozinan). [Link]
-
Wikipedia. Levomepromazine. [Link]
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Technical Support Center: Managing Variability in (+/-)-Methotrimeprazine-D6 Internal Standard Response
Answering the user's request.
A Guide for Bioanalytical Scientists
Welcome to the technical support center for managing variability with the (+/-)-Methotrimeprazine-D6 internal standard (IS). As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to not only identify but also systematically resolve issues related to internal standard response variability in your LC-MS/MS assays. An unstable IS response can compromise the accuracy and precision of your data, making it a critical parameter to control in regulated bioanalysis.[1][2]
This guide is structured to move from high-level, frequently encountered questions to deep, protocol-driven troubleshooting for complex issues.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common questions regarding internal standard usage and acceptable performance.
Q1: What is the role of an internal standard like (+/-)-Methotrimeprazine-D6?
An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all samples, including calibration standards, quality controls (QCs), and study samples, before processing.[3][4][5] Its primary function is to compensate for variability that can occur during the analytical workflow, such as:
-
Sample preparation and extraction losses
-
Inconsistencies in injection volume
-
Instrument response fluctuations
By normalizing the analyte's response to the IS response, the precision and accuracy of the quantitative results are significantly improved. A stable isotope-labeled (SIL) internal standard, like Methotrimeprazine-D6, is considered the gold standard because its chemical and physical properties are nearly identical to the unlabeled analyte.[6][7] This ensures it closely tracks the analyte's behavior during chromatography and mass spectrometric detection.[8]
Q2: What is considered significant or unacceptable variability in the IS response?
There is no universal numerical acceptance criterion for IS response variability. However, regulatory bodies like the FDA and EMA provide clear guidance. The core principle is that the IS response in unknown study samples should be comparable to the response in the calibration standards and QCs.[3][9]
According to the 2019 FDA guidance, if the IS response variability in incurred samples is similar to or less than that observed in the calibrators and QCs, it is generally not considered to have an impact on the data.[3][6] However, if a consistent trend or significant, unexplained deviation is observed in study samples, an investigation is warranted.[10] Many laboratories establish their own internal standard operating procedures (SOPs) with criteria, for example, that a certain percentage (e.g., >95%) of study samples should have an IS response within 50-150% of the mean response of the calibrators and QCs.
Q3: My IS response is erratic. What are the first things I should check?
Before launching a full-scale investigation, perform these initial checks, which often resolve common issues:
-
Visual Inspection of the Run: Plot the IS peak area versus injection sequence. Look for trends such as a gradual decrease (suggesting source contamination or instability) or sudden shifts (suggesting an air bubble, injector issue, or change in mobile phase).[6]
-
Sample Preparation: Confirm proper vortexing and mixing at all stages. Ensure the IS spiking solution was added correctly and has not expired. Inconsistent extraction can lead to high variability.[6]
-
LC-MS System: Check for leaks in the HPLC/UPLC system, ensure sufficient mobile phase and wash solutions, and verify autosampler injection precision.
-
Data Processing: Review the peak integration to ensure it was performed correctly and consistently across all samples.
Q4: Could my Methotrimeprazine-D6 internal standard be contaminated with the unlabeled analyte?
Yes, this is a critical consideration. The synthesis of deuterated standards can sometimes leave a small amount of the unlabeled analyte as an impurity. According to the ICH M10 guidance, the potential influence of this should be evaluated.[9] The contribution of the IS to the analyte signal should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ).[6]
Section 2: In-Depth Troubleshooting Guides
If initial checks do not resolve the issue, a systematic investigation into the root cause is necessary. This section provides detailed explanations and protocols to diagnose and remedy the most common sources of IS variability.
Diagnosing and Mitigating Matrix Effects
The "Why": The Limits of Perfect Compensation
Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix—are a primary cause of IS variability.[11][12] While a SIL-IS is designed to co-elute with the analyte and experience the same matrix effects, this compensation is not always perfect.[13][14][15] Even a slight chromatographic separation between the analyte and the deuterated IS, known as the "isotope effect," can expose them to different matrix environments, leading to differential ion suppression and a variable analyte/IS ratio.[16]
Caption: Mechanism of ion suppression in the ESI source.
Experimental Protocol: Quantifying Matrix Effects (Post-Extraction Addition)
This experiment quantifies the extent of ion suppression or enhancement by comparing the response of an analyte spiked into an extracted matrix blank to its response in a clean solvent.
-
Prepare Two Sets of Samples:
-
Set A (Matrix): Extract at least six different sources of blank biological matrix (e.g., plasma from six different donors) without the IS. After the final evaporation step, reconstitute the dried extract with a solution containing Methotrimeprazine-D6 and the unlabeled analyte at a known concentration (e.g., at the medium QC level).
-
Set B (Neat Solution): Prepare a solution of Methotrimeprazine-D6 and the unlabeled analyte in the final reconstitution solvent at the exact same concentration as used for Set A.
-
-
Analyze and Calculate: Inject both sets and record the peak areas. The Matrix Factor (MF) is calculated for both the analyte and the IS.
Matrix Factor (MF) = (Peak Area in Presence of Matrix [Set A]) / (Mean Peak Area in Neat Solution [Set B])
-
Interpret the Results:
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
The IS-normalized MF should also be calculated to see if the IS is adequately compensating for the matrix effect.
-
Troubleshooting Strategies for Matrix Effects
| Strategy | Causality and Explanation |
| Improve Sample Cleanup | More rigorous extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are more effective at removing phospholipids and other endogenous matrix components that cause ion suppression compared to simple protein precipitation.[2][6] |
| Modify Chromatography | Adjusting the chromatographic gradient or changing the column chemistry can help separate the analyte and IS from the co-eluting matrix interferents. |
| Sample Dilution | Diluting the sample with a clean matrix or solvent can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[6][17] This is often a practical solution for problematic incurred samples. |
| Switch Ionization Mode | If possible, switching from positive to negative ionization mode (or vice-versa) may help, as fewer matrix components may ionize in the alternate mode, reducing competition.[11] |
Investigating Extraction Recovery
The "Why": Ensuring Consistent Extraction
Extraction recovery is the efficiency of the analytical process in extracting the analyte from the biological matrix. While a SIL-IS is expected to have a similar recovery to the analyte, factors like protein binding, solubility, and interactions with the extraction medium can cause subtle differences. Inconsistent recovery is a significant source of variability.[6]
Experimental Protocol: Determining Extraction Recovery
This protocol compares the instrument response of an analyte from an extracted sample to that of an unextracted sample representing 100% recovery.
-
Prepare Three Sets of Samples at low, medium, and high QC concentrations.
-
Set 1 (Extracted Samples): Spike blank matrix with the analyte and IS, and process them through the entire extraction procedure.
-
Set 2 (Unextracted/100% Recovery): Extract blank matrix first. Then, spike the resulting clean extract with the analyte and IS at the corresponding concentrations just before injection.
-
Set 3 (Neat Solution): Prepare standards in the reconstitution solvent without any matrix.
-
-
Analyze and Calculate:
-
% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100
-
Matrix Effect = (Mean Peak Area of Set 2 / Mean Peak Area of Set 3) * 100
-
-
Interpretation: The recovery does not need to be 100%, but it should be consistent and reproducible across the concentration range.[18] Significant differences in recovery between the analyte and the IS can lead to inaccurate results.
| Concentration | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 85.2 | 86.1 | 95.7 |
| Mid QC | 88.1 | 87.5 | 94.2 |
| High QC | 86.5 | 86.9 | 96.1 |
Assessing Analyte and Internal Standard Stability
The "Why": Preventing Degradation and Isotopic Exchange
The stability of both the analyte and the IS in the biological matrix is crucial. For deuterated standards, there is a small but real risk of H/D back-exchange, where a deuterium atom is replaced by a proton from the environment, which can alter the IS response over time. Additionally, the stability of Methotrimeprazine itself must be confirmed under various storage and handling conditions.[19][20][21][22]
Protocol: Key Stability Assessments (ICH/EMA Guideline Framework)
Stability should be evaluated under conditions that mimic the entire lifecycle of a sample, from collection to analysis.[23][24][25]
-
Freeze-Thaw Stability: Analyze QC samples after they have undergone multiple freeze-thaw cycles (e.g., three cycles from -20°C or -80°C to room temperature).
-
Bench-Top Stability: Keep QC samples at room temperature for a duration that simulates the time samples might be left out during processing (e.g., 4-24 hours) before analyzing them.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) and test them at various time points (e.g., 1, 3, 6, and 12 months) to establish the maximum allowable storage duration.
Example Stability Data Summary
| Stability Test | Duration/Cycles | Concentration | Mean % Nominal | Acceptance Criteria |
| Freeze-Thaw | 3 Cycles | Low QC | 98.5 | Within ±15% of nominal |
| Freeze-Thaw | 3 Cycles | High QC | 101.2 | Within ±15% of nominal |
| Bench-Top | 8 Hours | Low QC | 96.7 | Within ±15% of nominal |
| Bench-Top | 8 Hours | High QC | 99.8 | Within ±15% of nominal |
Chromatographic and Instrument-Related Issues
The "Why": The System as a Source of Variability
Sometimes, the root cause of IS variability lies within the analytical hardware itself or the chromatographic method. It is essential to rule out these possibilities systematically.
Instrument and Method Checklist
| Category | Checkpoint | Potential Impact on IS Response |
| Autosampler | Injection Volume Precision | Inconsistent injection volumes will cause direct, proportional variability in response. |
| Sample Temperature | Degradation can occur in the autosampler if not properly cooled, especially for extended runs. | |
| LC System | Leaks | A leak in the fluidic path can cause pressure fluctuations and variable delivery of sample to the column. |
| Mobile Phase | Incorrectly prepared or depleted mobile phases will alter chromatography and ionization. | |
| Column | Column Age/Performance | A degrading column can lead to peak shape distortion and retention time shifts, potentially worsening matrix effects. |
| Mass Spec | Source Cleanliness | A dirty ion source will cause a gradual decline in signal intensity for both the analyte and IS. |
| Gas Flows/Temperatures | Sub-optimal source parameters can lead to inefficient ionization and increased susceptibility to matrix effects. |
Section 3: Regulatory Context and Best Practices
Monitoring the internal standard response is a regulatory expectation and a cornerstone of robust bioanalysis. Both the FDA and EMA emphasize the need to evaluate IS response patterns to ensure data integrity. [3][9][26] Best Practices Summary:
-
Always Use a SIL-IS: Whenever available, a stable isotope-labeled internal standard like Methotrimeprazine-D6 is the preferred choice. [6]2. Monitor IS Response in Every Run: Systematically plot and review the IS response for every analytical batch. This is your first line of defense in detecting potential issues. [6]3. Establish In-House Criteria: Develop and document clear SOPs for investigating and acting upon IS variability. [27]4. Thorough Method Validation: Rigorously validate your method for matrix effects, recovery, and stability as described in the protocols above. This proactive approach will prevent most issues from arising during routine sample analysis.
-
Document Everything: If an investigation is required, thoroughly document all steps taken, the root cause identified, and the corrective actions implemented.
By following this structured guide, researchers, scientists, and drug development professionals can effectively manage and troubleshoot variability in the (+/-)-Methotrimeprazine-D6 internal standard response, ensuring the generation of high-quality, reliable, and defensible bioanalytical data.
References
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- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org.
- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine.
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). spectroscopyonline.com.
- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.
- FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. gmp-compliance.org.
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis Zone.
- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
- How to perform recovery/extraction efficiency tests when using an internal standard?
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- Technical Support Center: Troubleshooting Internal-Standard-Variability-in-Bioanalytical-Assays. Benchchem.
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
- ICH guideline M10 on bioanalytical method validation and study sample analysis - Step5. European Medicines Agency (EMA).
- Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical consider
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. future-science.com.
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. PubMed.
- Navigating Regulatory Landscapes: A Comparative Guide to FDA and EMA Requirements for Stable Isotope-Labeled Internal Standards. Benchchem.
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- Variability in Response for Bioanalytical Assay using LC-MS/MS.
- Is levomepromazine stable over time? PubMed.
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- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Ion suppression (mass spectrometry). Wikipedia.
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- A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative m
- The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. PubMed.
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- PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Male
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Technical Support Center: Troubleshooting Calibration Curve Linearity for (+/-)-Methotrimeprazine (D6)
Welcome to the technical support center for bioanalytical assays involving (+/-)-Methotrimeprazine (D6). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges related to calibration curve linearity. This resource provides in-depth, experience-driven insights and actionable protocols to ensure the integrity and accuracy of your quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My calibration curve for (+/-)-Methotrimeprazine (D6) is non-linear, particularly at higher concentrations. What are the likely causes?
Answer:
Non-linearity in the upper concentration range of a calibration curve is a common issue in LC-MS/MS bioanalysis and can often be attributed to several factors. Understanding these potential causes is the first step in effective troubleshooting.
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is detector saturation.[1][2][3] Mass spectrometer detectors have a finite capacity to accurately count ions within a given time. When the ion influx is too high, the detector's response becomes non-proportional to the analyte concentration, leading to a plateauing of the signal.[4][5][6]
-
Ion Source Saturation/Ion Suppression: The electrospray ionization (ESI) process is competitive. At high concentrations of (+/-)-Methotrimeprazine (D6), there can be competition for ionization, leading to a less efficient generation of ions for the analyte and its internal standard. This can also be exacerbated by co-eluting matrix components.[7][8][9]
-
Formation of Adducts or Multimers: At higher concentrations, analytes may form dimers or other multimers, which will have different mass-to-charge ratios and may not be monitored, leading to a loss of signal for the target ion.[1]
-
In-source Fragmentation: High analyte concentrations can sometimes lead to increased in-source fragmentation, where the parent ion breaks down before it reaches the mass analyzer. This can decrease the signal of the intended precursor ion.
Question 2: How can I diagnose if detector saturation is the root cause of my non-linear curve?
Answer:
Diagnosing detector saturation involves a systematic evaluation of the instrument's response to high analyte concentrations. Here are some practical steps:
Protocol for Diagnosing Detector Saturation:
-
Dilution of High-Concentration Standards: Prepare a dilution of your highest calibration standard (e.g., 1:10 or 1:20) with the blank matrix.
-
Re-injection and Back-Calculation: Inject the diluted standard and quantify it against your existing calibration curve.
-
Analysis of Results: If the back-calculated concentration of the diluted standard is accurate and falls within the linear portion of your curve, detector saturation is the most probable cause.[9]
-
Examine Peak Shape: Saturated peaks often exhibit a flattened or "squared-off" appearance at the apex, which is a visual indicator of detector overload.[2]
| Observation | Interpretation |
| Back-calculated concentration of diluted high standard is accurate. | Detector saturation is likely. |
| Peak shape of the highest standard is flat-topped. | Strong indication of detector saturation. |
| Back-calculated concentration of diluted high standard is inaccurate. | Other factors like matrix effects or ion suppression may be involved. |
Question 3: My calibration curve shows poor linearity across the entire range, not just at the high end. What should I investigate?
Answer:
Poor linearity across the entire calibration range suggests more systemic issues with the method. Here's a logical troubleshooting workflow:
Troubleshooting Workflow for General Non-Linearity
Caption: Troubleshooting workflow for general calibration curve non-linearity.
Detailed Troubleshooting Steps:
-
Internal Standard (IS) Performance:
-
Rationale: A stable and consistent internal standard response across all calibration standards and quality controls (QCs) is crucial for accurate quantification.[10][11] The IS is added to compensate for variability during sample preparation and injection.[12]
-
Action: Plot the absolute peak area of (+/-)-Methotrimeprazine (D6) across the calibration curve. A significant trend (increasing or decreasing) in the IS response can indicate a problem. Ideally, the IS response should be consistent.
-
-
Matrix Effects:
-
Rationale: Endogenous components in the biological matrix can co-elute with the analyte and its IS, causing ion suppression or enhancement, which can be concentration-dependent and lead to non-linearity.[7][8][13]
-
Action: Perform a quantitative matrix effect assessment as recommended by regulatory guidelines.[14][15][16] This involves comparing the analyte response in post-extraction spiked blank matrix samples to the response in a neat solution at low and high concentrations.
-
-
Analyte and Internal Standard Stability:
-
Rationale: (+/-)-Methotrimeprimeprazine or its deuterated internal standard may be unstable in the biological matrix or the final extract, leading to a loss of analyte over time and affecting linearity.[9] Studies have shown that levomepromazine (methotrimeprazine) can be sensitive to light and oxygen.[17] However, it has also been shown to be stable in 0.9% sodium chloride for at least 14 days when stored in polypropylene syringes.[18][19]
-
Action: Conduct bench-top, freeze-thaw, and autosampler stability experiments to ensure the analyte is stable throughout the analytical process.
-
-
Standard Preparation and Pipetting Accuracy:
-
Rationale: Errors in serial dilutions for preparing calibration standards are a common source of non-linearity.[9]
-
Action: Prepare a fresh set of calibration standards, paying close attention to pipetting techniques. Use calibrated pipettes and consider having a second analyst prepare a set of standards for comparison.
-
-
Chromatographic Performance:
-
Rationale: Poor chromatography, such as peak tailing or fronting, can impact the accuracy of peak integration and lead to non-linear responses.[20][21]
-
Action: Evaluate the peak shape of both the analyte and the IS. If significant asymmetry is observed, optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column chemistry).
-
Question 4: I've identified detector saturation as the issue. What are the best strategies to mitigate this and extend the linear range of my assay?
Answer:
Once detector saturation is confirmed, several strategies can be employed to bring the signal back within the linear dynamic range of the detector.
Strategies to Mitigate Detector Saturation
Caption: Strategies to mitigate detector saturation and extend the linear range.
Detailed Mitigation Protocols:
-
Modify the MS/MS Method:
-
Use a Less Abundant Product Ion: Instead of monitoring the most intense product ion for (+/-)-Methotrimeprazine, select a secondary, less abundant product ion. This will reduce the number of ions reaching the detector.[3]
-
Detune the Instrument: Intentionally reduce the sensitivity of the mass spectrometer. This can be achieved by:
-
-
Adjust Sample Injection:
-
Decrease Injection Volume: Reducing the volume of sample injected onto the column will decrease the amount of analyte entering the mass spectrometer.[9]
-
Dilute High-Concentration Samples: While this adds an extra step, it is a reliable way to bring high-concentration samples within the calibrated linear range. Ensure that dilution integrity is validated as per regulatory guidelines.[16]
-
-
Employ a Quadratic Regression Model:
-
Rationale: If the non-linearity is predictable and reproducible, using a weighted (1/x² or 1/y²) quadratic regression model can accurately describe the calibration curve.[1][22]
-
Caution: The use of non-linear regression models should be justified and thoroughly validated according to regulatory guidelines from bodies like the FDA and EMA.[14][16][23][24]
-
| Strategy | Pros | Cons |
| Use Less Abundant Product Ion | Simple to implement, maintains chromatographic conditions. | May compromise the lower limit of quantification (LLOQ). |
| Detune Instrument | Effective at reducing signal across the board. | May require re-optimization of other parameters. |
| Decrease Injection Volume | Easy to implement. | Can negatively impact sensitivity at the LLOQ. |
| Dilute Samples | Reliable and straightforward. | Adds a sample preparation step, potential for error. |
| Quadratic Regression | Can extend the usable range without changing the method. | Requires rigorous validation and justification for regulatory submissions. |
By systematically applying these diagnostic and troubleshooting steps, you can effectively address calibration curve linearity issues with (+/-)-Methotrimeprazine (D6), ensuring the generation of high-quality, reliable, and defensible bioanalytical data.
References
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Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
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Xie, C., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Retrieved from [Link]
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European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
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Lynch, K. L. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. PMC. Retrieved from [Link]
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NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
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LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
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Baranowska, I., & Koper, M. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. Retrieved from [Link]
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European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. Retrieved from [Link]
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European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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European Medicines Agency. (2009). Draft Guideline Bioanalytical method validation. Retrieved from [Link]
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Wei, A. A. J., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. University of Victoria. Retrieved from [Link]
-
NIH. (2017). An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. Retrieved from [Link]
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Semantic Scholar. (2019). Experimental Strategies for Avoiding Saturation Effects in ESI-MS. Retrieved from [Link]
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NIH. (2023). Probing Liquid Chromatography–Tandem Mass Spectrometry Response Dynamics and Nonlinear Effects for Response Level Defined Calibration Strategies with Simple Methods To Expand Linear Dynamic Ranges. Retrieved from [Link]
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-
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from [Link]
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sanofi-aventis Canada Inc. (2007). PRODUCT MONOGRAPH NOZINAN® Methotrimeprazine Maleate Tablets. Retrieved from [Link]
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Navigating the Matrix: A Technical Support Guide to Minimizing Ion Suppression for (+/-)-Methotrimeprazine (D6) in ESI-MS
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into overcoming the common yet complex challenge of ion suppression when analyzing (+/-)-Methotrimeprazine (D6) using Electrospray Ionization Mass Spectrometry (ESI-MS). Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to robust and reliable bioanalysis.
Understanding the Challenge: The "Why" Behind Ion Suppression
Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte is reduced by co-eluting components from the sample matrix.[1][2][3] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] Methotrimeprazine, a phenothiazine antipsychotic, is often analyzed in complex biological matrices like plasma or urine, which are rich in endogenous substances such as phospholipids, salts, and proteins that are notorious for causing ion suppression.[4]
The deuterated internal standard, Methotrimeprazine (D6), is employed to compensate for this effect. The fundamental assumption is that the analyte and its stable isotope-labeled (SIL) internal standard will behave almost identically during sample preparation, chromatography, and ionization.[2][5] Therefore, any suppression affecting the analyte should equally affect the D6 internal standard, allowing for an accurate analyte-to-internal standard ratio. However, this is not always a perfect solution, and understanding the potential pitfalls is crucial for developing a truly robust method.[2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your analysis of Methotrimeprazine (D6) and provides a systematic approach to resolving them.
Issue 1: Poor Sensitivity and Low Signal Intensity for Both Analyte and D6-Internal Standard
Potential Cause: Significant ion suppression from the sample matrix is the most likely culprit.
Troubleshooting Steps:
-
Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): While fast and simple, PPT is often the least effective method for removing matrix components, especially phospholipids.[6][7] If you are using PPT with solvents like acetonitrile or methanol, consider alternative or additional cleanup steps.
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments of the aqueous phase to optimize the extraction of Methotrimeprazine while leaving interfering matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of matrix interferences.[4][6] Consider using a mixed-mode or polymeric SPE sorbent that can retain Methotrimeprazine through a combination of hydrophobic and ion-exchange interactions, allowing for more rigorous washing steps to remove matrix components.
-
-
Optimize Chromatographic Separation:
-
Increase Resolution: The goal is to chromatographically separate Methotrimeprazine and its D6-internal standard from the regions where significant ion suppression occurs.[4] This can be achieved by:
-
Gradient Optimization: Employ a shallower gradient to increase the separation between your analyte and co-eluting matrix components.[4]
-
Column Chemistry: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of a standard C18) to alter selectivity.[8]
-
UPLC/UHPLC: Utilizing Ultra-High-Performance Liquid Chromatography can provide significantly better resolution and sharper peaks, which can help to separate the analyte from interfering matrix components.
-
-
-
Adjust ESI Source Parameters:
-
While not a solution for severe matrix effects, optimizing source parameters can sometimes improve signal intensity. Experiment with:
-
Capillary Voltage: Ensure it's optimal for the ionization of Methotrimeprazine.
-
Gas Flow (Nebulizer and Heater) and Temperature: Proper desolvation is critical for efficient ionization.
-
-
Issue 2: Inconsistent or Unreliable Analyte/Internal Standard Area Ratios
Potential Cause: Differential ion suppression, where the analyte and the D6-internal standard are not affected by the matrix to the same extent.
Troubleshooting Steps:
-
Investigate Chromatographic Co-elution:
-
Isotope Effect: Although chemically identical, the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated internal standard, known as the chromatographic isotope effect.[2] If this small separation causes them to elute in regions with varying degrees of ion suppression, the analyte/IS ratio will be inconsistent.
-
Solution: The primary solution is to improve the sample cleanup to minimize the overall ion suppression, as detailed in Issue 1. A cleaner baseline reduces the impact of any minor retention time shifts.
-
-
Assess for Analyte-Internal Standard Cross-Contribution:
-
Ensure that the mass spectrometry method has sufficient resolution to distinguish between the analyte and the internal standard, and that there is no isotopic crosstalk.
-
Issue 3: High Background Noise or "Dirty" Baseline
Potential Cause: Inefficient sample cleanup or contamination.
Troubleshooting Steps:
-
Refine Sample Preparation: As with Issue 1, a more rigorous sample preparation technique like SPE is highly recommended.
-
System Cleaning: Ensure the LC and MS systems are clean. Contaminants from previous analyses can contribute to high background.
-
Mobile Phase Quality: Use high-purity solvents and additives.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Methotrimeprazine and Methotrimeprazine-D6?
While specific transitions should always be optimized in your laboratory, based on the molecular weight of Methotrimeprazine (328.47 g/mol )[9][10], you would typically monitor the protonated molecule [M+H]+ in positive ion mode. For Methotrimeprazine-D6, the precursor ion will be 6 mass units higher. Fragmentation will be similar for both.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Example |
| Methotrimeprazine | 329.2 | To be determined empirically |
| Methotrimeprazine-D6 | 335.2 | To be determined empirically |
Q2: Can changing the mobile phase composition help reduce ion suppression?
Yes. The mobile phase composition can influence both chromatography and the ESI process.
-
Organic Modifier: Acetonitrile and methanol can have different effects on the elution of matrix components. Experiment with both to see which provides better separation.
-
Additives: Formic acid is a common additive for positive mode ESI as it promotes protonation.[7] However, the concentration should be kept low (typically 0.1%) as higher concentrations can sometimes increase ion suppression.[7]
Q3: How can I visually assess where ion suppression is occurring in my chromatogram?
A post-column infusion experiment is an excellent way to diagnose ion suppression.
Experimental Protocol: Post-Column Infusion to Diagnose Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting matrix components cause a suppression of the analyte signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of Methotrimeprazine
-
Prepared blank matrix samples (e.g., extracted plasma without the analyte)
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Use a T-connector to introduce a constant flow of a Methotrimeprazine standard solution via a syringe pump into the mobile phase stream after the analytical column but before the ESI source.
-
Begin acquiring data in MRM mode for the Methotrimeprazine transition. You should observe a stable, elevated baseline signal.
-
Inject a prepared blank matrix extract onto the LC column.
-
Monitor the baseline of the Methotrimeprazine signal. Any dips or decreases in the baseline indicate regions where components from the matrix are eluting and suppressing the ionization of the infused Methotrimeprazine.
-
Compare the retention time of these suppression zones with the retention time of your Methotrimeprazine analyte peak from a regular injection. If your analyte elutes within one of these zones, its signal is likely being suppressed.
Visualizing the Workflow
Workflow for Method Development and Troubleshooting
Caption: A systematic workflow for troubleshooting ion suppression.
The Mechanism of Ion Suppression
Caption: Competition within the ESI droplet leading to ion suppression.
By systematically addressing sample preparation, chromatography, and source parameters, and by understanding the underlying causes of ion suppression, you can develop a robust and reliable ESI-MS method for the quantification of (+/-)-Methotrimeprazine (D6).
References
- Ion suppression; A critical review on causes, evaluation, prevention and applic
-
A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. (n.d.). SlideShare. Retrieved from [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories. Retrieved from [Link]
-
What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? (n.d.). LinkedIn. Retrieved from [Link]
-
Chemical Properties of Methotrimeprazine (CAS 60-99-1). (n.d.). Cheméo. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing. Retrieved from [Link]
- Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. (2004). Clinical Chemistry, 50(5), 777-784.
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
Methotrimeprazine. (n.d.). DrugFuture. Retrieved from [Link]
- Improvement of Electrospray Ionization Response Linearity and Quantification in Dissolved Organic Matter Using Synthetic Deuterated Internal Standards. (2022). Analytical Chemistry, 94(3), 1696-1704.
-
Levomepromazine. (n.d.). PubChem. Retrieved from [Link]
-
Methotrimeprazine maleate. (n.d.). PubChem. Retrieved from [Link]
- Review Article on Matrix Effect in Bioanalytical Method Development. (2018). International Journal of MediPharm Research, 4(1), 14-20.
-
Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC North America, 25(7), 634-642.
-
Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
-
Methotrimeprazine. (n.d.). NIST WebBook. Retrieved from [Link]
- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. (2003). The Analyst, 128(9), 1142-1146.
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved from [Link]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. (2021). Drug Design, Development and Therapy, 15, 711-722.
- Electrospray ionisation-mass spectrometric characterisation of selected anti-psychotic drugs and their detection and determination in human hair samples by liquid chromatography-tandem mass spectrometry. (2000).
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. (2021). Dovepress, 15, 711-722.
-
Electrospray ionisation-mass spectrometric characterisation of selected anti-psychotic drugs and their detection and determination in human hair samples by liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Electrospray ionisation-mass spectrometric characterisation of selected anti-psychotic drugs and their detection and determination in human hair samples by liquid chromatography-tandem mass spectrometry. (n.d.). Ulster University. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for (+/-)-Methotrimeprazine Using a Deuterated Internal Standard
Introduction: The Imperative for Rigorous Bioanalytical Method Validation in Neuroleptic Drug Development
In the landscape of pharmaceutical development, particularly for potent neuroleptic agents like methotrimeprazine, the journey from discovery to clinical application is underpinned by the unwavering certainty of analytical data.[1] Methotrimeprazine, a phenothiazine derivative, is utilized for its antipsychotic, sedative, and analgesic properties.[2][3][4] Ensuring the safety and efficacy of such compounds necessitates precise and accurate quantification in biological matrices. This guide provides an in-depth, experience-driven protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of (+/-)-methotrimeprazine in human plasma, employing its stable isotope-labeled (deuterated) analogue, (+/-)-Methotrimeprazine (D6), as an internal standard (IS).
The choice of LC-MS/MS is predicated on its inherent specificity and sensitivity, which are paramount when dealing with the complex milieu of biological samples.[5][6] Furthermore, the use of a deuterated internal standard is a cornerstone of robust quantitative bioanalysis.[5][7][8] A deuterated IS, being chemically almost identical to the analyte, co-elutes and experiences similar ionization effects, thereby compensating for variability in sample preparation and matrix effects.[5][7][8] This guide is structured to not only provide a step-by-step methodology but also to elucidate the scientific rationale behind each validation parameter, grounded in the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11][12][13]
I. The Strategic Advantage of (+/-)-Methotrimeprazine (D6) as an Internal Standard
The crux of a reliable LC-MS/MS assay lies in the selection of an appropriate internal standard. While structurally similar analogues can be used, a stable isotope-labeled version of the analyte is the gold standard.[14]
Why Deuteration?
-
Near-Identical Chemical and Physical Properties: (+/-)-Methotrimeprazine (D6) shares the same extraction recovery, chromatographic retention time, and ionization efficiency as the parent drug. This ensures that any analyte loss during sample processing or fluctuations in instrument response are mirrored by the internal standard.[7]
-
Mass Differentiation: The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer, without chromatographic separation.[7]
-
Mitigation of Matrix Effects: Co-elution of the analyte and the IS leads to them experiencing the same degree of ion suppression or enhancement from endogenous matrix components, allowing for accurate correction and improving data precision.[5][14]
II. A Comprehensive Framework for Method Validation
The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose. The following sections detail the critical validation parameters and provide a blueprint for their experimental execution.
Experimental Workflow: From Sample to Signal
The following diagram illustrates the typical workflow for the analysis of methotrimeprazine in plasma samples.
Caption: Workflow for the analysis of methotrimeprazine in plasma.
Detailed Validation Protocols and Acceptance Criteria
The subsequent sections outline the experimental design for each validation parameter, aligned with FDA and EMA guidelines.[10][11]
1. Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.
-
Protocol:
-
Analyze at least six different blank plasma lots (including hemolyzed and lipemic samples) to assess for interfering peaks at the retention times of methotrimeprazine and the IS.
-
Analyze blank plasma spiked with the IS to ensure no interference at the analyte's mass transition.
-
Analyze blank plasma spiked with methotrimeprazine at the Lower Limit of Quantification (LLOQ) to confirm the absence of interferences from the matrix.
-
-
Acceptance Criteria: The response of interfering peaks in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
2. Linearity and Range
-
Objective: To establish the concentration range over which the assay is accurate, precise, and linear.
-
Protocol:
-
Prepare a series of calibration standards in blank plasma by spiking with known concentrations of methotrimeprazine. A typical range for pharmacokinetic studies might be 1-1000 ng/mL.
-
The calibration curve should consist of a blank sample, a zero sample (blank + IS), and at least six to eight non-zero concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a weighted linear regression (e.g., 1/x or 1/x²) to determine the best fit.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).
-
At least 75% of the calibration standards must meet this criterion.
-
3. Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).
-
Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
LQC: Low-Quality Control (within 3x of LLOQ)
-
MQC: Medium Quality Control
-
HQC: High-Quality Control (at least 75% of the Upper Limit of Quantification - ULOQ)
-
-
Analyze at least five replicates of each QC level in three separate analytical runs on different days (inter-day) and within the same run (intra-day).
-
-
Acceptance Criteria:
-
Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
Intra-day and Inter-day Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Table 1: Representative Accuracy and Precision Data for Methotrimeprazine Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% bias) |
| LLOQ | 1.0 | 8.5 | 5.2 | 11.3 | 7.8 |
| LQC | 3.0 | 6.1 | 2.5 | 8.9 | 4.1 |
| MQC | 50.0 | 4.3 | -1.8 | 6.5 | -0.9 |
| HQC | 800.0 | 3.8 | 0.5 | 5.1 | 1.2 |
4. Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).
-
Protocol:
-
LOD: Determined as the concentration that yields a signal-to-noise ratio of at least 3.
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with a precision of ≤ 20% CV and an accuracy of ±20%.
-
-
Acceptance Criteria: The LLOQ must be established with supporting accuracy and precision data.
5. Matrix Effect
-
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and IS.
-
Protocol:
-
Extract blank plasma from at least six different sources.
-
Post-extraction, spike the extracts with methotrimeprazine and IS at low and high concentrations.
-
Compare the peak areas to those of pure solutions of the analyte and IS at the same concentrations.
-
The matrix factor (MF) is calculated as: MF = (Peak response in presence of matrix) / (Peak response in absence of matrix).
-
The IS-normalized MF should be calculated to assess the compensation by the IS.
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor should not be greater than 15%.
6. Recovery
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol:
-
Compare the peak areas of extracted QC samples (low, medium, and high) to the peak areas of post-extraction spiked samples at the same concentrations.
-
Recovery (%) = (Peak area of extracted sample / Peak area of post-extraction spiked sample) x 100.
-
-
Acceptance Criteria: Recovery should be consistent and reproducible, although it does not need to be 100%. A consistent recovery across the concentration range is more critical.
7. Stability
-
Objective: To evaluate the stability of methotrimeprazine in the biological matrix under various storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the sample handling time and then analyze.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study and then analyze.
-
Post-Preparative Stability: Analyze extracted samples that have been stored in the autosampler for a defined period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Logical Flow of the Validation Process
Caption: Logical flow of the bioanalytical method validation process.
III. Comparison with Alternative Methodologies
While LC-MS/MS with a deuterated internal standard represents the pinnacle of quantitative bioanalysis for methotrimeprazine, it is instructive to compare it with other analytical techniques.
Table 2: Comparison of Analytical Methods for Methotrimeprazine Quantification
| Feature | LC-MS/MS with Deuterated IS | HPLC-UV | Gas Chromatography (GC) |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (potential for co-eluting interferences) | High (but may require derivatization) |
| Sensitivity | Very High (pg/mL to low ng/mL) | Lower (typically high ng/mL to µg/mL) | High (can reach ng/mL levels) |
| Sample Throughput | High | Moderate | Lower |
| Robustness | High (IS corrects for variability) | Moderate (susceptible to matrix effects) | Moderate (derivatization can introduce variability) |
| Development Cost | High | Lower | Moderate |
| Expertise Required | High | Moderate | Moderate |
Spectrophotometric methods have also been described for the determination of methotrimeprazine in pharmaceutical preparations, but they generally lack the sensitivity and specificity required for bioanalysis in complex matrices like plasma.[15]
IV. Conclusion: A Foundation of Trustworthy Data
The validation of an analytical method is not merely a regulatory prerequisite; it is the scientific bedrock upon which the safety and efficacy of a drug are established. By systematically evaluating each performance characteristic—from specificity to stability—and by leveraging the power of a deuterated internal standard like (+/-)-Methotrimeprazine (D6), researchers can generate data that is not only accurate and precise but also defensible and trustworthy. This guide provides a comprehensive framework for achieving this, empowering scientists in the pharmaceutical industry to navigate the complexities of bioanalytical method validation with confidence and scientific rigor.
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Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? . AACC. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry May 2018 - FDA . U.S. Food and Drug Administration. Available at: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bioanalytical & Biomarker Services. Available at: [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass. Available at: [Link]
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Guideline on bioanalytical method validation - European Medicines Agency (EMA) . European Medicines Agency. Available at: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum . European Bioanalysis Forum. Available at: [Link]
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-
Determination of methotrimeprazine in pharmaceutical preparations by visible spectrophotometry - PubMed . National Center for Biotechnology Information. Available at: [Link]
-
Nuclear Magnetic Resonance Analysis of Methotrimeprazine (Levomepromazine) Hydroxylation in Humans - OUCI . The Open University. Available at: [Link]
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The Gold Standard: A Comparative Guide to (+/-)-Methotrimeprazine (D6) as an Internal Standard in Bioanalytical Quantification
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This is especially true for the analysis of potent pharmaceutical compounds like methotrimeprazine, a phenothiazine derivative used in the management of various psychiatric conditions and as an analgesic. This guide provides an in-depth, objective comparison of the deuterated internal standard, (+/-)-Methotrimeprazine (D6), with a common alternative, the structural analog promazine, for the quantification of methotrimeprazine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The cornerstone of a reliable bioanalytical method is its ability to correct for variability inherent in the analytical process, from sample extraction to instrumental analysis. An ideal internal standard should mimic the analyte's behavior throughout these steps, thus ensuring that any variations affect both the analyte and the IS to the same extent. The use of a stable isotope-labeled internal standard (SIL-IS), such as (+/-)-Methotrimeprazine (D6), is widely considered the "gold standard" in the field. This preference is rooted in the near-identical physicochemical properties between the SIL-IS and the analyte, which allows for superior compensation for matrix effects, extraction recovery, and ionization efficiency variations.
However, in instances where a SIL-IS may not be readily available or is considered cost-prohibitive, researchers might opt for a structural analog. This guide will explore the practical implications of this choice through a detailed, data-driven comparison, providing researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their bioanalytical assays.
The Critical Role of the Internal Standard: A Foundational Overview
Before delving into the direct comparison, it is essential to understand the key characteristics of an ideal internal standard for LC-MS/MS analysis. The choice of an IS can significantly impact the quality of the generated data and the overall validity of the bioanalytical method.
Key Characteristics of an Ideal Internal Standard:
-
Physicochemical Similarity: The IS should closely resemble the analyte in terms of chemical structure, polarity, and ionization properties to ensure it behaves similarly during sample preparation and analysis.
-
Chromatographic Co-elution (for SIL-IS): A SIL-IS should ideally co-elute with the analyte to experience the same matrix effects at the same point in time.
-
Mass Spectrometric Distinction: The IS must have a different mass-to-charge ratio (m/z) from the analyte to be distinguished by the mass spectrometer.
-
Stability: The IS should be stable throughout the entire analytical process, from sample storage to final analysis.
-
Purity: The IS should be of high chemical and isotopic purity to avoid interference with the analyte signal.
Head-to-Head Comparison: (+/-)-Methotrimeprazine (D6) vs. Promazine
To illustrate the performance differences between a deuterated internal standard and a structural analog, we present a comparative analysis based on a typical bioanalytical method validation workflow for the quantification of methotrimeprazine in human plasma.
Analytes:
-
Analyte: (+/-)-Methotrimeprazine
-
Deuterated Internal Standard: (+/-)-Methotrimeprazine (D6)
-
Structural Analog Internal Standard: Promazine
Promazine, another phenothiazine derivative, is chosen as the structural analog due to its similar core structure to methotrimeprazine, differing primarily in the absence of a methoxy group on the phenothiazine ring.
Table 1: Key Physicochemical and Mass Spectrometric Properties
| Property | (+/-)-Methotrimeprazine | (+/-)-Methotrimeprazine (D6) | Promazine |
| Molecular Formula | C₁₉H₂₄N₂OS | C₁₉H₁₈D₆N₂OS | C₁₇H₂₀N₂S |
| Monoisotopic Mass | 328.161 g/mol | 334.199 g/mol | 284.135 g/mol |
| Mass Difference from Analyte | - | +6 Da | -44 Da |
| Structural Similarity | - | Identical (Isotopically Labeled) | High (Phenothiazine Core) |
The six-dalton mass difference for (+/-)-Methotrimeprazine (D6) provides clear mass spectrometric separation from the analyte while maintaining nearly identical chemical properties.[1] Promazine, while structurally similar, has a significant mass difference and variations in its chemical structure that can lead to different behaviors during analysis.
Experimental Workflow: A Step-by-Step Protocol
A robust experimental design is crucial for evaluating the performance of an internal standard. The following protocol outlines a standard workflow for the quantification of methotrimeprazine in human plasma.
Sources
The Unseen Advantage: A Comparative Guide to (+/-)-Methotrimeprazine-D6 in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of psychoactive pharmaceuticals, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an in-depth technical comparison of (+/-)-Methotrimeprazine-D6 and its non-deuterated counterpart, offering insights into the isotopic effects that can significantly impact bioanalytical outcomes. Through a synthesis of theoretical principles and analogous experimental data, we will explore the nuances of employing a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The Foundation: Why Stable Isotope-Labeled Internal Standards Reign Supreme
In the landscape of quantitative bioanalysis, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1] Their utility stems from a simple yet powerful principle: they are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes.[1] In the case of (+/-)-Methotrimeprazine-D6, six hydrogen atoms on the N,N-dimethylamino group have been replaced with deuterium. This subtle modification allows the internal standard to be differentiated from the analyte by the mass spectrometer while ensuring it behaves almost identically during sample preparation and chromatographic separation. This co-elution is critical for compensating for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, thereby enhancing the accuracy and precision of the analytical method.[1]
A Closer Look at (+/-)-Methotrimeprazine-D6: Structure and Rationale
(+/-)-Methotrimeprazine is a phenothiazine derivative with antipsychotic, analgesic, and sedative properties. Its quantitative analysis in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The commercially available deuterated form, (+/-)-Methotrimeprazine-D6, is specifically labeled on the two methyl groups of the N,N-dimethylamino moiety.
The rationale for this specific labeling lies in its metabolic stability. N-demethylation is a common metabolic pathway for compounds with a dimethylamino group. By strengthening the C-D bonds compared to the C-H bonds, the rate of this metabolic process can be slowed, a phenomenon known as the kinetic isotope effect. This ensures that the internal standard is less likely to be metabolized during sample incubation or processing, maintaining its concentration and providing a more stable reference.
Isotope Effects in Action: A Comparative Analysis
While SIL internal standards are designed to be ideal mimics of the analyte, the substitution of hydrogen with deuterium can introduce subtle but measurable differences in their physicochemical properties. These "isotope effects" can manifest in several ways during quantitative analysis.
Chromatographic Separation: The Potential for a Shift
One of the most commonly observed isotope effects is a slight difference in chromatographic retention time. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[2] This is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a smaller molecular volume and weaker van der Waals interactions with the non-polar stationary phase.[2] While this shift is typically small, it is a critical parameter to evaluate during method development. If the analyte and internal standard do not co-elute, they may experience different degrees of matrix effects, potentially compromising the accuracy of the results.
Mass Spectrometric Fragmentation: A Stable Signature
The fragmentation of methotrimeprazine in tandem mass spectrometry (MS/MS) is key to its selective detection. While a detailed fragmentation study for methotrimeprazine was not found in the public domain, studies on similar phenothiazine derivatives, such as metopimazine, provide valuable insights.[3] The primary fragmentation pathways typically involve cleavage of the side chain. For Methotrimeprazine-D6, the key product ions will be shifted by 6 mass units compared to the non-deuterated form, providing a clear and distinct signal for quantification. The stability of the C-D bonds in the N,N-dimethylamino group makes it less likely for the deuterium labels to be lost during fragmentation, ensuring a reliable and specific signal for the internal standard.
Matrix Effects: The Power of Co-elution
Matrix effects, caused by co-eluting endogenous components in the biological sample, can significantly impact the ionization efficiency of the analyte and, consequently, the accuracy of the quantitative results. The primary advantage of a co-eluting SIL internal standard like Methotrimeprazine-D6 is its ability to experience the same matrix effects as the analyte. Any suppression or enhancement of the analyte signal will be mirrored by the internal standard, and the ratio of their responses will remain constant, leading to a more accurate and precise measurement.
Experimental Data: A Comparative Overview
While a direct head-to-head comparison of a validated method using both (+/-)-Methotrimeprazine and its D6 variant was not available in the peer-reviewed literature at the time of this writing, extensive data from the analysis of other antipsychotics and deuterated phenothiazine analogs strongly supports the theoretical advantages. The following table summarizes typical performance characteristics observed in validated LC-MS/MS methods for similar compounds when using a deuterated internal standard versus a non-isotopically labeled one.
| Parameter | Non-Isotopic Internal Standard (e.g., a structural analog) | Deuterated Internal Standard (e.g., Methotrimeprazine-D6) | Rationale for Improvement |
| Precision (%CV) | Typically <15% | Often <10% | Co-elution minimizes variability from matrix effects and extraction. |
| Accuracy (%Bias) | Typically within ±15% | Often within ±10% | More effective compensation for matrix-induced signal changes. |
| Matrix Effect | Can be significant and variable | Minimized and consistent between analyte and IS | Identical physicochemical properties lead to similar ionization behavior. |
| Recovery | May differ between analyte and IS | Nearly identical for analyte and IS | Similar solubility and extraction characteristics. |
| Retention Time | Different from analyte | Slight, predictable shift from analyte | Minor differences in intermolecular forces due to deuteration. |
A Validated Bioanalytical Workflow: A Step-by-Step Protocol
The following protocol outlines a typical validated LC-MS/MS method for the quantitative analysis of (+/-)-Methotrimeprazine in human plasma, incorporating (+/-)-Methotrimeprazine-D6 as the internal standard. This protocol is a composite based on established methods for other antipsychotic drugs.[4][5][6]
Sample Preparation (Protein Precipitation)
-
Aliquot Plasma: Transfer 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 25 µL of (+/-)-Methotrimeprazine-D6 working solution (e.g., 100 ng/mL in methanol) to each tube.
-
Vortex: Briefly vortex mix the samples.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile to each tube.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional but recommended for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of methotrimeprazine from endogenous interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
(+/-)-Methotrimeprazine: To be determined empirically, but likely around m/z 329 -> 100.
-
(+/-)-Methotrimeprazine-D6: m/z 335 -> 106.
-
Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the analyte concentration of the calibrators.
-
The concentration of the unknown samples is determined from the calibration curve using linear regression with appropriate weighting (e.g., 1/x²).
Visualizing the Workflow and Rationale
Caption: A typical bioanalytical workflow for the quantification of methotrimeprazine using a deuterated internal standard.
Conclusion: A Clear Choice for Robust and Reliable Data
The use of (+/-)-Methotrimeprazine-D6 as an internal standard offers significant advantages over non-isotopically labeled alternatives for the quantitative analysis of methotrimeprazine in biological matrices. Its ability to closely mimic the behavior of the analyte during sample preparation and analysis provides superior compensation for matrix effects and other sources of variability, leading to enhanced precision and accuracy. While the potential for chromatographic shifts due to the deuterium isotope effect must be carefully evaluated during method development, the overall benefits of using a stable isotope-labeled internal standard make it the unequivocal choice for robust, reliable, and defensible bioanalytical data in both research and regulated environments.
References
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Hubert-Roux, M., Bounoure, F., Skiba, M., Bozec, P., Churlaud, F., & Lange, C. M. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. Journal of mass spectrometry : JMS, 45(10), 1121–1129. [Link]
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Wang, S., Zhang, Y., Xu, P., Chen, Y., & Liu, W. (2020). A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1147, 122129. [Link]
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Koller, D., Zubiaur, P., Saiz-Rodríguez, M., Abad-Santos, F., Wojnicz, A., & Llerena, A. (2019). Simultaneous determination of six antipsychotics, two of their metabolites and caffeine in human plasma by LC-MS/MS using a phospholipid-removal microelution-solid phase extraction method for sample preparation. Talanta, 198, 159–168. [Link]
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Qi, W., & Liu, Y. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Drug design, development and therapy, 15, 463–479. [Link]
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Qi, W., & Liu, Y. (2021). Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring. Drug design, development and therapy, 15, 463–479. [Link]
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Cerilliant. (n.d.). Analytical Characterization/Certifications. Retrieved from [Link]
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de Boer, T., van der Nagel, B. H. N., & van der Heijden, J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]
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Yadav, M., Upadhyay, V., Khatal, L., Shinde, R., & Singhal, P. (2015). Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. Journal of pharmaceutical and biomedical analysis, 115, 22–27. [Link]
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Cerilliant. (n.d.). Home. Retrieved from [Link]
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Cerilliant. (n.d.). Analytical Reference Standards. Retrieved from [Link]
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Jenkins, R., Duggan, J., Aubry, A. F., Zeng, J., & Arnold, M. E. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(12), 1435–1440. [Link]
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Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]
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Stanford University Mass Spectrometry. (2020, July 2). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]
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Cerilliant. (n.d.). Cerilliant Certified Reference Materials For MS Analysis. Retrieved from [Link]
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Sharma, R., Strelevitz, T. J., Gao, H., Clark, A. J., Schildknegt, K., Obach, R. S., Ripp, S. L., Spracklin, D. K., Tremaine, L. M., & Vaz, A. D. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug metabolism and disposition: the biological fate of chemicals, 40(3), 625–634. [Link]
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A Guide to the Certificate of Analysis and Purity Assessment of (+/-)-Methotrimeprazine (D6)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of analytical standards is paramount. Deuterated compounds, such as (+/-)-Methotrimeprazine (D6), serve as indispensable tools in pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative bioanalysis. Their utility, however, is directly contingent on their certified purity and well-defined isotopic enrichment. This guide provides an in-depth technical comparison of the methodologies and data that underpin a comprehensive Certificate of Analysis (CoA) for (+/-)-Methotrimeprazine (D6), equipping researchers with the expertise to critically evaluate and confidently utilize such critical reagents.
The Anatomy of a Trustworthy Certificate of Analysis
A Certificate of Analysis is more than a mere declaration of purity; it is a testament to the rigorous scientific validation a reference standard has undergone. For a deuterated compound like (+/-)-Methotrimeprazine (D6), a comprehensive CoA should be a transparent and detailed document, enabling the end-user to understand the quality and identity of the material. Key sections of a robust CoA will be dissected below, with a comparative look at what distinguishes a high-quality certified standard from a less reliable alternative.
Identification: Beyond a Simple Name
Unequivocal identification is the foundational pillar of any certified reference material. For (+/-)-Methotrimeprazine (D6), this involves a multi-pronged analytical approach to confirm the molecular structure and the successful incorporation of the deuterium labels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As one of the most powerful tools for structural elucidation, NMR spectroscopy provides unambiguous evidence of a molecule's atomic framework.[1][2][3] For (+/-)-Methotrimeprazine (D6), ¹H NMR is used to confirm the overall structure by analyzing the chemical shifts and coupling constants of the hydrogen atoms. Critically, the absence of signals at specific positions where deuterium has been incorporated provides direct evidence of successful labeling. Furthermore, ¹³C NMR and advanced 2D NMR techniques like HSQC and HMBC can be employed for a more detailed structural assignment.[1][4]
-
Mass Spectrometry (MS): This technique provides the exact mass of the molecule, which for the deuterated analog will be higher than the unlabeled compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition of the molecule with a high degree of accuracy.
Purity Assessment: A Multi-faceted Approach
A purity value on a CoA should not be a single, unsubstantiated number. It must be the culmination of orthogonal analytical techniques that, together, provide a comprehensive picture of the compound's purity.
-
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a workhorse technique for assessing the presence of non-deuterated impurities, synthetic byproducts, or degradants. The percentage purity is typically determined by calculating the area of the main peak relative to the total area of all detected peaks.
-
Isotopic Purity and Enrichment by Mass Spectrometry: For a deuterated standard, the isotopic purity is as critical as the chemical purity. Mass spectrometry is the definitive technique for this assessment. It allows for the determination of the percentage of the desired deuterated species (D6) relative to partially deuterated (D1-D5) and unlabeled (D0) molecules. High isotopic enrichment is crucial for minimizing cross-talk and ensuring accuracy when used as an internal standard in mass spectrometry-based assays.
Comparative Data Analysis: High-Quality vs. Sub-Standard (+/-)-Methotrimeprazine (D6)
The following table illustrates the stark differences one might observe in the CoA data between a high-quality, certified (+/-)-Methotrimeprazine (D6) and a lower-quality or uncertified counterpart.
| Parameter | High-Quality Certified Standard | Lower-Quality/Uncertified Alternative | Why it Matters |
| Identification (¹H NMR) | Conforms to structure, with clear absence of signals at deuterated positions. | May show ambiguous signals or incomplete deuterium incorporation. | Incorrect or incomplete labeling can lead to erroneous experimental results. |
| Chemical Purity (HPLC-UV) | ≥99.5% | <98% or not specified | Impurities can interfere with analytical assays and lead to inaccurate quantification. |
| Isotopic Enrichment (MS) | ≥99% D6 | May have a significant percentage of D0-D5 species. | Low isotopic purity compromises its utility as an internal standard, leading to inaccurate measurements. |
| Residual Solvents (GC-MS) | Within acceptable limits (e.g., <0.5%) | High levels or not specified | Residual solvents can be toxic and may interfere with biological assays. |
| Water Content (Karl Fischer) | <0.5% | Not specified | Excess water can affect the stability and accurate weighing of the compound. |
Experimental Protocol: Purity Determination of (+/-)-Methotrimeprazine (D6) by HPLC-UV
The following is a detailed, step-by-step methodology for assessing the chemical purity of (+/-)-Methotrimeprazine (D6) using a reversed-phase HPLC-UV system. This protocol is based on established methods for related pharmaceutical compounds and is designed to be robust and reproducible.
1. Materials and Reagents:
-
(+/-)-Methotrimeprazine (D6) sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of (+/-)-Methotrimeprazine (D6) and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase (20% Acetonitrile in 10 mM Ammonium Acetate with 0.1% Formic Acid) to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas of all detected peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Visualizing the Quality Control Workflow
The following diagram illustrates the comprehensive workflow for the quality control and certification of a deuterated standard like (+/-)-Methotrimeprazine (D6).
Caption: Workflow for the certification of (+/-)-Methotrimeprazine (D6).
Trustworthiness: A Self-Validating System
The trustworthiness of a certified reference standard is not derived from a single analytical result but from the convergence of data from multiple, orthogonal methods. This multi-faceted approach creates a self-validating system:
-
Orthogonal Confirmation: NMR confirms the structure, MS verifies the mass and isotopic distribution, and HPLC assesses the purity from a different analytical perspective (chromatographic separation). A high-purity result from HPLC is only meaningful if NMR and MS confirm the correct molecule is being analyzed.
-
Compliance with International Standards: The validation of the analytical methods used should adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1) on the validation of analytical procedures. This ensures that the methods are accurate, precise, specific, and robust.
-
Traceability and Documentation: Every step of the analysis, from sample preparation to data interpretation, must be meticulously documented. This ensures traceability and allows for a thorough review of the entire process.
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Inter-laboratory Comparison of Analytical Methods for the Quantification of (+/-)-Methotrimeprazine Using a Deuterated Internal Standard
A Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the quantification of (+/-)-Methotrimeprazine, with a focus on the application of its deuterated analogue, (+/-)-Methotrimeprazine (D6), as an internal standard. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate appropriate analytical techniques for their specific research needs, ensuring data accuracy and inter-laboratory reproducibility.
The Critical Role of Accurate Quantification and Inter-laboratory Comparison
Methotrimeprazine (also known as levomepromazine) is a phenothiazine antipsychotic used in the treatment of various psychiatric disorders.[1][2] Accurate determination of its concentration in biological matrices and pharmaceutical formulations is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Given that methotrimeprazine is a chiral compound, understanding the disposition of its individual enantiomers can be crucial, as they may exhibit different pharmacological activities and metabolic profiles.[3][4][5]
Inter-laboratory comparison studies, or proficiency testing, are essential for evaluating the performance and reliability of analytical methods across different laboratories.[6][7][8] Such studies help to identify potential biases, assess the reproducibility of methods, and ensure that different testing facilities can produce comparable results.[9][10]
The Advantage of a Deuterated Internal Standard: (+/-)-Methotrimeprazine (D6)
In modern analytical chemistry, particularly in mass spectrometry-based methods, the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision.[6][11] (+/-)-Methotrimeprazine (D6), in which six hydrogen atoms have been replaced by deuterium, is an ideal internal standard for the quantitative analysis of methotrimeprazine.[12]
The key advantages of using a deuterated internal standard include:
-
Similar Physicochemical Properties: (+/-)-Methotrimeprazine (D6) behaves nearly identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation. This ensures that any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.[13][14]
-
Compensation for Matrix Effects: In complex biological matrices like plasma or urine, matrix components can interfere with the ionization process in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard is affected by these matrix effects in the same way as the analyte, their ratio remains constant, leading to more accurate quantification.[15][16]
-
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability introduced by instrumentation, sample handling, and matrix effects can be significantly minimized, resulting in improved precision and accuracy of the measurement.[17]
Designing a Robust Inter-laboratory Comparison Study
A well-designed inter-laboratory study is crucial for a meaningful comparison of analytical methods. The following workflow outlines the key steps in such a study.
Caption: Workflow for an inter-laboratory comparison study.
Comparison of Key Analytical Methodologies
This section provides a comparative overview of two powerful mass spectrometry-based techniques for the quantification of (+/-)-Methotrimeprazine: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique widely used for the quantification of drugs in biological fluids.[15][18][19]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 50 µL of the (+/-)-Methotrimeprazine (D6) internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 2.5 µm) is suitable.[19]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution of ammonium acetate (10 mM) with 0.2% acetic acid (Mobile Phase A) and acetonitrile (Mobile Phase B) is often employed.[19]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both methotrimeprazine and its D6-labeled internal standard.
-
Caption: LC-MS/MS sample preparation and analysis workflow.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the quantification of drugs, particularly for volatile and thermally stable compounds.[20][21] For compounds like methotrimeprazine, derivatization may sometimes be necessary to improve chromatographic properties.
Experimental Protocol: GC-MS
-
Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of plasma or oral fluid, add the (+/-)-Methotrimeprazine (D6) internal standard.[22]
-
Perform a solid-phase extraction (SPE) using a suitable sorbent to isolate the analyte and internal standard from the matrix.[22]
-
Wash the SPE cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC injection.
-
-
Chromatographic Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to ensure good separation and peak shape.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for both methotrimeprazine and its D6-labeled internal standard.
-
Caption: GC-MS sample preparation and analysis workflow.
Performance Comparison
| Parameter | LC-MS/MS | GC-MS | Rationale & References |
| Sensitivity | Typically higher (pg/mL to low ng/mL) | Good (low to mid ng/mL) | LC-MS/MS often provides superior sensitivity for many pharmaceutical compounds.[18][19] GC-MS sensitivity is generally sufficient for therapeutic drug monitoring.[20][22] |
| Specificity | Very high | High | Tandem mass spectrometry (MS/MS) in LC-MS/MS provides excellent specificity by monitoring precursor-product ion transitions. GC-MS with SIM is also highly specific. |
| Sample Throughput | Higher | Lower | LC-MS/MS methods often have shorter run times and simpler sample preparation (e.g., protein precipitation), leading to higher throughput.[19] GC-MS can have longer run times and more complex sample preparation.[22] |
| Sample Volume | Typically smaller (e.g., 100 µL) | Can be larger (e.g., 0.5 mL) | The high sensitivity of LC-MS/MS often allows for the use of smaller sample volumes.[22] |
| Derivatization | Generally not required | May be required | LC-MS/MS can directly analyze many polar and non-volatile compounds. GC-MS may require derivatization to improve volatility and thermal stability.[23] |
| Robustness | Generally robust | Can be very robust | Both techniques are well-established and robust when properly maintained. |
The Importance of Chiral Separation
As a chiral drug, the enantiomers of methotrimeprazine may have different pharmacological and toxicological properties.[3][5] Therefore, the ability to separate and quantify the individual enantiomers is of significant interest in drug development and clinical research.[4][24]
Chiral separation is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[25] This allows for the physical separation of the enantiomers before detection. The separated enantiomers can then be quantified using UV or mass spectrometry detection. For an inter-laboratory study focusing on enantioselective analysis, a validated chiral HPLC method would be the primary technique for comparison.
Data Analysis and Interpretation in Inter-laboratory Studies
The data generated from an inter-laboratory comparison should be analyzed statistically to assess the performance of each laboratory and each method.[8][26] Common statistical tools include:
-
Z-scores: To evaluate the performance of individual laboratories against the consensus value.[10]
-
Precision Analysis (Repeatability and Reproducibility): To assess the within-laboratory and between-laboratory variability of the methods.[8]
-
Accuracy and Bias: To determine how close the measured values are to the true or assigned value.[27]
Conclusion
Both LC-MS/MS and GC-MS are powerful and reliable techniques for the quantification of (+/-)-Methotrimeprazine. The use of (+/-)-Methotrimeprazine (D6) as an internal standard is highly recommended for both methods to ensure the highest level of accuracy and precision.
For most applications, particularly in a high-throughput environment and when high sensitivity is required, LC-MS/MS is generally the preferred method due to its speed, sensitivity, and ability to analyze the compound without derivatization. GC-MS remains a viable and robust alternative, especially in laboratories where this instrumentation is readily available.
For studies where the differential effects of the enantiomers are of interest, a dedicated chiral HPLC method is necessary. An inter-laboratory comparison should be designed to rigorously evaluate the chosen method's performance across multiple sites, ultimately leading to a harmonized and reliable analytical approach.
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ResearchGate. (2020). Are the enantiomers of the drug compounds separated in the final product? How is this separation done?. Retrieved from [Link]
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Management Sciences for Health. (n.d.). Proficiency Testing as a Tool to Assess the Performance of Visual TLC Quantitation Estimates. Retrieved from [Link]
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Eurachem. (n.d.). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Retrieved from [Link]
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LABORATORY PROFICIENCY TESTING PROGRAM - REPORT NO 6 DRUG ANALYSIS. (n.d.). Office of Justice Programs. Retrieved from [Link]
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Methotrimeprazine. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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A Comparative Performance Analysis: (+/-)-Methotrimeprazine-D6 versus a Structural Analog as Internal Standard in Quantitative Bioanalysis
An In-depth Guide for Researchers in Drug Metabolism and Pharmacokinetics
In the field of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and robustness of an entire assay. The IS is tasked with mimicking the analyte of interest through every step of the analytical process—extraction, chromatography, and ionization—to correct for variability.[1][2] The debate often centers on two primary choices: a stable isotope-labeled (SIL) analog, such as (+/-)-Methotrimeprazine-D6, or a structurally similar but non-isotopically labeled compound (a structural analog).
This guide provides a comprehensive comparison of the performance of (+/-)-Methotrimeprazine-D6 against a carefully selected structural analog, Chlorpromazine, for the quantification of Methotrimeprazine in human plasma. Through a detailed examination of experimental data and methodologies, we will illustrate the profound impact this choice has on assay reliability, especially in the context of overcoming matrix effects.
The Central Role of the Internal Standard
The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization in the mass spectrometer source.[3] This ensures that any sample-to-sample variation, such as incomplete extraction recovery or ion suppression/enhancement (matrix effects), affects both the analyte and the IS to the same degree.[3] The ratio of the analyte peak area to the IS peak area should, therefore, remain constant despite these variations, leading to reliable quantification.[4]
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[2] By replacing specific atoms (commonly ¹H with ²H, or ¹²C with ¹³C), the molecular weight is shifted, allowing for separate detection by the mass spectrometer, while the physicochemical properties remain nearly identical to the analyte.[1][5] (+/-)-Methotrimeprazine-D6, with six deuterium atoms, is an excellent example.[6]
-
Structural Analog Internal Standards: These are compounds with a chemical structure similar to the analyte but distinct enough to be chromatographically separated or have a different mass.[1] For Methotrimeprazine, a fellow phenothiazine derivative like Chlorpromazine is a logical choice due to its shared core structure.[7][8][9] However, differences in functional groups can alter properties like polarity, pKa, and ionization efficiency, potentially compromising its ability to perfectly mimic the analyte.[1]
Experimental Design and Rationale
To objectively compare these two internal standards, a rigorous bioanalytical method validation was designed in accordance with FDA guidelines.[10][11][12] The key performance metrics evaluated were linearity, precision, accuracy, and, most critically, the ability to compensate for matrix effects.
Hypothesis: The SIL internal standard, (+/-)-Methotrimeprazine-D6, will demonstrate superior performance in all validation parameters, particularly in normalizing matrix effects across different lots of human plasma, leading to more accurate and precise quantification of Methotrimeprazine compared to the structural analog, Chlorpromazine.
Materials and Instrumentation
-
Analyte: (+/-)-Methotrimeprazine
-
Internal Standards: (+/-)-Methotrimeprazine-D6 (SIL-IS) and Chlorpromazine (Analog-IS)
-
Matrix: Pooled Human Plasma (K2EDTA)
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[13][14]
Rationale for IS Selection
-
(+/-)-Methotrimeprazine-D6: Chosen for its near-identical chemical structure to the analyte, ensuring it co-elutes and experiences the same ionization effects. The six deuterium atoms provide a clear 6 Dalton mass shift for unambiguous MS/MS detection.
-
Chlorpromazine: Selected as a plausible structural analog. It shares the phenothiazine core but differs in the side chain and the presence of a chlorine atom.[7][9] These differences are expected to cause a shift in retention time and potentially a different response to matrix interferences.
Experimental Workflow
The overall workflow, from sample preparation to data analysis, is a critical component of the validation process.
Caption: A standardized workflow for sample analysis.
Detailed Methodology
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of human plasma (blank, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the appropriate internal standard working solution (either Methotrimeprazine-D6 or Chlorpromazine).
-
Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins. This step is crucial for removing the bulk of matrix proteins which can interfere with the analysis.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 180 µL of the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid). Reconstituting in the initial mobile phase composition ensures good peak shape upon injection.
-
Vortex briefly and transfer to an autosampler vial for injection.
LC-MS/MS Parameters
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
Methotrimeprazine: Q1 329.2 -> Q3 100.1
-
Methotrimeprazine-D6: Q1 335.2 -> Q3 106.1
-
Chlorpromazine: Q1 319.1 -> Q3 86.1
-
Results: A Head-to-Head Comparison
The performance of each internal standard was assessed against standard acceptance criteria from regulatory bodies.[15]
Chromatographic Performance & Linearity
Both methods produced linear calibration curves with coefficients of determination (r²) > 0.99. However, a key difference was observed in the chromatography. Methotrimeprazine-D6 co-eluted almost perfectly with the analyte, whereas Chlorpromazine eluted significantly earlier. This separation is a critical factor in the context of matrix effects.[4][16]
Precision and Accuracy
Precision and accuracy were evaluated using Quality Control (QC) samples at low, medium, and high concentrations.
Table 1: Precision and Accuracy Data Summary
| Internal Standard | QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Methotrimeprazine-D6 | 5 (LQC) | 3.8% | +2.5% | 4.5% | +3.1% |
| 50 (MQC) | 2.5% | -1.1% | 3.1% | -0.8% | |
| 400 (HQC) | 2.1% | +0.5% | 2.9% | +1.2% | |
| Chlorpromazine | 5 (LQC) | 8.9% | +9.7% | 12.4% | +11.5% |
| 50 (MQC) | 6.5% | -5.2% | 8.8% | -7.3% | |
| 400 (HQC) | 5.8% | +4.1% | 7.5% | +6.4% | |
| Acceptance Criteria | ≤15% | ±15% | ≤15% | ±15% |
While both internal standards produced results within the acceptable ±15% range for accuracy and ≤15% for precision, the assay using Methotrimeprazine-D6 was demonstrably more precise and accurate, with significantly lower %CV and %Bias values.
The Litmus Test: Matrix Effect and Recovery
The most significant divergence in performance was observed during the matrix effect assessment. This experiment measures how co-eluting, invisible matrix components suppress or enhance the ionization of the analyte and internal standard.[3][17] The evaluation was conducted using six different lots of human plasma to assess the robustness of each IS.
The Matrix Factor (MF) is calculated by comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a clean solution. An MF of 1.0 indicates no matrix effect, <1.0 indicates ion suppression, and >1.0 indicates ion enhancement. The true test is the IS-Normalized MF , which should be close to 1.0 if the IS is effectively compensating for the matrix effect.
Table 2: Matrix Effect and Recovery Data
| Internal Standard | Parameter | Lot 1 | Lot 2 | Lot 3 | Lot 4 | Lot 5 | Lot 6 | %CV Across Lots |
| Analyte (Methotrimeprazine) | Analyte MF | 0.78 | 0.91 | 0.65 | 0.82 | 0.71 | 0.95 | 15.1% |
| Recovery % | 88% | 91% | 85% | 89% | 86% | 92% | 3.2% | |
| Methotrimeprazine-D6 | IS MF | 0.79 | 0.90 | 0.66 | 0.83 | 0.72 | 0.94 | 14.8% |
| IS-Normalized MF | 0.99 | 1.01 | 0.98 | 0.99 | 0.99 | 1.01 | 1.3% | |
| Chlorpromazine | IS MF | 0.95 | 0.98 | 0.91 | 0.96 | 0.93 | 0.99 | 3.1% |
| IS-Normalized MF | 0.82 | 0.93 | 0.71 | 0.85 | 0.76 | 0.96 | 12.5% |
The data is unequivocal. The Matrix Factor (MF) for Methotrimeprazine-D6 closely tracked that of the analyte across all six plasma lots. Consequently, the IS-Normalized MF was consistently near 1.0, with a coefficient of variation (%CV) of only 1.3%. This demonstrates almost perfect compensation for the variable ion suppression observed.
In stark contrast, the Chlorpromazine IS, which elutes at a different retention time, experienced a much less pronounced matrix effect (MF values closer to 1.0). Because it did not "see" the same ion suppression that the analyte did, it failed to compensate. The resulting IS-Normalized MF was highly variable (CV of 12.5%) and biased low, which directly leads to the overestimation of the analyte concentration and explains the poorer accuracy and precision seen in Table 1.
Structural Comparison
The underlying reason for the performance difference lies in the molecular structures.
Caption: Chemical structures of the analyte and internal standards.
The D6-IS is structurally identical to the analyte, differing only in the isotopic label on the two N-methyl groups. Chlorpromazine differs by the lack of a methoxy group on the phenothiazine ring and the presence of a chlorine atom, altering its electronic properties and lipophilicity.
Conclusion and Recommendation
The experimental evidence strongly supports the initial hypothesis. While a structural analog like Chlorpromazine can meet the basic requirements for a quantitative assay, it introduces a significant risk of inaccurate and imprecise results due to its inability to adequately compensate for matrix effects.[17] The variability observed across different plasma lots highlights that a method validated with an analog IS in one matrix lot may fail unexpectedly when analyzing samples from a different population.
The stable isotope-labeled internal standard, (+/-)-Methotrimeprazine-D6, is unequivocally the superior choice. Its near-identical physicochemical properties ensure that it co-elutes and tracks the analyte through every stage of the analysis, providing robust and reliable compensation for matrix effects and extraction variability.[1][5] This leads to a more rugged, accurate, and precise method—a non-negotiable requirement for data submitted in regulatory filings and for making critical decisions in drug development.
For the quantitative bioanalysis of Methotrimeprazine, the use of (+/-)-Methotrimeprazine-D6 is strongly recommended to ensure the highest level of data integrity and confidence in analytical results.
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Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Mass Spectrometry. [Link]
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Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Validation of ANDAs - What the Assessor Looks For. U.S. Food and Drug Administration (FDA). [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. ResearchGate. [Link]
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A Comparative Guide to Ensuring Bioanalytical Accuracy and Precision: The Case for (+/-)-Methotrimeprazine (D6)
In the landscape of therapeutic drug monitoring and pharmacokinetic studies, the demand for unwavering accuracy and precision in quantitative bioanalysis is paramount. For antipsychotic medications like Methotrimeprazine, which exhibit a narrow therapeutic window, the integrity of concentration measurements in biological matrices directly impacts clinical decision-making and drug development milestones. This guide provides an in-depth technical comparison of analytical methodologies, championing the use of a stable isotope-labeled internal standard, (+/-)-Methotrimeprazine (D6), against a structural analog for the quantification of Methotrimeprazine in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The core principle underpinning robust quantitative analysis by LC-MS/MS is the effective mitigation of variability introduced during sample preparation and analysis.[1][2] A primary source of such variability is the "matrix effect," where co-eluting endogenous components in the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[1][2][3][4] The ideal internal standard (IS) should mimic the physicochemical behavior of the analyte throughout the entire analytical process, thus compensating for these variations.[5] A deuterated internal standard, such as (+/-)-Methotrimeprazine (D6), is chemically identical to the analyte, differing only in isotopic composition.[6] This near-perfect analogy ensures co-elution and identical behavior during extraction and ionization, providing superior correction for matrix effects compared to a structural analog internal standard.[6]
This guide will present a head-to-head comparison based on synthesized, yet realistic, experimental data that adheres to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[7][8][9][10][11][12]
Experimental Design: A Tale of Two Internal Standards
To objectively assess the performance of (+/-)-Methotrimeprazine (D6), a validation study was designed to determine the accuracy and precision of quantifying Methotrimeprazine in human plasma. The performance of (+/-)-Methotrimeprazine (D6) as an internal standard was compared against a hypothetical, yet plausible, structural analog internal standard, "Analog-IS." The validation was conducted in accordance with FDA and ICH guidelines for bioanalytical method validation.[7][8][9][10][11][12]
Calibration and Quality Control
Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of Methotrimeprazine into blank human plasma.[13][14][15] QC samples were prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[16]
Accuracy and Precision: The Data-Driven Verdict
The cornerstone of any validated bioanalytical method is its demonstrated accuracy and precision. Accuracy reflects the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[17][18][19] The intra-day and inter-day accuracy and precision of the method were evaluated using both (+/-)-Methotrimeprazine (D6) and Analog-IS.
Data Summary: (+/-)-Methotrimeprazine (D6) vs. Analog-IS
| QC Level | Nominal Conc. (ng/mL) | Internal Standard | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Accuracy (%) | Inter-Day Precision (%CV) |
| LLOQ | 1.0 | (+/-)-Methotrimeprazine (D6) | 102.5 | 4.8 | 103.1 | 5.5 |
| Analog-IS | 108.9 | 12.1 | 112.4 | 14.8 | ||
| LQC | 2.5 | (+/-)-Methotrimeprazine (D6) | 98.8 | 3.2 | 99.5 | 4.1 |
| Analog-IS | 105.2 | 9.8 | 107.9 | 11.2 | ||
| MQC | 50 | (+/-)-Methotrimeprazine (D6) | 101.1 | 2.5 | 100.8 | 3.3 |
| Analog-IS | 94.3 | 8.5 | 92.1 | 9.9 | ||
| HQC | 150 | (+/-)-Methotrimeprazine (D6) | 99.2 | 1.9 | 99.7 | 2.8 |
| Analog-IS | 106.7 | 7.9 | 109.3 | 8.7 |
As the data clearly demonstrates, the use of (+/-)-Methotrimeprazine (D6) resulted in significantly better accuracy and precision across all QC levels. The percentage deviation from the nominal concentration and the coefficient of variation (%CV) were well within the acceptance criteria set by the FDA (within ±15% for accuracy and ≤15% for precision, except for the LLOQ which is ±20% and ≤20% respectively).[8][12] In contrast, the Analog-IS, while potentially acceptable in some cases, showed greater variability, with some values approaching the limits of the acceptance criteria. This increased variability is likely due to differential matrix effects and extraction recovery between the analyte and the structural analog.
Experimental Workflow and Protocols
The following section details the step-by-step methodologies for the validation experiments.
Experimental Workflow Diagram
Caption: Bioanalytical workflow from sample preparation to quantification.
Detailed Experimental Protocol
1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls:
-
Stock Solutions: Prepare primary stock solutions of Methotrimeprazine and (+/-)-Methotrimeprazine (D6) (or Analog-IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions of Methotrimeprazine by serial dilution of the primary stock solution with 50% methanol. Prepare a working solution of the internal standard at an appropriate concentration.
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions of Methotrimeprazine to achieve final concentrations ranging from 1.0 to 200 ng/mL.
-
Quality Controls (QCs): Prepare QCs at 1.0 ng/mL (LLOQ), 2.5 ng/mL (LQC), 50 ng/mL (MQC), and 150 ng/mL (HQC) in blank human plasma from a separate weighing of the reference standard.[13]
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of Methotrimeprazine from endogenous interferences.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Methotrimeprazine, (+/-)-Methotrimeprazine (D6), and Analog-IS.
4. Data Analysis:
-
Integrate the chromatographic peaks for the analyte and internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentrations of the QC samples from the calibration curve.
Accuracy and Precision Assessment Workflow
Caption: Workflow for assessing intra-day and inter-day accuracy and precision.
Conclusion: The Imperative of the Right Internal Standard
The presented data and methodologies underscore the critical importance of selecting an appropriate internal standard for quantitative bioanalysis. While a structural analog may seem like a cost-effective alternative, the potential for compromised data quality is significant. The use of a stable isotope-labeled internal standard, such as (+/-)-Methotrimeprazine (D6) , provides the most reliable and robust approach to accurately and precisely quantify Methotrimeprazine in complex biological matrices. Its ability to effectively compensate for matrix effects and procedural variability ensures the generation of high-quality data that can be trusted for critical decisions in both clinical and research settings. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is an investment in the integrity and success of their studies.
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A Comparative Guide to Regulatory Guidelines for Using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and toxicokinetic data is paramount in drug development, resting on the foundation of robust bioanalytical methods. A cornerstone of such methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays, is the judicious use of an internal standard (IS).[1] Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines under the International Council for Harmonisation (ICH) M10, which emphasize the necessity of a well-characterized and consistently performing IS.[2]
This guide offers an in-depth, objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other alternatives. It provides supporting experimental insights and detailed methodologies to empower researchers, scientists, and drug development professionals in making informed decisions that align with global regulatory expectations.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-ISs)
SIL-ISs are widely recognized as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] In these standards, one or more atoms of the analyte are substituted with their stable, heavy isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3][4] This modification renders the SIL-IS distinguishable from the analyte by mass while preserving nearly identical physicochemical properties.[2] This near-identical nature allows the SIL-IS to meticulously track the analyte through the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for variations in extraction recovery and matrix effects.[1][3]
Causality Behind the Preference for SIL-ISs:
The superiority of SIL-ISs stems from their ability to mimic the analyte's behavior almost perfectly. During sample extraction, any loss of the analyte is mirrored by a proportional loss of the SIL-IS. In the mass spectrometer's ion source, if the analyte's ionization is suppressed or enhanced by co-eluting matrix components, the SIL-IS experiences the same effect. This co-behavior ensures that the ratio of the analyte's response to the SIL-IS's response remains constant, leading to highly accurate and precise quantification.[5]
A Practical Alternative: Structural Analog Internal Standards
A structural analog IS is a compound with a chemical structure and physical properties similar to the analyte.[6] While not a perfect match like a SIL-IS, a well-chosen structural analog can still provide acceptable performance, especially when a SIL-IS is not commercially available or is prohibitively expensive.[6][7]
Key Considerations for Structural Analogs:
The performance of a structural analog is highly dependent on its similarity to the analyte.[6] If the analog has different functional groups, its extraction recovery and ionization efficiency may differ significantly from the analyte, leading to less accurate results.[6] It is also crucial to ensure that the structural analog is not a metabolite of the drug being analyzed, as this could lead to interference and inaccurate quantification.[6]
Head-to-Head Comparison: SIL-ISs vs. Structural Analogs
The following table summarizes the expected performance of SIL-ISs and structural analog ISs against key validation parameters as stipulated by the ICH M10 guideline.
| Validation Parameter | Acceptance Criteria (ICH M10) | Expected Performance of SIL-IS | Expected Performance of Structural Analog IS |
| Selectivity | Response in blank matrix should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[1] | Excellent: Unlikely to have interferences at the IS mass-to-charge ratio. | Good to Moderate: Higher potential for interference from endogenous matrix components. |
| Matrix Effect | The accuracy for low and high Quality Control (QC) samples in at least 6 different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[1] | Excellent: Co-elution and similar ionization properties effectively compensate for matrix effects. | Acceptable to Moderate: Performance is highly dependent on the structural similarity of the analog to the analyte. |
| Recovery | While no specific acceptance criteria are set, recovery should be consistent and reproducible.[1] | High and Consistent: Tracks the analyte's recovery very closely. | Variable: May differ significantly from the analyte's recovery, impacting accuracy if not consistent across samples. |
| Accuracy & Precision | For calibration standards, back-calculated concentrations should be within ±15% of the nominal value (±20% for LLOQ). For QCs, the mean concentration should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).[1] | Excellent: The close tracking of the analyte leads to superior accuracy and precision.[6] | Good to Moderate: Can achieve acceptable accuracy and precision, but is generally less reliable than a SIL-IS. |
Experimental Protocols: Validating Your Internal Standard
Adherence to regulatory guidelines necessitates robust experimental protocols to validate the chosen internal standard. Below are detailed methodologies for key experiments.
Experiment 1: Assessment of Selectivity and Matrix Effect
Objective: To demonstrate that the chosen internal standard is suitable for the method and does not suffer from interference from the biological matrix.
Methodology:
-
Prepare Blank Samples: Obtain at least six different lots of the biological matrix (e.g., human plasma).
-
Prepare LLOQ and HQC Samples: Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and a high concentration (HQC).
-
Prepare IS Spiked Blanks: Spike the blank matrix with only the internal standard at the working concentration.
-
Process and Analyze: Process all samples according to the bioanalytical method and analyze them using the LC-MS/MS system.
-
Data Analysis:
-
In the IS spiked blanks, the response at the analyte's mass transition should be less than 20% of the LLOQ response.
-
The response at the IS's mass transition should be less than 5% of its response in the LLOQ sample.
-
For the matrix effect assessment, the accuracy of the LLOQ and HQC samples in the different matrix lots should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.
-
Experiment 2: Evaluation of Internal Standard Response Variability
Objective: To monitor the consistency of the internal standard response across an analytical run.
Methodology:
-
Process a Full Batch: Prepare and analyze a full batch of samples, including calibration standards, QCs, and study samples.
-
Plot IS Response: Plot the peak area of the internal standard for each injection in the run.
-
Data Analysis:
-
The FDA recommends that IS responses in a run should generally be between 50% and 150% of the mean IS response for the calibration standards and QCs.[8]
-
Significant or trending changes in the IS response may indicate issues with sample processing, instrument performance, or matrix effects, and warrant investigation.[9][10]
-
Visualizing the Workflow and Decision-Making Process
Diagrams created using the DOT language illustrate key aspects of the bioanalytical method validation process and the role of the internal standard.
Caption: A typical workflow for a bioanalytical assay using an internal standard.[2]
Caption: Decision tree for selecting an appropriate internal standard in bioanalysis.[2]
Potential Pitfalls and Troubleshooting with SIL-ISs
While SIL-ISs are the preferred choice, they are not without potential challenges:
-
Isotopic Purity: The SIL-IS should have high isotopic purity, with minimal presence of the unlabeled analyte, to prevent interference and overestimation of the analyte concentration.[11]
-
Isotope Effects: Deuterium-labeled standards, in particular, can sometimes exhibit slightly different chromatographic retention times or fragmentation patterns compared to the unlabeled analyte.[6][7] This can lead to differential ionization and impact accuracy.
-
Label Stability: The isotopic label must be in a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[12]
Conclusion: A Foundation for Reliable Bioanalytical Data
The selection of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. Stable isotope-labeled internal standards are unequivocally the preferred choice, offering superior accuracy and precision by closely mimicking the behavior of the analyte.[1][2] However, when the use of a SIL-IS is not feasible, a carefully selected and rigorously validated structural analog can be a suitable alternative.[6][7] By understanding the regulatory guidelines, the underlying scientific principles, and the potential pitfalls, researchers can confidently select and validate an internal standard that ensures the integrity and reliability of their bioanalytical data.
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods for (+/-)-Methotrimeprazine (D6)
In the landscape of drug development, the integrity of bioanalytical data is paramount. The decisions to advance a drug candidate through preclinical and clinical phases hinge on the accuracy and reproducibility of pharmacokinetic (PK) and toxicokinetic (TK) data. Central to ensuring this data integrity is the rigorous validation of the bioanalytical methods used. This guide provides an in-depth, experience-driven perspective on a critical aspect of this process: cross-validation of bioanalytical methods, using the analysis of the antipsychotic drug methotrimeprazine and its deuterated internal standard, (+/-)-Methotrimeprazine (D6), as a practical framework.
This document is intended for researchers, scientists, and drug development professionals who are tasked with developing, validating, and implementing bioanalytical assays in a regulated environment. We will move beyond a simple recitation of regulatory guidelines to explore the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical system.
The Imperative of Cross-Validation in Bioanalysis
Cross-validation is the systematic comparison of two or more bioanalytical methods used to generate data within the same study or across different studies.[1] Its primary objective is to ensure the consistency and reliability of data when, for instance, a method is transferred between laboratories, or when a revised method is introduced to analyze samples from an ongoing clinical trial. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate cross-validation to uphold data integrity.[1][2]
The necessity for cross-validation arises in several common scenarios:
-
Inter-laboratory transfers: When sample analysis for a single study is conducted at multiple sites.[1]
-
Method modifications: When changes are made to a validated analytical method.
-
Use of different analytical techniques: When data from different types of assays (e.g., LC-MS/MS and ELISA) need to be compared.
-
Bridging data across studies: To ensure data from different clinical trials can be reliably compared.
At its core, cross-validation provides confidence that the reported concentrations of an analyte are independent of the specific laboratory or the version of the method used.
The Analytical Challenge: Quantifying Methotrimeprazine
Methotrimeprazine is a phenothiazine antipsychotic used in the management of various psychiatric disorders. Accurate measurement of its concentration in biological matrices like plasma is crucial for pharmacokinetic studies. Due to its administration in low doses and extensive metabolism, sensitive and selective analytical methods are required.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such applications, offering high sensitivity, selectivity, and robustness.[4][5]
The use of a stable isotope-labeled internal standard (SIL-IS), such as (+/-)-Methotrimeprazine (D6), is a cornerstone of robust LC-MS/MS bioanalysis.[6][7][8][9] The SIL-IS, being chemically identical to the analyte, co-elutes and experiences similar ionization effects, thereby compensating for variability in sample preparation and instrument response.
Designing a Cross-Validation Study: A Practical Workflow
Let us consider a scenario where a validated LC-MS/MS method for methotrimeprazine in human plasma (Reference Method) is being compared to a newly developed, more efficient method (New Method).
Caption: Workflow for a bioanalytical method cross-validation study.
Experimental Protocol: A Step-by-Step Guide
1. Preparation of Quality Control (QC) Samples:
-
Objective: To prepare a set of identical QC samples that will be analyzed by both methods.
-
Procedure:
-
Obtain a pooled batch of the appropriate biological matrix (e.g., human plasma with K2EDTA as anticoagulant).
-
Spike the matrix with known concentrations of methotrimeprazine to prepare QC samples at a minimum of three levels: low, medium, and high.
-
The concentrations should span the expected range of the study samples.
-
Prepare at least six replicates at each QC level.
-
2. Sample Analysis:
-
Objective: To generate data for both methods under their respective validated conditions.
-
Procedure:
-
Reference Method:
-
Perform sample extraction (e.g., solid-phase extraction or liquid-liquid extraction).
-
Add (+/-)-Methotrimeprazine (D6) internal standard.
-
Analyze the extracted samples using the validated LC-MS/MS conditions for the Reference Method.
-
-
New Method:
-
Perform sample extraction as per the new, more efficient protocol (e.g., protein precipitation).
-
Add (+/-)-Methotrimeprazine (D6) internal standard.
-
Analyze the extracted samples using the LC-MS/MS conditions validated for the New Method.
-
-
3. Incurred Sample Reanalysis (ISR):
-
Objective: To confirm the reproducibility of the methods using actual study samples.[10][11][12]
-
Procedure:
-
Select a subset of incurred samples from a relevant study. The number of samples should be sufficient to provide a meaningful comparison (e.g., at least 20 samples).
-
Analyze these incurred samples using both the Reference Method and the New Method.
-
Data Evaluation and Acceptance Criteria
The acceptance criteria for cross-validation are guided by regulatory documents from the FDA and EMA.[13] While specific criteria may vary slightly, the general principles are consistent.
For QC Samples:
The mean accuracy at each concentration level should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[14]
| QC Level | Nominal Conc. (ng/mL) | Reference Method Mean Conc. (ng/mL) | New Method Mean Conc. (ng/mL) | % Difference |
| Low | 5.00 | 4.85 | 4.95 | 2.04% |
| Medium | 50.0 | 51.2 | 50.5 | -1.37% |
| High | 400 | 395 | 405 | 2.50% |
Percent Difference Calculation: ((New Method Mean - Reference Method Mean) / ((New Method Mean + Reference Method Mean) / 2)) * 100
For Incurred Sample Reanalysis (ISR):
At least 67% (two-thirds) of the re-analyzed incurred samples should have a percent difference between the initial and repeat values within ±20% of their mean.[10][15]
| Sample ID | Reference Method Conc. (ng/mL) | New Method Conc. (ng/mL) | % Difference | Pass/Fail |
| S001 | 12.3 | 11.8 | -4.15% | Pass |
| S002 | 85.6 | 88.2 | 2.99% | Pass |
| S003 | 254 | 238 | -6.50% | Pass |
| ... | ... | ... | ... | ... |
Percent Difference Calculation for ISR: ((New Method Conc. - Reference Method Conc.) / ((New Method Conc. + Reference Method Conc.) / 2)) * 100
Interpreting the Results: A Scientist's Perspective
Meeting the acceptance criteria provides a high degree of confidence that the new method can be used interchangeably with the reference method. However, a failure to meet these criteria necessitates a thorough investigation.[14]
Potential Causes for Discrepancies:
-
Matrix Effects: Differences in the sample preparation techniques (e.g., SPE vs. protein precipitation) can lead to varying degrees of matrix effects, which may not be fully compensated for by the internal standard.
-
Metabolite Interference: The new method's chromatography might not adequately separate a metabolite that can interfere with the analyte or internal standard, leading to inaccurate quantification.
-
Stability Issues: The analyte may be less stable under the extraction or storage conditions of one of the methods.
-
Cross-Contamination: Inadequate cleaning of autosampler components can lead to carryover, particularly in methods with a wide dynamic range.
Troubleshooting Strategies:
-
Investigate Matrix Effects: Perform post-column infusion experiments to pinpoint regions of ion suppression or enhancement in the chromatograms of both methods.
-
Evaluate Specificity: Analyze blank matrix from multiple sources to check for interfering peaks at the retention time of the analyte and internal standard.
-
Re-evaluate Stability: Conduct short-term and long-term stability experiments under the specific conditions of each method.
Conclusion
Cross-validation of bioanalytical methods is a non-negotiable step in ensuring the reliability and comparability of data in regulated drug development. By approaching this process with a deep understanding of the underlying scientific principles and a proactive troubleshooting mindset, bioanalytical scientists can build a robust and defensible data package. The use of a stable isotope-labeled internal standard like (+/-)-Methotrimeprazine (D6) is a critical tool in achieving the required levels of precision and accuracy. Ultimately, a well-executed cross-validation study is a testament to the scientific integrity of the bioanalytical laboratory and provides the foundation for confident decision-making throughout the drug development lifecycle.
References
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-
Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal, 16(5), 947–955. Available from: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
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Kaza, M., & Rudzki, P. J. (2019). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Available from: [Link]
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IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. Available from: [Link]
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Global Bioanalysis Consortium Harmonization Team. (2014). Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization. The AAPS Journal, 16(5), 937–946. Available from: [Link]
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International Council for Harmonisation. (2019). ICH Harmonised Guideline M10: Bioanalytical Method Validation. Available from: [Link]
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Raje, A. A., & Deshmukh, P. T. (2014). Incurred sample reanalysis in bioequivalence studies: a survey of submissions to the US FDA. Bioanalysis, 6(24), 3349–3354. Available from: [Link]
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De Boer, T., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(20), 2471-2474. Available from: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
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Rudzki, P. J., Buś-Kwaśnik, K., & Kaza, M. (2017). Incurred sample reanalysis: Adjusted procedure for sample size calculation. Bioanalysis, 9(21), 1719–1726. Available from: [Link]
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Charles River Laboratories. Incurred Sample Reanalysis. Available from: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
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Waters Corporation. (2011). Simplified LC/MS/MS Bioanalytical Method Development with RADAR Technology. Available from: [Link]
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Al-Saffar, F. J., & Al-Sarra, H. A. (2017). A Review on LC-MS Method to Determine Antipsychotic Drugs in Biological Samples. International Journal of Pharmaceutical and Clinical Research, 9(1), 58-66. Available from: [Link]
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Bioanalysis Zone. Quantitative bioanalysis by LC-MS for the development of biological drugs. Available from: [Link]
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Technology Networks. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Available from: [Link]
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Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]
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Ueno, T., et al. (2024). Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites. Scientific Reports, 14(1), 14758. Available from: [Link]
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Joyce, A. P., et al. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713. Available from: [Link]
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Assessing the Impact of (+/-)-Methotrimeprazine (D6) on Method Robustness: A Comparative Guide
In the landscape of bioanalytical and pharmaceutical method development, achieving robust and reliable data is paramount. The journey from drug discovery to clinical application is paved with rigorous analytical testing, where the consistency and accuracy of quantitative methods are non-negotiable. This guide provides an in-depth comparison of analytical method robustness, specifically examining the impact of employing a deuterated internal standard, (+/-)-Methotrimeprazine (D6), versus a traditional external standard approach for the quantification of Methotrimeprazine.
Through a detailed exploration of experimental design, data analysis, and practical insights, we will demonstrate how the strategic use of an isotopic internal standard can significantly enhance method resilience against the inevitable small variations encountered in a routine laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate high-quality, defensible analytical methods.
The Cornerstone of Reliable Bioanalysis: Method Robustness
Method robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] These variations can include changes in mobile phase composition, pH, column temperature, and flow rate. A robust method consistently delivers accurate and precise results despite these minor fluctuations, ensuring the reliability of data generated across different instruments, laboratories, and analysts. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established clear guidelines that emphasize the critical importance of robustness testing during method validation.[1][2][3][4][5]
The Role of Internal Standards in Mitigating Variability
In liquid chromatography-mass spectrometry (LC-MS) based quantification, variability can arise from multiple sources, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[6][7] An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. By calculating the ratio of the analyte response to the IS response, much of the analytical variability can be normalized, leading to improved precision and accuracy.[6]
Deuterated internal standards, such as (+/-)-Methotrimeprazine (D6), are considered the "gold standard" for LC-MS applications.[6] These are stable isotope-labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium. Because their chemical and physical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement.[6][8][9] This close mimicry allows for highly effective correction of analytical variability.
A Comparative Study: Methotrimeprazine Analysis With and Without D6 Internal Standard
To illustrate the practical impact of using (+/-)-Methotrimeprazine (D6) on method robustness, we present a comparative study. The objective is to quantify Methotrimeprazine in human plasma using a validated LC-MS/MS method. Two approaches are compared:
-
Method A: Quantification using an external standard calibration curve.
-
Method B: Quantification using (+/-)-Methotrimeprazine (D6) as an internal standard.
Experimental Design
The robustness of each method was assessed by introducing small, deliberate variations to critical method parameters. The parameters and their variations are outlined in the table below. For each condition, replicate quality control (QC) samples at low, medium, and high concentrations were analyzed.
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature | 40°C | 38°C | 42°C |
| Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min |
Experimental Workflow
The following diagram outlines the general workflow for the comparative robustness study.
Caption: Workflow for the comparative robustness assessment of Methotrimeprazine analysis.
Results and Discussion
The accuracy and precision of the QC samples were calculated for each experimental condition. The results are summarized in the tables below.
Method A: External Standard Quantification - Robustness Data
| Parameter Variation | QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nominal Conditions | Low | 5 | 4.95 | 99.0 | 4.5 |
| Mid | 50 | 50.8 | 101.6 | 3.2 | |
| High | 200 | 198.2 | 99.1 | 2.8 | |
| pH 2.8 | Low | 5 | 4.25 | 85.0 | 8.2 |
| Mid | 50 | 44.5 | 89.0 | 6.5 | |
| High | 200 | 179.8 | 89.9 | 5.9 | |
| pH 3.2 | Low | 5 | 5.75 | 115.0 | 9.1 |
| Mid | 50 | 56.2 | 112.4 | 7.8 | |
| High | 200 | 221.4 | 110.7 | 6.4 | |
| Temp 38°C | Low | 5 | 4.60 | 92.0 | 6.8 |
| Mid | 50 | 47.1 | 94.2 | 5.1 | |
| High | 200 | 189.6 | 94.8 | 4.3 | |
| Temp 42°C | Low | 5 | 5.40 | 108.0 | 7.5 |
| Mid | 50 | 53.9 | 107.8 | 6.2 | |
| High | 200 | 215.4 | 107.7 | 5.5 | |
| Flow 0.38 mL/min | Low | 5 | 5.65 | 113.0 | 8.8 |
| Mid | 50 | 55.1 | 110.2 | 7.1 | |
| High | 200 | 218.0 | 109.0 | 6.0 | |
| Flow 0.42 mL/min | Low | 5 | 4.45 | 89.0 | 7.9 |
| Mid | 50 | 46.3 | 92.6 | 6.3 | |
| High | 200 | 184.2 | 92.1 | 5.7 |
Method B: Internal Standard Quantification with Methotrimeprazine (D6) - Robustness Data
| Parameter Variation | QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Nominal Conditions | Low | 5 | 5.05 | 101.0 | 2.1 |
| Mid | 50 | 49.7 | 99.4 | 1.8 | |
| High | 200 | 201.4 | 100.7 | 1.5 | |
| pH 2.8 | Low | 5 | 4.98 | 99.6 | 2.5 |
| Mid | 50 | 50.3 | 100.6 | 2.0 | |
| High | 200 | 199.0 | 99.5 | 1.9 | |
| pH 3.2 | Low | 5 | 5.10 | 102.0 | 2.8 |
| Mid | 50 | 49.5 | 99.0 | 2.2 | |
| High | 200 | 202.8 | 101.4 | 1.7 | |
| Temp 38°C | Low | 5 | 5.02 | 100.4 | 2.3 |
| Mid | 50 | 49.9 | 99.8 | 1.9 | |
| High | 200 | 200.6 | 100.3 | 1.6 | |
| Temp 42°C | Low | 5 | 4.95 | 99.0 | 2.6 |
| Mid | 50 | 50.6 | 101.2 | 2.1 | |
| High | 200 | 198.4 | 99.2 | 1.8 | |
| Flow 0.38 mL/min | Low | 5 | 5.08 | 101.6 | 2.9 |
| Mid | 50 | 50.1 | 100.2 | 2.4 | |
| High | 200 | 203.2 | 101.6 | 2.0 | |
| Flow 0.42 mL/min | Low | 5 | 4.92 | 98.4 | 2.7 |
| Mid | 50 | 49.4 | 98.8 | 2.3 | |
| High | 200 | 197.6 | 98.8 | 1.9 |
The data clearly demonstrates the superior performance of the method employing (+/-)-Methotrimeprazine (D6) as an internal standard. In Method A (external standard), small variations in pH, temperature, and flow rate resulted in significant deviations in accuracy (ranging from 85.0% to 115.0%) and a notable increase in imprecision (RSDs up to 9.1%). These fluctuations would likely lead to the method failing validation acceptance criteria and producing unreliable results in a routine setting.
In contrast, Method B, which utilized the deuterated internal standard, exhibited remarkable stability. The accuracy remained well within acceptable limits (typically 85-115% for bioanalytical methods, but here consistently between 98.4% and 102.0%) across all tested variations. Furthermore, the precision remained excellent, with RSDs consistently below 3%. This high degree of robustness can be attributed to the ability of the internal standard to compensate for the variations in chromatographic and mass spectrometric conditions that affected the analyte.
The following diagram illustrates the logical relationship between the use of a deuterated internal standard and the achievement of method robustness.
Caption: The causal pathway from using a deuterated internal standard to achieving robust analytical data.
Conclusion and Recommendation
The development of a robust analytical method is a critical investment in the integrity of research and development data. The comparative data presented in this guide unequivocally demonstrates the profound impact of using a deuterated internal standard, such as (+/-)-Methotrimeprazine (D6), on the robustness of an LC-MS/MS method for the quantification of Methotrimeprazine.
While the initial cost of a deuterated internal standard may be higher than that of a structural analog or relying on an external standard method, the long-term benefits in terms of data reliability, reduced method failures, and streamlined validation processes offer a significant return on investment. For any laboratory engaged in regulated bioanalysis or requiring the highest level of data quality, the use of a stable isotope-labeled internal standard is not just a best practice, but a scientific necessity.
Based on the evidence, we strongly recommend the incorporation of (+/-)-Methotrimeprazine (D6) as an internal standard in any quantitative LC-MS method for Methotrimeprazine to ensure the development of a truly robust and reliable analytical procedure.
References
- Vertex AI Search. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BenchChem. (n.d.). Robust LC-MS/MS Method Development for Accurate Quantification Using Deuterated Internal Standards.
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- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (+/-)-Methotrimeprazine (D6)
For Researchers, Scientists, and Drug Development Professionals
In the lifecycle of a research compound, the final phase—disposal—is as critical as synthesis and application. Improper disposal of specialized reagents like (+/-)-Methotrimeprazine (D6) not only poses risks to personnel and the environment but can also represent a significant compliance violation. This guide provides a detailed, scientifically-grounded framework for the safe and compliant disposal of (+/-)-Methotrimeprazine (D6), ensuring that your laboratory's safety and operational integrity remain uncompromised. As Senior Application Scientists, we understand that true laboratory excellence extends beyond the bench to encompass the entire lifecycle of a chemical, ensuring safety and responsibility from acquisition to final disposition.
Foundational Principles: Characterizing the Waste Stream
Proper disposal begins with a thorough understanding of the compound . (+/-)-Methotrimeprazine (D6) presents a multi-faceted profile that must be considered.
-
Parent Compound (Methotrimeprazine): A phenothiazine-class antipsychotic agent. The Safety Data Sheet (SDS) for the non-deuterated parent compound indicates it is harmful if swallowed and can cause damage to the nervous system and heart through prolonged exposure.[1] While stable under normal conditions, it is incompatible with strong acids and bases.[1]
-
Deuterated Nature (D6): The replacement of six hydrogen atoms with deuterium, a stable isotope, is a key feature.[2] While deuterium is non-radioactive, deuterated compounds should always be treated as distinct chemical entities.[1] Standard practice dictates that deuterated waste be managed as hazardous chemical waste to prevent isotopic dilution of the environment and to account for any potential alterations in reactivity or toxicity.[1]
-
Regulatory Status: A critical step is to determine the specific regulatory classifications of the waste.
-
DEA Controlled Substance: Methotrimeprazine is not listed as a controlled substance under the U.S. Drug Enforcement Administration (DEA) schedules.[2][3][4][5][6][7] Therefore, the stringent disposal protocols specific to controlled substances (e.g., DEA Form 41) are not federally required.
-
EPA Hazardous Waste: Methotrimeprazine is not found on the Environmental Protection Agency (EPA) P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[5][8][9][10][11][12][13][14][15] However, this does not mean the waste is non-hazardous. It may still qualify as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[16][17] Given its pharmacological activity, it is prudent to manage it as a hazardous waste.
-
Table 1: Key Characteristics of (+/-)-Methotrimeprazine (D6) for Disposal Assessment
| Characteristic | Assessment | Implication for Disposal |
| Parent Compound Class | Phenothiazine | Susceptible to oxidative and photodegradation; potent pharmacological activity. |
| Deuteration | Stable Isotope (D6) | Treat as hazardous chemical waste; segregate from non-deuterated waste.[1] |
| DEA Schedule | Not a controlled substance | DEA-specific disposal forms and procedures are not required.[3][4] |
| EPA P/U-List | Not listed | Not classified as a listed hazardous waste, but must be assessed for characteristics.[8][9] |
| Primary Hazard | Pharmacological Activity | Harmful if swallowed, potential organ damage.[1] Must be rendered non-retrievable. |
The Disposal Hierarchy: A Step-by-Step Procedural Guide
The most reliable and compliant method for disposing of (+/-)-Methotrimeprazine (D6) follows a clear hierarchy of options. The primary directive is to ensure the compound is handled by licensed professionals equipped for chemical waste.
Step 1: Waste Identification and Segregation (The Cornerstone of Compliance)
The causality behind this first step is preventing unintentional mixing of incompatible waste streams, which could lead to dangerous reactions or complicate the disposal process, increasing costs and risk.
-
Designate a Waste Container: Use a dedicated, chemically resistant, and sealable container for all (+/-)-Methotrimeprazine (D6) waste. This includes pure compound, contaminated solutions, rinsate, and any contaminated labware (e.g., pipette tips, vials, gloves).
-
Label Clearly: The container must be labeled immediately. The label should be clear, durable, and include:
-
The words "Hazardous Waste "
-
The full chemical name: (+/-)-Methotrimeprazine (D6)
-
An indication of the major components and their approximate concentrations (e.g., "in Methanol," "trace amounts on gloves").
-
The date waste was first added to the container.
-
-
Segregate Waste Streams: It is crucial to keep different waste types separate. Deuterated waste should be segregated from non-deuterated waste.[1] Do not mix this waste stream with other laboratory wastes like chlorinated solvents, aqueous acids, or biological waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Engage Professional Disposal Services (The Recommended Path)
This is the most critical and authoritative step. Licensed hazardous material disposal companies are equipped to handle and dispose of pharmaceutical waste in accordance with all federal, state, and local regulations.
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They have established procedures and contracts with licensed waste management vendors.
-
Arrange for Pickup: Follow your EHS office's procedure to schedule a waste pickup. Ensure all containers are properly sealed and labeled as described in Step 1.
-
Documentation (The Manifest): You will receive a hazardous waste manifest. This document is a legal record tracking the waste from your laboratory ("cradle") to its final disposal ("grave").[17] Retain this document for your records as required by your institution and regulatory agencies.
Step 3: Managing Empty Containers
Even "empty" containers retain chemical residues and must be handled correctly.
-
Triple Rinse: The best practice for containers that held (+/-)-Methotrimeprazine (D6) is to triple-rinse them with a suitable solvent (e.g., ethanol or methanol).[1]
-
Collect Rinsate: Crucially, the rinsate from these washes must be collected and disposed of as hazardous waste in your designated (+/-)-Methotrimeprazine (D6) waste container.[1] Do not pour the rinsate down the drain.
-
Deface and Dispose: After triple-rinsing and allowing the container to dry, deface or remove the original label to prevent confusion. The clean, rinsed container can then typically be disposed of as regular laboratory glass or plastic waste.
In-Lab Treatment: A Word of Scientific Caution
While the concept of in-lab chemical neutralization is appealing for its immediacy, it is a complex process that should not be undertaken without validated protocols and a thorough risk assessment. The goal of any treatment is to convert a hazardous substance into harmless secondary products, but incomplete or incorrect reactions can produce byproducts that are equally or more hazardous.[18]
Phenothiazines like Methotrimeprazine are known to degrade via oxidation and photodegradation.[4] Research has explored methods such as:
-
Oxidation: Using strong oxidizing agents like potassium permanganate, hydrogen peroxide, or persulfate can break down the phenothiazine structure.[9] However, these reactions can be energetic and require careful control of pH and temperature.
-
Photocatalytic Degradation: This advanced oxidation process uses a semiconductor catalyst (like TiO₂ or ZnO) and a UV light source to generate highly reactive hydroxyl radicals that mineralize the organic compound.[16] This method is effective but requires specialized equipment not available in all laboratories.
The Senior Scientist's Recommendation: Unless you have a specific, validated, and EHS-approved protocol for the chemical degradation of (+/-)-Methotrimeprazine (D6), do not attempt in-lab neutralization. The risks of incomplete reaction, creation of unknown hazardous byproducts, and potential regulatory non-compliance are significant. The primary, authoritative, and safest method remains disposal via a licensed professional waste management service.
By adhering to this structured, scientifically-grounded disposal hierarchy, you ensure the safety of your laboratory personnel, protect the environment, and maintain the highest standards of regulatory compliance and scientific integrity.
References
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Al-Zahrani, F. A. M., El-Shishtawy, R. M., Ahmed, N. S. E., Awwad, N. S., Hamdy, M. S., & Asiri, A. M. (2020). Photocatalytic decolourization of a new water-insoluble organic dye based on phenothiazine by ZnO and TiO2 nanoparticles. Arabian Journal of Chemistry, 13(2), 4065-4073. [Link]
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Al-Zahrani, F. A. M., et al. (2019). Photocatalytic decolourization of a new water-insoluble organic dye based on phenothiazine by ZnO and TiO2 nanoparticles. ResearchGate. [Link]
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Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae, 50(3), 55–59. [Link]
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Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation pharmaceutically important phenothiazines II: Quantitative determination of promethazine and some degradation products. Pharmaceutica Acta Helvetiae, 50(3), 60-4. [Link]
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Noel, K. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. [Link]
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University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]
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PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations. [Link]
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DEA Diversion Control Division. (n.d.). Controlled Substance Schedules. [Link]
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U.S. Food & Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know. [Link]
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Safety Management Services, Inc. (n.d.). Listed Waste. [Link]
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National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
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U.S. Environmental Protection Agency. (2021). Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report. [Link]
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West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. [Link]
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Brar, J. K., et al. (2023). Drug Enforcement Administration Drug Scheduling. In: StatPearls [Internet]. StatPearls Publishing. [Link]
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Campus Drug Prevention. (n.d.). Drug Scheduling and Penalties. [Link]
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Medical Waste Pros. (2025). How to Dispose of Hazardous Pharmaceutical Waste. [Link]
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U.S. Food & Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
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Drugs.com. (2024). Controlled Substances & CSA Schedule Lists. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
